ARN-6039
Description
Properties
CAS No. |
1675206-11-7 |
|---|---|
Molecular Formula |
C21H21F3N2O3 |
Molecular Weight |
406.4052 |
IUPAC Name |
6-methoxy-5-morpholino-2-((3-(trifluoromethyl)pyridin-2-yl)methyl)-2,3-dihydro-1H-inden-1-one |
InChI |
InChI=1S/C21H21F3N2O3/c1-28-19-12-15-13(11-18(19)26-5-7-29-8-6-26)9-14(20(15)27)10-17-16(21(22,23)24)3-2-4-25-17/h2-4,11-12,14H,5-10H2,1H3 |
InChI Key |
CQSDLVKTQRLMJB-UHFFFAOYSA-N |
SMILES |
COC1=C(N2CCOCC2)C=C(CC(CC3=NC=CC=C3C(F)(F)F)C4=O)C4=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARN-6039; ARN 6039; ARN6039; |
Origin of Product |
United States |
Foundational & Exploratory
ARN-6039: A Potent RORγt Inverse Agonist for Th17-Mediated Autoimmune Diseases
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
ARN-6039 is a potent, orally available small molecule that acts as an inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is the master transcriptional regulator of T helper 17 (Th17) cells, a subset of CD4+ T cells that play a critical role in the pathophysiology of various autoimmune diseases. By binding to the ligand-binding domain of RORγt, this compound modulates its transcriptional activity, leading to a significant reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). This whitepaper provides a comprehensive overview of the mechanism of action of this compound in Th17 cells, supported by available preclinical data, and outlines detailed experimental protocols for key assays used in its characterization.
Introduction: The Role of Th17 Cells and RORγt in Autoimmunity
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine IL-17A, along with other cytokines such as IL-17F and IL-22.[1] While Th17 cells are essential for host defense against certain extracellular pathogens, their dysregulation and excessive activity are strongly implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, including multiple sclerosis, psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2]
The differentiation, survival, and effector function of Th17 cells are orchestrated by the nuclear receptor RORγt.[3] RORγt acts as a master transcription factor that directly drives the expression of genes encoding IL-17A and IL-17F.[2] Upon activation, RORγt recruits co-activator proteins to the promoter regions of its target genes, initiating their transcription. Given its central role in the Th17 pathway, RORγt has emerged as a highly attractive therapeutic target for the development of novel immunomodulatory drugs.
This compound is a novel therapeutic agent designed to specifically target RORγt and inhibit its function.[4] As an inverse agonist, this compound not only blocks the binding of potential endogenous agonists but also reduces the basal transcriptional activity of the receptor.[2] This leads to a downstream suppression of the Th17 inflammatory cascade.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inverse agonism of RORγt. This interaction within the ligand-binding domain of the receptor induces a conformational change that promotes the recruitment of co-repressor proteins instead of co-activators. This switch in co-factor binding actively represses the transcription of RORγt target genes, thereby inhibiting the pro-inflammatory functions of Th17 cells.
The key downstream effects of this compound's interaction with RORγt in Th17 cells include:
-
Inhibition of IL-17A Production: By repressing the transcription of the IL17A gene, this compound significantly reduces the secretion of IL-17A, a hallmark cytokine of Th17 cells.
-
Suppression of Th17 Differentiation: this compound can inhibit the differentiation of naïve CD4+ T cells into the Th17 lineage.
-
Modulation of other Th17-related Cytokines: The activity of this compound is also expected to impact the production of other RORγt-dependent cytokines, such as IL-17F.
The following diagram illustrates the proposed signaling pathway of RORγt in Th17 cells and the point of intervention for this compound.
Quantitative Data
Preclinical studies have demonstrated the potent activity of this compound in cell-based assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Assay | Cell Line/System | Value | Reference |
| IC50 | RORγt-activated IL-17A Promoter Assay | HEK 293 cells | 360 nM | |
| IC50 | IL-17 Release Assay | CD4+ T cells | 220 nM | |
| Oral Bioavailability (%F) | In vivo (mouse models) | BALB/c and C57BL/6 | 37% |
Note: Binding affinity data (Kd or Ki) for this compound to RORγt is not publicly available at the time of this report.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of RORγt inverse agonists like this compound. These protocols are representative of standard industry practices.
RORγt-activated IL-17A Promoter Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγt on the IL-17A promoter.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS and antibiotics
-
RORγt expression plasmid
-
IL-17A promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the RORγt expression plasmid, the IL-17A promoter-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for an additional 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the assay kit instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition of RORγt activity for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Human Th17 Cell Differentiation and IL-17A Release Assay
This assay assesses the effect of a compound on the differentiation of naïve CD4+ T cells into Th17 cells and their subsequent production of IL-17A.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4+ T cell isolation kit
-
RPMI-1640 with 10% FBS and antibiotics
-
Anti-human CD3 and anti-human CD28 antibodies
-
Recombinant human cytokines: IL-1β, IL-6, IL-23, TGF-β
-
Neutralizing antibodies: anti-IFN-γ and anti-IL-4
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Human IL-17A ELISA kit
Procedure:
-
Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human PBMCs using a negative selection immunomagnetic cell separation kit.
-
Cell Culture Setup: Coat a 96-well plate with anti-human CD3 antibody.
-
Cell Seeding and Differentiation: Seed the isolated naïve CD4+ T cells in the pre-coated plate. Add soluble anti-human CD28 antibody and the Th17 polarizing cytokine cocktail (IL-1β, IL-6, IL-23, TGF-β) along with anti-IFN-γ and anti-IL-4 antibodies.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the appropriate wells at the initiation of the culture.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Restimulation: Restimulate the differentiated cells with PMA and Ionomycin for 4-6 hours to enhance cytokine production.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
IL-17A ELISA: Quantify the concentration of IL-17A in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-17A production for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Clinical Development
This compound has progressed into clinical development, with a Phase I clinical trial initiated to evaluate its safety, tolerability, and pharmacokinetics in healthy adult subjects. The successful completion of these early-stage trials will be crucial for advancing this compound into further clinical studies in patients with autoimmune diseases such as multiple sclerosis.
Conclusion
This compound is a promising therapeutic candidate that targets the core of Th17-mediated inflammation through the inverse agonism of RORγt. Its potent in vitro activity in inhibiting IL-17 production, coupled with favorable oral bioavailability, positions it as a potential next-generation treatment for a range of autoimmune disorders. The detailed mechanistic understanding and robust preclinical data package provide a strong rationale for its continued clinical development. Further studies will be essential to fully elucidate its therapeutic potential and safety profile in patient populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an allosteric binding site for RORγt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Development of ARN-6039: A RORγt Inverse Agonist for Autoimmune Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ARN-6039 is a potent, orally available small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a master transcriptional regulator that drives the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). The dysregulation of the Th17/IL-17 pathway is a key pathogenic driver in a variety of autoimmune and inflammatory diseases. This compound was discovered by Arrien Pharmaceuticals utilizing its proprietary fragment-based drug discovery platform. Preclinical studies have demonstrated its ability to effectively suppress IL-17 production and show efficacy in animal models of autoimmune disease. A Phase 1 clinical trial has been completed to assess its safety, tolerability, and pharmacokinetics in healthy volunteers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound.
Introduction: Targeting the Th17/IL-17 Pathway
The T helper 17 (Th17) cell lineage and its signature cytokine, IL-17, have been identified as central players in the immunopathology of numerous autoimmune diseases, including multiple sclerosis (MS), psoriasis, and rheumatoid arthritis.[1][2] The transcription factor RORγt is indispensable for the differentiation and function of Th17 cells.[1] By binding to the ligand-binding domain of RORγt, inverse agonists can inhibit its transcriptional activity, leading to a reduction in Th17 cell differentiation and a subsequent decrease in the production of IL-17 and other pro-inflammatory cytokines.[2] This targeted approach offers a promising therapeutic strategy for a range of autoimmune and inflammatory conditions. This compound emerged as a clinical candidate from this rationale, designed to selectively modulate the IL-17/Th17 axis.[3]
Discovery of this compound
This compound was discovered by Arrien Pharmaceuticals through the application of its proprietary fragment-based drug discovery platform, known as FIELDS (Fragment-Field Drug Design) technology.[3][4] This approach employs a scaffold-based design strategy that leverages structural biology data to guide medicinal chemistry efforts in the identification and optimization of lead compounds.[3] While specific details of the screening and optimization process for this compound are not publicly available, this technology is designed to efficiently explore chemical space and identify novel drug candidates that interact with specific protein targets.
Mechanism of Action of this compound
This compound functions as a RORγt inverse agonist.[1][3] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORγt, this compound binding to the ligand-binding domain induces a conformational change that promotes the recruitment of co-repressors and destabilizes the interaction with co-activators, thereby suppressing the transcription of RORγt target genes, including IL17A and IL17F.[2]
Figure 1: Simplified signaling pathway of RORγt-mediated IL-17 production and the inhibitory action of this compound.
Preclinical Development
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetic profile, and efficacy.
In Vitro Activity
The inhibitory activity of this compound on the RORγt pathway was assessed using cellular assays.[5]
| Assay Type | Cell Line | Endpoint | IC50 (nM) |
| RORγt-activated IL-17A Promoter/Luciferase Reporter | HEK293 | Inhibition of luciferase activity | 360 |
| IL-17 Release from CD4+ T cells | Human | Inhibition of IL-17 secretion | 220 |
| Table 1: In Vitro Potency of this compound[5] |
Pharmacokinetics and Safety
Pharmacokinetic studies in animal models demonstrated that this compound has good oral bioavailability.[5] Preclinical toxicology studies were conducted in rats and dogs to support its administration in humans.[6]
| Parameter | Value |
| Oral Bioavailability (%F) | 37% |
| GLP-Toxicity (NOAEL) | >2000 mg/Kg |
| Table 2: Pharmacokinetic and Safety Profile of this compound[5][6] |
In Vivo Efficacy in an EAE Model
The therapeutic potential of this compound was evaluated in a MOG35-55 induced experimental autoimmune encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis.[5] Oral administration of this compound after the onset of disease demonstrated a significant reduction in disease severity.[5]
| Dose (mg/Kg) | Outcome |
| 10 | Significant reduction in AUC and mean cumulative scores vs. untreated. |
| 20 | Significant reduction in AUC and mean cumulative scores vs. untreated. |
| 30 | Significant reduction in AUC and mean cumulative scores vs. untreated. |
| 40 | Significant reduction in AUC and mean cumulative scores vs. untreated. |
| Table 3: Efficacy of this compound in the EAE Model[5] |
Clinical Development
Based on the promising preclinical data, this compound advanced into clinical development for the potential treatment of multiple sclerosis.[3][4]
Phase 1 Clinical Trial
A Phase 1, single-center, randomized, double-blind, placebo-controlled, single ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult subjects (NCT03237832).[6]
| Parameter | Details |
| Study Design | Single-center, randomized, double-blind, placebo-controlled, single ascending dose. |
| Population | Healthy adult subjects. |
| Dose Cohorts | 50 mg, 100 mg, 150 mg, 200 mg, 300 mg. |
| Primary Endpoints | To determine the safety and tolerability of single ascending oral doses of this compound. |
| Secondary Endpoints | To characterize the pharmacokinetic profile of single ascending oral doses of this compound. |
| Table 4: Overview of the Phase 1 Clinical Trial of this compound (NCT03237832)[6] |
The study was initiated in May 2016 and completed in October 2016.[6] The results of this study have not been publicly released in a peer-reviewed publication.
Experimental Protocols
Detailed, proprietary experimental protocols for the discovery and development of this compound are not publicly available. The following are generalized descriptions of the types of assays and models used, based on the published information.
RORγt-activated IL-17A Promoter/Luciferase Reporter Assay
This assay is designed to measure the ability of a compound to inhibit RORγt-mediated gene transcription.
Figure 2: Generalized workflow for a RORγt luciferase reporter assay.
CD4+ T Cell IL-17 Release Assay
This assay assesses the effect of a compound on IL-17 production in primary human T cells.
-
Isolation: CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
Differentiation: The isolated CD4+ T cells are cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, IL-23, and TGF-β).
-
Treatment: The differentiating T cells are treated with various concentrations of this compound or a vehicle control.
-
Analysis: After a period of incubation, the cell culture supernatant is collected, and the concentration of IL-17 is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Calculation: The IC50 value is determined from the dose-response curve of IL-17 inhibition.
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used in vivo model to study the pathogenesis of multiple sclerosis and to evaluate potential therapeutics.
-
Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA). Pertussis toxin is also administered to facilitate the entry of pathogenic T cells into the central nervous system.
-
Disease Monitoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, representing the severity of paralysis.
-
Treatment: Oral administration of this compound or a vehicle control is initiated after the onset of clinical symptoms (therapeutic model).
-
Endpoint Analysis: The primary endpoints are the reduction in the mean clinical score and the area under the curve (AUC) of the disease progression compared to the vehicle-treated group.
Conclusion and Future Directions
This compound is a RORγt inverse agonist that has demonstrated promising preclinical activity in suppressing the Th17/IL-17 pathway and ameliorating disease in a model of multiple sclerosis. The successful completion of a Phase 1 clinical trial has provided initial safety and pharmacokinetic data in humans. The future development of this compound will likely depend on the full analysis of the Phase 1 data and the design of subsequent Phase 2 efficacy studies in patients with autoimmune diseases such as multiple sclerosis. The selective targeting of RORγt by small molecules like this compound represents a significant advancement in the potential treatment of a wide range of debilitating inflammatory conditions.
References
- 1. Arrien Pharmaceuticals LLC Founder Closes $2.0 Million Series A Financing - BioSpace [biospace.com]
- 2. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of this compound As A New Agent For Treatment Of Multiple Sclerosis (MS) - BioSpace [biospace.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. neurology.org [neurology.org]
- 6. Arrien Pharma - 2025 Company Profile, Team & Funding - Tracxn [tracxn.com]
The Role of ARN-6039 in the IL-17 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN-6039 is a potent and orally available small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is the master transcriptional regulator of T helper 17 (Th17) cells, a specialized lineage of CD4+ T cells that are critical producers of the pro-inflammatory cytokine Interleukin-17 (IL-17). By inhibiting RORγt, this compound effectively suppresses the differentiation of Th17 cells and curtails the production of IL-17, thereby modulating the IL-17 signaling pathway at its origin. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the IL-17 signaling cascade, and a summary of its preclinical efficacy. Detailed experimental protocols and visualizations are included to facilitate further research and development in this therapeutic area.
Introduction: The IL-17 Signaling Pathway in Autoimmunity
The Interleukin-17 (IL-17) family of cytokines, particularly IL-17A and IL-17F, are potent mediators of inflammation and play a crucial role in the pathogenesis of numerous autoimmune diseases, including psoriasis, multiple sclerosis, and rheumatoid arthritis.[1] IL-17 is predominantly produced by Th17 cells, and its signaling cascade is initiated by the binding of IL-17 to its heterodimeric receptor complex, composed of IL-17RA and IL-17RC, on the surface of target cells such as keratinocytes, fibroblasts, and endothelial cells.
This ligand-receptor interaction triggers a downstream signaling cascade involving the recruitment of adaptor proteins like Act1 and the activation of transcription factors such as NF-κB and C/EBP. The culmination of this pathway is the robust induction of pro-inflammatory genes, including those encoding for other cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases, which collectively drive tissue inflammation and damage.
Given the central role of the IL-17 pathway in autoimmunity, targeting this cascade has been a major focus of drug development. This compound represents a novel therapeutic strategy by targeting the upstream regulator of IL-17 production, RORγt.
This compound: A RORγt Inverse Agonist
This compound is a small molecule that functions as an inverse agonist of RORγt.[2][3] As an inverse agonist, this compound not only blocks the binding of potential activating ligands to RORγt but also reduces the constitutive activity of the receptor. This leads to the transcriptional repression of RORγt target genes, most notably IL17A and IL17F.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of RORγt-mediated transcription. RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of its target genes, including IL17A. By binding to the ligand-binding domain of RORγt, this compound induces a conformational change that prevents the recruitment of coactivators necessary for gene transcription, thereby silencing the expression of IL-17.
Preclinical Data Summary
This compound has demonstrated significant efficacy in preclinical models of autoimmune diseases. The available quantitative data from in vitro and in vivo studies are summarized below.
In Vitro Efficacy
The potency of this compound in inhibiting RORγt activity and subsequent IL-17 production has been evaluated in various in vitro assays.
| Assay Type | Cell Line/Primary Cells | Endpoint | IC50 Value | Reference |
| RORγt-activated IL-17A Promoter Luciferase Reporter Assay | HEK 293 cells | Inhibition of luciferase activity | 360 nM | [4] |
| IL-17 Release Assay | CD4+ T cells | Inhibition of IL-17 secretion | 220 nM | [4] |
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
The therapeutic potential of this compound has been assessed in the EAE mouse model, a widely used animal model for multiple sclerosis.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| MOG35-55 induced EAE in C57BL/6 mice | 10, 20, 30, 40 mg/kg, oral administration after disease onset | Significant reduction in mean cumulative disease scores compared to the untreated group. At higher doses, the disease score was reduced to 0 by day 18 and maintained until day 28. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.
RORγt-activated IL-17A Promoter Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on RORγt-mediated transcription of the IL-17A promoter.
Methodology:
-
Cell Culture and Transfection:
-
HEK 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and co-transfected with a RORγt expression vector and a luciferase reporter vector containing the human IL-17A promoter. A Renilla luciferase vector is also co-transfected for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing varying concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compound, cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
-
The IC50 value is determined by plotting the normalized luciferase activity against the log concentration of this compound.
-
IL-17 Release Assay from Primary CD4+ T cells
Objective: To measure the inhibitory effect of this compound on IL-17 secretion from primary human CD4+ T cells.
Methodology:
-
Isolation and Culture of CD4+ T cells:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors by density gradient centrifugation.
-
CD4+ T cells are purified from PBMCs using magnetic-activated cell sorting (MACS).
-
Cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and under Th17-polarizing conditions (e.g., anti-CD3/CD28 beads, IL-6, IL-23, TGF-β, anti-IL-4, and anti-IFN-γ).
-
-
Compound Treatment:
-
CD4+ T cells are treated with various concentrations of this compound or vehicle control at the time of activation.
-
-
Measurement of IL-17:
-
After 3-5 days of culture, the cell culture supernatants are collected.
-
The concentration of IL-17A in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
The IC50 value is determined by plotting the IL-17A concentration against the log concentration of this compound.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.
Methodology:
-
Induction of EAE:
-
Female C57BL/6 mice (8-12 weeks old) are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA).
-
On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.
-
-
Clinical Scoring:
-
Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.
-
-
Compound Administration:
-
Upon the onset of clinical signs (typically around day 10-12 post-immunization), mice are randomized into treatment groups and receive daily oral administration of this compound (10, 20, 30, or 40 mg/kg) or vehicle control.
-
-
Endpoint Analysis:
-
Clinical scores are recorded daily throughout the study.
-
At the end of the study, spinal cords can be harvested for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining) and for flow cytometric analysis of infiltrating immune cells, including Th17 cells.
-
The IL-17 Signaling Pathway and the Point of Intervention for this compound
The following diagram illustrates the IL-17 signaling pathway, from the differentiation of Th17 cells to the downstream inflammatory response, and highlights the specific point of intervention for this compound.
Conclusion
This compound represents a promising therapeutic agent for the treatment of IL-17-mediated autoimmune diseases. By targeting RORγt, the master regulator of Th17 cell differentiation, this compound effectively inhibits the production of IL-17, thereby blocking the inflammatory cascade at its source. The preclinical data demonstrate potent in vitro and in vivo activity, supporting its continued clinical development. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field of immunology and drug discovery. Further investigation into the clinical efficacy and safety of this compound is warranted to fully realize its therapeutic potential.
References
Preclinical Profile of ARN-6039: A Potent RORγt Inverse Agonist for Autoimmune Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ARN-6039 is a potent, orally available small molecule that acts as an inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a master transcriptional regulator crucial for the differentiation and function of T helper 17 (Th17) cells, a lymphocyte subset implicated in the pathogenesis of numerous autoimmune diseases.[1][2] By inhibiting RORγt activity, this compound effectively suppresses the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), offering a promising therapeutic strategy for conditions such as multiple sclerosis, psoriasis, and inflammatory bowel disease.[1][3] This document provides a comprehensive overview of the preclinical studies of this compound in autoimmune models, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Mechanism of Action: Targeting the RORγt/Th17 Axis
This compound exerts its immunomodulatory effects by directly targeting RORγt, a key transcription factor in the IL-23/IL-17 signaling axis.[3][4] This pathway is a critical driver of inflammation in several autoimmune disorders.[4] Naïve CD4+ T cells, upon stimulation with cytokines like TGF-β and IL-6, upregulate RORγt, leading to their differentiation into Th17 cells.[5][6] These differentiated Th17 cells are potent producers of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[2][5] These cytokines, in turn, act on various tissue types to promote inflammation, recruit neutrophils, and induce the production of other inflammatory mediators.[7][8]
This compound, as an inverse agonist, binds to RORγt and promotes a conformational change that represses its transcriptional activity.[9] This leads to a downstream reduction in the expression of RORγt target genes, including those encoding IL-17A and IL-17F, thereby dampening the inflammatory cascade.[1]
Below is a diagram illustrating the RORγt signaling pathway and the point of intervention for this compound.
Preclinical Efficacy of this compound
The preclinical development of this compound has demonstrated its potential in treating autoimmune diseases, with a primary focus on a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).
In Vitro Activity
This compound has shown potent inhibition of RORγt-mediated activity in various in vitro assays.
| Assay Type | Cell Line/System | Endpoint | IC50/Activity | Reference |
| RORγt-activated IL-17A Promoter Assay | HEK293 cells | IL-17A Promoter Activity | 360 nM | [1] |
| IL-17 Release Assay | CD4+ T cells | IL-17 Release | 220 nM | [1] |
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
Oral administration of this compound has demonstrated significant efficacy in the MOG35-55 induced EAE model in mice, a well-established model for multiple sclerosis.[1]
| Animal Model | Dosing Regimen | Efficacy Readouts | Key Findings | Reference |
| MOG35-55 induced EAE in C57BL/6 and BALB/c mice | 10, 20, 30, 40 mg/kg, oral administration after disease onset | Mean cumulative clinical score, Area Under the Curve (AUC) | Significant reduction in mean cumulative scores and AUC compared to the untreated group. Clinical scores extended to 0 by day 18 and maintained until day 28. | [1] |
Studies in Other Autoimmune Models
While this compound is being explored for other autoimmune indications such as psoriasis and inflammatory bowel disease, detailed preclinical efficacy data in corresponding animal models are not yet publicly available.[3] The following sections provide the standard experimental protocols for these models, which can be utilized to evaluate the efficacy of this compound.
Detailed Experimental Protocols
MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE)
This model is a widely used animal model for multiple sclerosis.[10][11][12][13]
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin
-
8-10 week old female C57BL/6 mice
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA.
-
Subcutaneously inject each mouse with the MOG/CFA emulsion at two sites on the flank.
-
Administer Pertussis Toxin intraperitoneally.
-
-
Booster (Day 2):
-
Administer a second dose of Pertussis Toxin intraperitoneally.
-
-
Monitoring:
-
From day 7 post-immunization, monitor mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Record body weight daily.
-
-
Therapeutic Intervention:
-
Upon the onset of clinical signs (typically around day 10-12), begin oral administration of this compound or vehicle control daily.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 28), euthanize mice and collect spinal cords for histological analysis to assess inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Isolate mononuclear cells from the central nervous system to analyze cytokine production (e.g., IL-17A) by flow cytometry or ELISA.
-
Imiquimod-Induced Psoriasis
This model mimics the key features of human plaque psoriasis, including skin inflammation and the involvement of the IL-23/IL-17 axis.[3][5][7][14][15]
Materials:
-
Imiquimod cream (5%)
-
8-10 week old BALB/c or C57BL/6 mice
Procedure:
-
Induction (Days 0-6):
-
Shave the backs of the mice.
-
Apply a daily topical dose of imiquimod cream to a defined area of the shaved back and/or the ear for 5-7 consecutive days.
-
-
Monitoring:
-
Daily, score the severity of skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI), assessing erythema (redness), scaling, and thickness on a scale of 0 to 4.
-
Measure the thickness of the ear using a caliper.
-
-
Therapeutic Intervention:
-
Administer this compound (either orally or topically) or a vehicle control, starting either prophylactically (from day 0) or therapeutically (after inflammation is established).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect skin samples for histological analysis (H&E staining for epidermal thickness and inflammatory infiltrates).
-
Homogenize skin tissue to measure cytokine levels (e.g., IL-17A, IL-23) by ELISA or qPCR.
-
Analyze immune cell populations in the skin and spleen by flow cytometry.
-
Dextran Sodium Sulfate (DSS)-Induced Colitis
This is a widely used model for inflammatory bowel disease, particularly ulcerative colitis.[1][2][16][17][18]
Materials:
-
Dextran Sodium Sulfate (DSS)
-
8-10 week old C57BL/6 mice
Procedure:
-
Induction (Days 0-7):
-
Provide mice with drinking water containing 2-3% (w/v) DSS ad libitum for 5-7 days to induce acute colitis.
-
-
Monitoring:
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Therapeutic Intervention:
-
Administer this compound or a vehicle control orally on a daily basis, either starting at the same time as DSS administration or after the onset of clinical signs.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Measure the length of the colon (colitis is associated with colon shortening).
-
Collect colon tissue for histological analysis to assess inflammation, ulceration, and epithelial damage.
-
Homogenize colon tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and pro-inflammatory cytokine levels.
-
Safety and Pharmacokinetics
Preclinical studies have indicated that this compound possesses favorable drug-like properties. It has demonstrated good oral bioavailability (%F: 37) and ideal CNS drug-like criteria.[1] Importantly, GLP-Toxicity studies showed no signs of toxicity at doses up to 2000 mg/kg, suggesting a wide therapeutic window.[1]
Conclusion
This compound is a promising RORγt inverse agonist with demonstrated preclinical efficacy in a mouse model of multiple sclerosis. Its mechanism of action, centered on the inhibition of the Th17 pathway, provides a strong rationale for its development in a range of autoimmune and inflammatory diseases. While further preclinical studies are warranted to establish its efficacy in models of psoriasis and inflammatory bowel disease, the available data suggest that this compound holds significant potential as a novel, orally administered therapeutic for autoimmune disorders. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other RORγt modulators in various preclinical settings.
References
- 1. neurology.org [neurology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic regulatory network controlling Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imiquimod-induced psoriasis-like skin inflammation is suppressed by BET bromodomain inhibitor in mice through RORC/IL-17A pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The paradigm of IL-23-independent production of IL-17F and IL-17A and their role in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitigation of DSS-Induced Colitis Potentially via Th1/Th2 Cytokine and Immunological Function Balance Induced by Phenolic-Enriched Buckwheat (Fagopyrum esculentum Moench) Bee Pollen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. IBD Mouse Models for Preclinical Drug Screening | Aragen [aragen.com]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. cIAP1/2 inhibition synergizes with TNF inhibition in autoimmunity by down-regulating IL-17A and inducing Tregs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioratherapeutics.com [bioratherapeutics.com]
- 17. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 18. mdpi.com [mdpi.com]
The Abrupt Halt of a Promising Psoriasis Candidate: An In-depth Analysis of ARN-6039
Salt Lake City, UT – December 16, 2025 – ARN-6039, a potent and orally available inverse agonist of the RORγt nuclear receptor, once stood as a promising therapeutic candidate for psoriasis and other autoimmune diseases. Developed by the now-defunct Arrien Pharmaceuticals, this small molecule showed significant promise in preclinical studies by targeting the core of the inflammatory cascade that drives psoriatic lesions. However, despite a successful Phase I clinical trial and a subsequent licensing deal for its development in psoriasis, this compound has since vanished from the public drug development pipeline, leaving behind a trail of intriguing data and unanswered questions. This technical guide provides a comprehensive overview of the scientific rationale, preclinical data, and the known clinical development of this compound, while also exploring the broader challenges that have plagued the clinical development of RORγt inhibitors.
Introduction: The Rationale for Targeting RORγt in Psoriasis
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and a dense infiltration of immune cells in the skin. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is now understood to be the central pathogenic pathway in psoriasis. Th17 cells, a subset of T helper cells, are pivotal in orchestrating the inflammatory response in psoriatic plaques through the secretion of pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22.
The differentiation and function of Th17 cells are critically dependent on the Retinoic acid-related orphan receptor gamma t (RORγt), a ligand-dependent transcription factor. RORγt acts as the master regulator of Th17 cell differentiation and is essential for the transcription of genes encoding IL-17 and other key inflammatory mediators. Consequently, inhibiting the activity of RORγt presents a highly attractive therapeutic strategy to suppress the Th17-mediated inflammation that underpins psoriasis. This compound was designed as a small molecule inverse agonist of RORγt, aiming to bind to the receptor and reduce its transcriptional activity, thereby inhibiting Th17 cell function and the production of downstream inflammatory cytokines.
Mechanism of Action of this compound
This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist binds to the receptor and reduces its constitutive activity. In the context of RORγt, this means that this compound can actively suppress the transcription of target genes, even in the absence of a natural activating ligand. By binding to the ligand-binding domain of RORγt, this compound induces a conformational change in the receptor that favors the recruitment of co-repressors over co-activators, leading to a shutdown of the transcriptional machinery responsible for producing pro-inflammatory cytokines like IL-17.
Preclinical Data
While specific preclinical data for this compound in a psoriasis model is not publicly available, a key presentation at a 2016 Neurology conference detailed its activity in the context of a multiple sclerosis model, which is also a Th17-driven autoimmune disease. These findings offer valuable insights into the compound's potency and pharmacological profile.
In Vitro Activity
The in vitro inhibitory activity of this compound was assessed in cell-based assays. The results demonstrated potent and specific inhibition of the RORγt pathway.
| Assay | IC50 (nM) |
| RORγt-activated IL-17A Promoter Assay (HEK293 cells) | 360 |
| IL-17 Release from CD4+ T cells | 220 |
In Vivo Efficacy (Experimental Autoimmune Encephalomyelitis - EAE Model)
The in vivo efficacy of this compound was evaluated in the EAE mouse model, a standard preclinical model for multiple sclerosis. Oral administration of this compound after the onset of disease demonstrated a significant, dose-dependent reduction in disease severity.
| Dose (mg/kg) | Outcome |
| 10 | Significant reduction in mean cumulative score vs. untreated |
| 20 | Significant reduction in mean cumulative score vs. untreated |
| 30 | Significant reduction in mean cumulative score vs. untreated |
| 40 | Significant reduction in mean cumulative score vs. untreated |
Pharmacokinetics and Safety
Pharmacokinetic studies in animals revealed that this compound is orally bioavailable with a reported oral bioavailability (%F) of 37%. Good Laboratory Practice (GLP) toxicology studies indicated a favorable safety profile, with no signs of toxicity observed at doses up to 2000 mg/kg.
Clinical Development and Discontinuation
Arrien Pharmaceuticals initiated a Phase I clinical trial for this compound in 2016.[1] The study was a single-center, randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy adult subjects. The company announced the successful completion of this trial, which reportedly demonstrated the safety and tolerability of the compound.[2]
In June 2017, Arrien Pharmaceuticals announced that it had entered into a worldwide license agreement with an unnamed US-based pharmaceutical company for the clinical development of this compound for the potential treatment of moderate to severe psoriasis and other autoimmune disorders.[2] This event marked the last public announcement regarding the development of this compound. Subsequently, Arrien Pharmaceuticals ceased operations, and the identity of the licensing partner and the fate of this compound's development for psoriasis remain undisclosed.
Experimental Protocols
While specific, detailed protocols for the experiments conducted with this compound are not publicly available, this section outlines standard methodologies that would be employed to evaluate a RORγt inhibitor for psoriasis.
RORγt Reporter Gene Assay
This assay is used to determine the in vitro potency of a compound in inhibiting RORγt-mediated gene transcription.
-
Cell Line: HEK293 cells are commonly used.
-
Transfection: Cells are co-transfected with plasmids expressing human RORγt and a luciferase reporter gene under the control of a promoter containing ROR response elements (ROREs).
-
Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Measurement: Luciferase activity is measured after a set incubation period. A decrease in luciferase activity indicates inhibition of RORγt.
-
Analysis: IC50 values are calculated from the dose-response curve.
Th17 Differentiation and Cytokine Release Assay
This assay assesses the effect of a compound on the differentiation of naive T cells into Th17 cells and their subsequent cytokine production.
-
Cell Source: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
Differentiation: Cells are cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23, and anti-IFN-γ/IL-4 antibodies).
-
Treatment: The test compound is added to the culture medium at various concentrations.
-
Measurement: After several days, the supernatant is collected and the concentration of IL-17A is measured by ELISA. The percentage of IL-17-producing cells can also be determined by intracellular flow cytometry.
-
Analysis: The IC50 for the inhibition of IL-17 production is determined.
Imiquimod-Induced Psoriasis Mouse Model
This is a widely used in vivo model to assess the efficacy of anti-psoriatic drugs.
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Induction: A daily topical dose of imiquimod (B1671794) cream (5%) is applied to the shaved back and/or ear of the mice for 5-7 days to induce a psoriasis-like skin inflammation.
-
Treatment: The test compound is administered orally or topically, either prophylactically or therapeutically.
-
Assessment: Disease severity is scored daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI). At the end of the study, skin biopsies can be taken for histological analysis and measurement of inflammatory gene expression (e.g., IL-17, IL-23) by qPCR.
-
Analysis: The effect of the treatment on the PASI score and other inflammatory parameters is compared to a vehicle-treated control group.
The Broader Context: Challenges in the Clinical Development of RORγt Inhibitors
The disappearance of this compound from the development pipeline is not an isolated incident. The clinical development of RORγt inhibitors as a class has been fraught with challenges, leading to the discontinuation of several promising candidates. These challenges include:
-
Lack of Efficacy: Some RORγt inhibitors have failed to demonstrate sufficient efficacy in clinical trials for psoriasis, not reaching the high bar set by approved biologic therapies that target IL-17 or IL-23 directly.
-
Safety Concerns: A major hurdle for systemic RORγt inhibitors is the potential for off-target effects. RORγt is also crucial for the development and survival of thymocytes. Inhibition of RORγt in the thymus can lead to concerns about immunosuppression and the potential for thymic abnormalities. Additionally, liver toxicity has been observed with some RORγt inhibitors in clinical trials.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Challenges: Achieving the right balance of drug exposure to effectively suppress skin inflammation without causing systemic side effects has proven to be difficult.
Conclusion
This compound represented a promising, orally available small molecule approach to the treatment of psoriasis by targeting the master regulator of the pathogenic Th17 pathway. Preclinical data demonstrated its potency and a favorable early safety profile. However, the dissolution of Arrien Pharmaceuticals and the lack of public information following a licensing agreement have left the ultimate fate of this compound unknown. The story of this compound serves as a case study in the complexities of drug development, particularly for a novel target class like RORγt, where the path from promising preclinical data to clinical success is often unpredictable and fraught with challenges. While the therapeutic potential of this compound in psoriasis may never be fully realized, the scientific rationale behind its development continues to inform the ongoing quest for safe and effective oral treatments for this chronic inflammatory disease.
References
- 1. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of this compound As A New Agent For Treatment Of Multiple Sclerosis (MS) - BioSpace [biospace.com]
- 2. Arrien Pharmaceuticals signs license agreement for psoriasis treatment this compound - Pharmaceutical Technology [pharmaceutical-technology.com]
ARN-6039: A Potential Oral Therapy for Rheumatoid Arthritis Targeting the Th17 Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. While current treatments have significantly improved patient outcomes, a substantial number of patients do not respond adequately or lose response over time, highlighting the need for novel therapeutic strategies. The differentiation and function of T helper 17 (Th17) cells, orchestrated by the master transcription factor RAR-related orphan receptor gamma t (RORγt), have been identified as a critical pathway in the pathogenesis of RA. ARN-6039 is a potent, orally available small molecule inverse agonist of RORγt. Although primarily investigated for multiple sclerosis, its mechanism of action holds significant promise for the treatment of rheumatoid arthritis. This technical guide provides a comprehensive overview of the core scientific and clinical data related to this compound and the therapeutic rationale for its application in RA.
Introduction: The RORγt-Th17-IL-17 Axis in Rheumatoid Arthritis
The pathogenesis of rheumatoid arthritis involves a complex interplay of immune cells and cytokines, leading to chronic inflammation and joint damage.[1] A key cellular mediator in this process is the Th17 lymphocyte, a distinct lineage of CD4+ T helper cells.[2] Th17 cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3]
Elevated levels of Th17 cells and IL-17 are found in the synovial fluid and tissue of RA patients, where they play a pivotal role in driving the disease process.[2][3] IL-17 stimulates synovial fibroblasts, macrophages, and osteoclasts, leading to the production of other inflammatory mediators such as TNF-α and IL-6, as well as enzymes that degrade cartilage and bone.[1][4]
The differentiation and function of Th17 cells are critically dependent on the transcription factor RORγt.[2] As the master regulator of this pathogenic cell type, RORγt represents a highly attractive therapeutic target for RA and other autoimmune diseases.[5][6] By inhibiting RORγt, it is possible to suppress the entire Th17 signaling cascade, thereby reducing the production of IL-17 and other inflammatory cytokines. This compound is an inverse agonist of RORγt, meaning it not only blocks the binding of natural ligands but also reduces the basal activity of the receptor.[5][6]
Mechanism of Action of this compound
This compound is a small molecule that selectively targets the RORγt transcription factor.[5][6] As an inverse agonist, it modulates the activity of RORγt, leading to a downstream reduction in the expression of genes that are critical for the differentiation and function of Th17 cells. This ultimately results in decreased production and release of pro-inflammatory cytokines, including IL-17A and IL-17F.[5][6]
The proposed signaling pathway for the therapeutic action of this compound in the context of rheumatoid arthritis is depicted below:
Caption: Mechanism of Action of this compound in Rheumatoid Arthritis.
Preclinical Data
While specific preclinical studies of this compound in animal models of rheumatoid arthritis have not been publicly disclosed, its in vitro and in vivo activity has been demonstrated in the context of autoimmune neuroinflammation. Furthermore, the efficacy of other RORγt inverse agonists in preclinical RA models provides strong support for the therapeutic potential of this drug class.
In Vitro Activity of this compound
The activity of this compound has been quantified in cell-based assays that are relevant to its mechanism of action.
| Assay | Cell Line | Endpoint | IC50 (nM) |
| RORγt-activated IL-17A Promoter Luciferase Assay | HEK293 | Inhibition of IL-17A promoter activity | 360 |
| IL-17 Release Assay | CD4+ T cells | Inhibition of IL-17 release | 220 |
In Vivo Data for this compound (in a Multiple Sclerosis Model)
In vivo efficacy of this compound was assessed in a murine model of experimental autoimmune encephalomyelitis (EAE), which is a common model for multiple sclerosis.
| Animal Model | Dosing Regimen (mg/kg) | Key Findings |
| EAE (C57BL/6 mice) | 10, 20, 30, 40 | Significant reduction in disease severity scores compared to vehicle control. |
Efficacy of Other RORγt Inverse Agonists in Preclinical RA Models
Studies on other selective RORγt inverse agonists have demonstrated their therapeutic potential in preclinical models of rheumatoid arthritis, such as collagen-induced arthritis (CIA).
| Compound | Animal Model | Key Findings |
| SR2211 | CIA (DBA/1 mice) | Statistically significant reduction in joint inflammation.[7] |
| JNJ-54271074 | CIA (murine) | Dose-dependent suppression of joint inflammation.[8] |
| Unnamed Compound 8e | CIA (preclinical model) | Biologic-like in vivo efficacy.[9] |
These findings with other molecules in the same class strongly suggest that this compound would likely exhibit similar efficacy in RA models.
Clinical Development of this compound
This compound has completed a Phase I clinical trial to assess its safety, tolerability, and pharmacokinetics in healthy adult subjects.
Phase I Clinical Trial Design
The study was a single-center, randomized, double-blind, placebo-controlled, single ascending dose trial.
Caption: Phase I Clinical Trial Workflow for this compound.
Key Parameters of the Phase I Study
| Parameter | Description |
| Study Title | A Phase 1, Single-Center, Randomized, Double-Blind, Placebo-Controlled Safety, Tolerability, and Pharmacokinetic Study of Single Ascending Oral Doses of this compound in Healthy Adult Subjects.[10] |
| Number of Subjects | 50.[10] |
| Dose Cohorts | 50 mg, 100 mg, 150 mg, 200 mg, and 300 mg.[10] |
| Primary Outcome | Safety and tolerability.[10] |
| Secondary Outcome | Pharmacokinetics.[10] |
The results of this study indicated that this compound was well-tolerated in healthy subjects.
Experimental Protocols
RORγt-activated IL-17A Promoter Luciferase Assay
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells.
-
Methodology: HEK293 cells are co-transfected with expression vectors for RORγt and a luciferase reporter plasmid under the control of the IL-17A promoter. The transfected cells are then incubated with varying concentrations of this compound. Following incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The inhibitory concentration 50% (IC50) is calculated as the concentration of this compound that causes a 50% reduction in luciferase activity compared to the vehicle control.
IL-17 Release Assay from CD4+ T cells
-
Cells: Primary human CD4+ T cells.
-
Methodology: CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors. The cells are cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-1β, IL-6, IL-23, and anti-IFN-γ/IL-4 antibodies) in the presence of varying concentrations of this compound. After a defined incubation period (e.g., 72 hours), the cell culture supernatants are collected. The concentration of IL-17A in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is determined as the concentration of this compound that inhibits 50% of the IL-17A production.
Collagen-Induced Arthritis (CIA) Model
-
Animal Strain: Typically DBA/1 mice, which are susceptible to CIA.
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.
-
Treatment: Prophylactic or therapeutic treatment with the RORγt inverse agonist or vehicle control is initiated. Dosing is typically performed daily or twice daily via oral gavage.
-
Assessment: The severity of arthritis is monitored by visual scoring of paw swelling and erythema. At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction. Cytokine levels in the serum or joint tissue can also be measured.
Conclusion and Future Directions
This compound, a potent and orally available RORγt inverse agonist, represents a promising therapeutic candidate for rheumatoid arthritis. Its mechanism of action directly targets a key pathogenic pathway in the disease. While direct clinical evidence in RA patients is not yet available, the strong preclinical rationale, favorable safety profile in Phase I studies, and the demonstrated efficacy of other RORγt inverse agonists in RA models provide a solid foundation for its further development for this indication. Future clinical trials in patients with rheumatoid arthritis are warranted to evaluate the efficacy and safety of this compound and to determine its potential as a novel, oral, disease-modifying anti-rheumatic drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Enigma of IL-17 and Th17 Cells in Rheumatoid Arthritis and in Autoimmune Animal Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TH-17 cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of this compound As A New Agent For Treatment Of Multiple Sclerosis (MS) - BioSpace [biospace.com]
- 7. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
ARN-6039 and the RORγt Pathway in Inflammatory Colitis: A Technical Overview
To the intended audience of researchers, scientists, and drug development professionals: This document addresses the therapeutic potential of targeting the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) pathway with the investigational agent ARN-6039 in the context of inflammatory colitis.
Important Note on Data Availability: As of late 2025, there is a significant lack of publicly available preclinical or clinical data specifically detailing the effects of this compound in models of inflammatory colitis or in patients with Inflammatory Bowel Disease (IBD). This compound, developed by Arrien Pharmaceuticals, is an orally available small molecule inverse agonist of RORγt.[1][2] Its clinical development was primarily focused on multiple sclerosis, with a Phase 1 clinical trial initiated in 2016.[1][3][4] While the mechanism of action is highly relevant to IBD, specific experimental results for this compound in this indication have not been published.
Therefore, this guide will first outline the known details of this compound and the scientific rationale for its potential use in inflammatory colitis. Subsequently, to fulfill the core requirements of a technical guide, it will present representative data and experimental protocols from published studies on other RORγt inverse agonists . This information is intended to serve as an illustrative example of the expected biological effects and the methodologies used to evaluate this class of compounds in preclinical colitis models.
This compound: Compound Profile
-
Compound: this compound
-
Target Pathway: Selectively targets the IL-17/TH17 axis by inhibiting the master transcriptional regulator RORγt.[3][4]
-
Developer: Arrien Pharmaceuticals
Therapeutic Rationale: Targeting RORγt in Inflammatory Colitis
RORγt is the master transcription factor that drives the differentiation of T helper 17 (TH17) cells.[4] These cells are a critical source of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22. In the context of IBD, the TH17/IL-17 axis is a key pathogenic driver, contributing to the recruitment of neutrophils, disruption of the epithelial barrier, and sustained inflammation in the gut.
By acting as an inverse agonist, this compound is designed to bind to RORγt and reduce its transcriptional activity. This leads to the suppression of TH17 cell differentiation and a subsequent decrease in the production of IL-17 and other inflammatory mediators. This mechanism offers a targeted approach to mitigating the underlying immune dysregulation in inflammatory colitis. The potential therapeutic effect is visualized in the signaling pathway diagram below.
Caption: this compound inhibits RORγt, blocking TH17 cell differentiation and cytokine production.
Representative Preclinical Data for RORγt Inverse Agonists in Colitis Models
The following tables summarize quantitative data from published studies on RORγt inverse agonists (here designated as "Compound X" to represent the class) in common preclinical models of inflammatory colitis, such as Dextran Sodium Sulfate (DSS)-induced and T-cell transfer colitis.
Table 1: Effect of a Representative RORγt Inverse Agonist on Disease Activity in a DSS-Induced Colitis Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Final Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/mg) |
| Vehicle Control | - | -15.2 ± 2.1 | 10.5 ± 1.3 | 5.8 ± 0.4 | 4.2 ± 0.6 |
| Compound X | 10 | -8.5 ± 1.8 | 6.2 ± 0.9 | 7.1 ± 0.5 | 2.5 ± 0.4 |
| Compound X | 30 | -4.1 ± 1.5 | 3.1 ± 0.7 | 8.2 ± 0.3 | 1.3 ± 0.3 |
| Healthy Control | - | +2.5 ± 0.8 | 0 | 9.5 ± 0.5 | 0.5 ± 0.1 |
| Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle Control. |
Table 2: Effect of a Representative RORγt Inverse Agonist on Colonic Cytokine mRNA Expression
| Treatment Group | Dose (mg/kg) | IL-17A (Fold Change vs. Healthy) | IL-6 (Fold Change vs. Healthy) | TNF-α (Fold Change vs. Healthy) |
| Vehicle Control | - | 15.6 ± 2.5 | 12.1 ± 1.9 | 8.9 ± 1.4 |
| Compound X | 30 | 4.2 ± 1.1** | 5.3 ± 0.8 | 3.5 ± 0.6 |
| Healthy Control | - | 1.0 | 1.0 | 1.0 |
| Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle Control. |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel therapeutic agents. Below are representative protocols for key experiments used to assess the efficacy of RORγt inverse agonists in inflammatory colitis models.
This model is widely used to induce an acute colitis that mimics aspects of human ulcerative colitis, characterized by epithelial injury and robust inflammation.
-
Animal Model: 8-10 week old C57BL/6 mice are used.
-
Induction: Colitis is induced by administering 2.5-3.0% (w/v) DSS (MW: 36-50 kDa) in the drinking water ad libitum for 7 consecutive days.
-
Treatment: The RORγt inverse agonist or vehicle is administered orally (p.o.) by gavage once daily, starting from day 0 of DSS administration until sacrifice on day 8.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces. A Disease Activity Index (DAI) is calculated based on these parameters.
-
Endpoint Analysis: On day 8, mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus. Distal colon segments are collected for:
-
Histology: Fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological scoring of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: Tissue is homogenized and MPO activity, an indicator of neutrophil infiltration, is measured using a colorimetric assay.
-
Gene Expression Analysis: RNA is extracted, converted to cDNA, and quantitative PCR (qPCR) is performed to measure the expression of key inflammatory cytokines (e.g., Il17a, Il6, Tnf).
-
Caption: Workflow for evaluating a RORγt inverse agonist in the DSS-induced colitis model.
This in vitro assay is essential to confirm the mechanism of action by directly assessing the compound's effect on TH17 differentiation.
-
Cell Source: Naïve CD4+ T cells (CD4+CD62L+CD44-) are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).
-
Culture Conditions: Cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.
-
TH17 Differentiation: To drive differentiation into the TH17 lineage, the culture medium is supplemented with a cocktail of cytokines and antibodies: IL-6, TGF-β, anti-IFN-γ, and anti-IL-4.
-
Compound Treatment: The RORγt inverse agonist is dissolved in DMSO and added to the culture medium at various concentrations at the time of cell plating. A DMSO-only group serves as the vehicle control.
-
Analysis: After 3-4 days of culture, cells and supernatant are harvested.
-
Supernatant: IL-17A concentration is measured by ELISA.
-
Cells: Cells are restimulated with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Intracellular staining for IL-17A is then performed, and the percentage of IL-17A-producing CD4+ T cells is quantified by flow cytometry.
-
Conclusion and Future Directions
The inhibition of the RORγt/TH17 pathway represents a promising therapeutic strategy for inflammatory colitis. While this compound was identified as a potent RORγt inverse agonist, its development for IBD has not been publicly pursued. The representative data from other compounds in this class demonstrate a clear potential to reduce colonic inflammation, ameliorate disease symptoms, and suppress key pathogenic cytokine pathways in preclinical models. For any RORγt inverse agonist, including the potential future study of compounds like this compound in IBD, critical next steps would involve long-term safety studies, investigation in chronic colitis models, and ultimately, well-controlled clinical trials in patients with ulcerative colitis and Crohn's disease to establish both safety and efficacy in a clinical setting.
References
- 1. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of this compound As A New Agent For Treatment Of Multiple Sclerosis (MS) - BioSpace [biospace.com]
- 4. esmed.org [esmed.org]
ARN-6039: A Technical Overview of a Potent RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN-6039 is a potent and orally bioavailable small molecule inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt). As a master regulator of T helper 17 (Th17) cell differentiation and function, RORγt is a key therapeutic target for a range of autoimmune and inflammatory diseases. This compound has demonstrated significant preclinical efficacy in models of autoimmune disease by inhibiting the production of the pro-inflammatory cytokine Interleukin-17 (IL-17). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound, along with representative experimental protocols and pathway diagrams to facilitate further research and development.
Chemical Structure and Properties
This compound is a novel synthetic compound with the following chemical and physical properties.
| Property | Value |
| IUPAC Name | 6-methoxy-5-morpholino-2-((3-(trifluoromethyl)pyridin-2-yl)methyl)-2,3-dihydro-1H-inden-1-one[1] |
| Molecular Formula | C₂₁H₂₁F₃N₂O₃[1][2] |
| Molecular Weight | 406.40 g/mol [2] |
| CAS Number | 1675206-11-7[2] |
| Appearance | Not publicly available |
| Solubility | Not publicly available |
| Alternative Names | SLX-0528, BOS 172767 |
Mechanism of Action: Targeting the RORγt/Th17/IL-17 Axis
This compound functions as an inverse agonist of RORγt, a nuclear receptor that plays a pivotal role in the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells.[3][4] Th17 cells are a major source of IL-17, a cytokine deeply implicated in the pathogenesis of numerous autoimmune diseases, including multiple sclerosis, psoriasis, and rheumatoid arthritis.[3]
By binding to the ligand-binding domain of RORγt, this compound reduces the transcriptional activity of the receptor. This leads to a downstream suppression of Th17 cell differentiation and a marked decrease in the production and release of IL-17.
Preclinical Pharmacology
In Vitro Activity
This compound has demonstrated potent inhibition of RORγt activity and IL-17 production in cellular assays.
| Assay | Cell Type | Endpoint | IC₅₀ (nM) |
| RORγt-activated IL-17A Promoter Assay | HEK293 | Luciferase Reporter Activity | 360 |
| IL-17 Release Assay | CD4+ T Cells | IL-17 Secretion | 220 |
In Vivo Efficacy in a Model of Multiple Sclerosis
The therapeutic potential of this compound was evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis. Oral administration of this compound resulted in a dose-dependent reduction in disease severity.
| Dose (mg/kg, oral) | Mean Clinical Score |
| Vehicle | (Data not publicly available) |
| 10 | Significant Reduction |
| 20 | Significant Reduction |
| 30 | Significant Reduction |
| 40 | Significant Reduction |
Pharmacokinetics
Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties for an orally administered therapeutic.
| Parameter | Species | Value |
| Oral Bioavailability (%F) | Mouse | 37% |
| Cmax | Not publicly available | Not publicly available |
| Tmax | Not publicly available | Not publicly available |
| Half-life (t½) | Not publicly available | Not publicly available |
| Clearance (CL) | Not publicly available | Not publicly available |
Clinical Development
This compound has advanced to Phase I clinical trials for the treatment of multiple sclerosis. The initial study was a randomized, double-blind, placebo-controlled, single ascending dose trial in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of the compound.
Experimental Protocols (Representative)
The following are representative protocols for the key assays used to characterize RORγt inverse agonists like this compound.
RORγt-activated IL-17A Promoter Luciferase Reporter Assay
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with an expression vector for human RORγt and a reporter plasmid containing the firefly luciferase gene under the control of the IL-17A promoter. A constitutively expressed Renilla luciferase vector is often co-transfected for normalization.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for an additional 24-48 hours.
-
Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation.
CD4+ T Cell IL-17 Release Assay
Methodology:
-
Isolation of CD4+ T Cells: Primary human CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads.
-
Cell Culture and Stimulation: Isolated CD4+ T cells are cultured in RPMI-1640 medium supplemented with 10% FBS and stimulated with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of a Th17-polarizing cytokine cocktail (e.g., IL-1β, IL-6, IL-23, and anti-IFN-γ, anti-IL-4).
-
Compound Treatment: Serial dilutions of this compound or vehicle control are added to the cell cultures at the time of stimulation.
-
Incubation: Cells are incubated for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection and Analysis: Cell culture supernatants are collected, and the concentration of secreted IL-17A is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.
-
Data Analysis: The IC₅₀ value for the inhibition of IL-17A production is determined from the dose-response curve.
Experimental Autoimmune Encephalomyelitis (EAE) Model
Methodology:
-
Animals: Female C57BL/6 mice (8-12 weeks old) are typically used.
-
Induction of EAE: Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA). On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.
-
Treatment: Oral administration of this compound or vehicle control is initiated either prophylactically (from the day of immunization) or therapeutically (after the onset of clinical signs).
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, and 5 = moribund.
-
Histological and Immunological Analysis: At the end of the study, spinal cords are collected for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining). Splenocytes can be isolated and re-stimulated with MOG₃₅₋₅₅ to measure antigen-specific cytokine production.
Conclusion
This compound is a promising small molecule inverse agonist of RORγt with a well-defined mechanism of action and encouraging preclinical data. Its ability to potently inhibit the Th17/IL-17 pathway through oral administration positions it as a potential therapeutic agent for a variety of autoimmune and inflammatory disorders. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in patient populations.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. Mice and EAE induction [bio-protocol.org]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of RORγt Inhibitor ARN-6039: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN-6039 is a potent, orally available small molecule that functions as an inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). As a master regulator of T helper 17 (Th17) cell differentiation and function, RORγt is a critical therapeutic target for a host of autoimmune and inflammatory diseases. This compound selectively targets the IL-17/Th17 signaling axis, thereby inhibiting the production of pro-inflammatory cytokines, most notably IL-17A. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways and workflows.
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells implicated in the pathogenesis of numerous autoimmune diseases, including multiple sclerosis (MS), psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1] The differentiation and function of these cells are critically dependent on the transcription factor RORγt.[2][3] RORγt drives the expression of key pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[2] Consequently, inhibition of RORγt activity presents a promising therapeutic strategy for Th17-mediated disorders.[3]
This compound has been identified as a potent and selective inverse agonist of RORγt.[4][5] By binding to the ligand-binding domain of RORγt, this compound modulates the receptor's transcriptional activity, leading to a reduction in Th17 cell-mediated inflammation.[6] This document outlines the pharmacodynamic properties of this compound, based on available preclinical and clinical data.
Quantitative Pharmacodynamic Data
The following tables summarize the key in vitro potency and in vivo efficacy data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Parameter | Value (nM) | Reference |
| RORγt-activated IL-17A Promoter Assay | HEK 293 cells | IC50 | 360 | [7] |
| IL-17 Release Assay | CD4+ T cells | IC50 | 220 | [7] |
Table 2: In Vivo Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Animal Model | Dosing Regimen (mg/Kg) | Outcome | Reference |
| MOG35-55 induced EAE in C57BL/6 mice | 10, 20, 30, 40 (Oral administration after disease onset) | Significant reduction in mean cumulative scores and AUC compared to untreated group. | [7] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacodynamic effects by acting as an inverse agonist on RORγt. This action inhibits the transcriptional activity of RORγt, which is a pivotal step in the differentiation of naïve CD4+ T cells into Th17 cells and the subsequent production of pro-inflammatory cytokines.
Caption: this compound inhibits RORγt, blocking Th17 cell differentiation and cytokine production.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
4.1.1 RORγt-activated IL-17A Prom/LUCPorter Assay in HEK 293 cells
-
Objective: To determine the potency of this compound in inhibiting RORγt-mediated transcription of the IL-17A promoter.
-
Methodology:
-
HEK 293 cells are transiently co-transfected with expression vectors for RORγt and a luciferase reporter construct driven by the IL-17A promoter (IL-17A Prom/LUCPorter).
-
Transfected cells are plated and incubated with varying concentrations of this compound.
-
Following incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
The IC50 value, representing the concentration of this compound that inhibits 50% of the luciferase activity, is calculated from the dose-response curve.[7]
-
4.1.2 IL-17 Release from CD4+ T cells
-
Objective: To assess the effect of this compound on IL-17 production from primary human CD4+ T cells.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated, and CD4+ T cells are purified.
-
CD4+ T cells are cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23).
-
The differentiating T cells are treated with a range of concentrations of this compound.
-
After a defined culture period, the supernatant is collected, and the concentration of IL-17A is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is determined by plotting the percentage of inhibition of IL-17A release against the concentration of this compound.[7]
-
In Vivo Efficacy Study
4.2.1 Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.
-
Methodology:
-
EAE is induced in C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.
-
Mice are monitored daily for clinical signs of EAE and scored on a standardized scale.
-
Upon disease onset, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally at doses of 10, 20, 30, and 40 mg/kg.[7]
-
Clinical scores are recorded throughout the treatment period.
-
Efficacy is assessed by comparing the mean cumulative scores and the area under the curve (AUC) between the this compound-treated and vehicle-treated groups.[7]
-
Clinical Development and Workflow
This compound has progressed to Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult subjects.[4][5][8]
Caption: The clinical development path for this compound from preclinical studies to Phase II.
Conclusion
The pharmacodynamic profile of this compound demonstrates its potential as a therapeutic agent for Th17-mediated autoimmune diseases. Its mechanism as a RORγt inverse agonist translates to potent inhibition of the IL-17 pathway in both in vitro cellular assays and in vivo models of autoimmunity. The data summarized in this guide underscore the rationale for its ongoing clinical development. Further studies will be crucial to fully elucidate its clinical efficacy and safety profile in patient populations.
References
- 1. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation | MDPI [mdpi.com]
- 7. neurology.org [neurology.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Selectivity Profile of ARN-6039: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN-6039 is a potent, orally available small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a lineage-defining transcription factor essential for the differentiation and function of T helper 17 (Th17) cells, which are key mediators of inflammation in a variety of autoimmune diseases. By inhibiting RORγt activity, this compound effectively suppresses the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), positioning it as a promising therapeutic candidate for autoimmune disorders such as multiple sclerosis.[2][3] This technical guide provides a detailed overview of the known selectivity profile of this compound, methodologies for its characterization, and the relevant signaling pathways.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the available quantitative data on the in vitro potency of this compound against its primary target, RORγt.
| Assay Description | Cell Line/System | Readout | IC50 (nM) |
| RORγt-activated IL-17A Promoter/LUCPorter Assay | HEK 293 | Luciferase Activity | 360 |
| IL-17 Release Assay | CD4+ T Cells | IL-17A Concentration | 220 |
Note: Data sourced from a conference abstract.[1] Further details on the specific experimental conditions were not provided in the source.
Signaling Pathway and Experimental Workflows
RORγt Signaling Pathway
The following diagram illustrates the central role of RORγt in Th17 cell differentiation and the mechanism of action for an inverse agonist like this compound.
Experimental Workflow: RORγt-activated IL-17A Promoter Luciferase Reporter Assay
This workflow outlines the key steps in a reporter gene assay to determine the inhibitory activity of a compound on RORγt-mediated transcription.
Experimental Workflow: IL-17 Release Assay from Primary Human CD4+ T Cells
This workflow details the process of measuring the effect of a compound on IL-17A secretion from primary Th17 cells.
Experimental Protocols
While specific, detailed protocols for the characterization of this compound are not publicly available, the following represents standard, widely accepted methodologies for the key assays mentioned.
RORγt-activated IL-17A Promoter Luciferase Reporter Assay
Objective: To determine the in vitro potency of a test compound to inhibit RORγt-mediated transcription of the IL-17A promoter.
Materials:
-
HEK 293 cells
-
RORγt expression vector (e.g., pcDNA3.1-RORγt)
-
IL-17A promoter-luciferase reporter vector (e.g., pGL4-IL17A-promoter)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay system (e.g., Promega ONE-Glo™)
-
Luminometer
-
Test compound (this compound)
Method:
-
Cell Seeding: Seed HEK 293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium and incubate overnight at 37°C, 5% CO2.
-
Transfection: Co-transfect the cells with the RORγt expression vector and the IL-17A promoter-luciferase reporter vector according to the manufacturer's protocol for the transfection reagent.
-
Compound Addition: After 24 hours of transfection, prepare serial dilutions of this compound in complete growth medium. Remove the transfection medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of culture medium in each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle control (set as 100% activity).
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
IL-17 Release Assay from Primary Human CD4+ T Cells
Objective: To measure the inhibitory effect of a test compound on the secretion of IL-17A from differentiated human Th17 cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4+ T cell isolation kit (e.g., Miltenyi Biotec)
-
Recombinant human cytokines: TGF-β, IL-6, IL-23
-
Neutralizing antibodies: anti-IFN-γ, anti-IL-4
-
T cell activation beads (anti-CD3/CD28)
-
96-well round-bottom cell culture plates
-
Human IL-17A ELISA kit
-
Test compound (this compound)
Method:
-
Isolation of Naïve CD4+ T Cells:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Isolate naïve CD4+ T cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit.
-
-
Th17 Differentiation:
-
Plate the isolated naïve CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Culture the cells in complete RPMI-1640 medium supplemented with a Th17 differentiation cocktail containing:
-
TGF-β (10 ng/mL)
-
IL-6 (20 ng/mL)
-
IL-23 (20 ng/mL)
-
Anti-IFN-γ (10 µg/mL)
-
Anti-IL-4 (10 µg/mL)
-
Anti-CD3/CD28 activation beads.
-
-
Incubate for 3-5 days at 37°C, 5% CO2.
-
-
Compound Treatment and Restimulation:
-
After the differentiation period, gently remove the activation beads.
-
Add fresh complete RPMI-1640 medium containing serial dilutions of this compound to the cells. Include a vehicle control.
-
Restimulate the cells with anti-CD3/CD28 activation beads.
-
Incubate for an additional 48-72 hours.
-
-
IL-17A Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for the IL-17A ELISA.
-
Calculate the concentration of IL-17A in each sample.
-
Normalize the data to the vehicle control (set as 100% IL-17A release).
-
Plot the normalized IL-17A concentration against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a potent inverse agonist of RORγt, demonstrating significant inhibitory activity in both cell-based reporter and primary T cell functional assays. While the publicly available data on its broader selectivity profile is limited, the provided information and methodologies offer a strong foundation for understanding its primary mechanism of action. Further studies, including comprehensive off-target screening and assessment of activity against other ROR isoforms, would be necessary to fully elucidate the complete selectivity profile of this promising therapeutic candidate.
References
- 1. medkoo.com [medkoo.com]
- 2. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of this compound As A New Agent For Treatment Of Multiple Sclerosis (MS) - BioSpace [biospace.com]
- 3. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
Methodological & Application
Application Notes and Protocols for ARN-6039, an Inverse Agonist of RORγt
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of CD4+ T cells.[1] Th17 cells are critical for host defense against certain pathogens but are also implicated in the pathophysiology of various autoimmune diseases through their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] ARN-6039 is an orally available small molecule that functions as an inverse agonist of RORγt, effectively suppressing the inflammatory cascade mediated by Th17 cells. These application notes provide a detailed protocol for in vitro assays to characterize the activity of this compound on RORγt.
Mechanism of Action
RORγt, as a nuclear receptor, modulates gene expression by binding to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of its target genes, including IL17A. In its active state, RORγt recruits coactivator proteins to the transcriptional machinery, initiating gene transcription. Inverse agonists like this compound bind to the ligand-binding domain of RORγt, inducing a conformational change that prevents the recruitment of coactivators and may even facilitate the binding of corepressors. This leads to a decrease in the basal transcriptional activity of RORγt, thereby inhibiting the production of IL-17 and suppressing Th17 cell-mediated inflammation.
Below is a diagram illustrating the signaling pathway of RORγt and the inhibitory action of this compound.
Caption: RORγt signaling and this compound inhibition.
Quantitative Data Summary
The inhibitory activity of this compound on RORγt has been quantified using various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Assay Type | Cell Line/System | IC50 (nM) | Reference |
| RORγt-activated IL-17A Promoter Luciferase Reporter | HEK293 cells | 360 | [3] |
| IL-17 Release from CD4+ T cells | CD4+ T cells | 220 | [3] |
Experimental Protocols
Herein are detailed protocols for key in vitro assays to determine the efficacy of this compound as a RORγt inverse agonist.
RORγt-activated IL-17A Promoter Luciferase Reporter Assay
This assay measures the ability of a compound to inhibit RORγt-driven transcription of a reporter gene (luciferase) under the control of the IL-17A promoter.
Workflow Diagram:
Caption: Luciferase reporter assay workflow.
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
RORγt expression vector
-
IL-17A promoter-luciferase reporter vector (e.g., pGL4)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA-lipid complex by co-transfecting the RORγt expression vector and the IL-17A promoter-luciferase reporter vector according to the manufacturer's protocol for the transfection reagent.
-
Add the transfection complex to the cells.
-
Incubate for 24 hours at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to the final desired concentrations. The final DMSO concentration should be ≤ 0.1%.
-
Remove the transfection medium and add 100 µL of medium containing the different concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Incubate for 18-24 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of this compound-treated wells to the vehicle-treated wells (representing 0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
IL-17 Release Assay from Primary Human CD4+ T cells
This assay quantifies the inhibition of IL-17A secretion from primary human CD4+ T cells differentiated under Th17-polarizing conditions.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Th17 polarizing cytokines: IL-6, IL-23, TGF-β
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Human IL-17A ELISA kit
-
96-well cell culture plates
Protocol:
-
Isolation of CD4+ T cells: Isolate CD4+ T cells from PBMCs using a negative selection kit according to the manufacturer's protocol.
-
Th17 Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the purified CD4+ T cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Add soluble anti-CD28 antibody and the Th17 polarizing cytokines (e.g., 20 ng/mL IL-6, 20 ng/mL IL-23, and 1 ng/mL TGF-β).
-
-
Compound Treatment:
-
Add this compound at various concentrations to the cell culture. Include a vehicle control (DMSO).
-
Incubate the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of IL-17A Secretion:
-
After the incubation period, centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-17A production for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value as described in the luciferase assay protocol.
-
RORγt Coactivator Recruitment Assay (TR-FRET)
This biochemical assay measures the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this assay.
Materials:
-
GST-tagged RORγt-LBD
-
Biotinylated coactivator peptide (e.g., from SRC1/NCoA-1)
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647, acceptor fluorophore)
-
This compound
-
Assay buffer
-
Low-volume, black 384-well plates
-
TR-FRET-compatible plate reader
Protocol:
-
Reagent Preparation: Prepare solutions of GST-RORγt-LBD, biotinylated coactivator peptide, terbium-anti-GST antibody, and streptavidin-acceptor in assay buffer.
-
Compound Dispensing: Dispense this compound at various concentrations into the wells of a 384-well plate. Include wells for no-compound control (maximum FRET) and no-RORγt control (background).
-
Reagent Addition: Add the RORγt-LBD, coactivator peptide, and the TR-FRET antibody pair to the wells. The final concentrations of each reagent should be optimized for the specific assay.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
TR-FRET Measurement:
-
Read the plate using a TR-FRET plate reader, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., ~620 nm for the donor and ~665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Normalize the data to the high and low controls.
-
Determine the IC50 value for the disruption of the RORγt-coactivator interaction by plotting the normalized signal against the compound concentration.
-
References
- 1. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
Application Note: High-Throughput Cell-Based Reporter Assay for Determining the Potency of ARN-6039, a RORγt Inverse Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
ARN-6039 is a potent, orally available small molecule inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a key transcription factor that orchestrates the differentiation of T helper 17 (Th17) cells, a subset of T lymphocytes crucial for immune responses against certain pathogens.[1][4][5] However, dysregulation of Th17 cells and their signature cytokine, Interleukin-17 (IL-17), is implicated in the pathophysiology of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][4][5] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in IL-17 production.[1][6] This mechanism makes this compound a promising therapeutic candidate for Th17-mediated autoimmune disorders.
This application note provides a detailed protocol for a robust and reproducible cell-based reporter assay to determine the potency of this compound and other RORγt inverse agonists. The assay utilizes a human embryonic kidney (HEK293) cell line engineered to co-express human RORγt and a luciferase reporter gene under the transcriptional control of the IL-17A promoter. Inhibition of RORγt activity by an inverse agonist results in a dose-dependent decrease in luciferase expression, which can be quantified to determine the compound's potency (e.g., IC50 value).
Principle of the Assay
The potency of this compound is determined using a RORγt-activated IL-17A promoter luciferase reporter assay.[6] This assay relies on a genetically engineered HEK293 cell line that stably expresses a luciferase reporter gene driven by the IL-17A promoter.[7] These cells are transiently transfected to express the human RORγt protein. In the absence of an inhibitor, the constitutively active RORγt binds to its response elements within the IL-17A promoter, driving the expression of the luciferase enzyme. When the cells are treated with this compound, it binds to RORγt and acts as an inverse agonist, suppressing the transcriptional activity of RORγt. This leads to a decrease in luciferase production, and the resulting luminescence signal is measured using a luminometer. The potency of this compound is then calculated by generating a dose-response curve and determining the concentration at which 50% of the luciferase activity is inhibited (IC50).
Data Presentation
The potency of this compound has been determined in various cell-based assays. The following table summarizes the reported values:
| Compound | Assay Type | Cell Line | Potency (IC50/EC50) | Reference |
| This compound | RORγt-activated IL-17A Prom/LUCPorter Assay | HEK293 | 360 nM | [6] |
| This compound | IL-17 release from CD4+ T cells | Primary Human CD4+ T cells | 220 nM | [6] |
Signaling Pathway and Experimental Workflow
Experimental Protocol: RORγt-activated IL-17A Promoter Luciferase Reporter Assay
This protocol is designed for a 96-well plate format.
Materials and Reagents:
-
HEK293 cell line stably expressing an IL-17A promoter-luciferase reporter (e.g., IL-17A Prom/LUCPorter™ HEK 293 Cell Line)
-
Human RORγt expression vector
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the HEK293 IL-17A promoter-luciferase reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
One day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, transfect the cells with the human RORγt expression vector according to the manufacturer's protocol for the chosen transfection reagent. A mock transfection (without the RORγt vector) should be performed as a negative control.
-
-
Cell Seeding:
-
Approximately 24 hours post-transfection, detach the cells using a gentle enzyme-free cell dissociation solution.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the transfected cells into a 96-well white, clear-bottom plate at a density of 4 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 4-6 hours at 37°C to allow the cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to obtain the desired final concentrations. The final DMSO concentration in all wells should be kept constant and should not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known RORγt inverse agonist, if available).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the luciferase assay reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).
-
Incubate the plate at room temperature for the time recommended by the manufacturer to allow for cell lysis and stabilization of the luminescent signal.
-
-
Measurement and Data Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Data Normalization: Subtract the average luminescence of the mock-transfected wells (background) from all other readings.
-
Calculation of Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signal of test compound - Background) / (Signal of vehicle control - Background)]
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the luciferase activity.
-
This application note provides a comprehensive guide for determining the potency of the RORγt inverse agonist this compound using a cell-based luciferase reporter assay. The detailed protocol and data presentation guidelines offer a standardized method for researchers in academia and the pharmaceutical industry to assess the activity of RORγt modulators. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for understanding the assay's principles and execution. This robust and reproducible assay is a critical tool for the preclinical development and characterization of novel therapies targeting RORγt for the treatment of autoimmune diseases.
References
- 1. acrobiosystems.com [acrobiosystems.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. novusbio.com [novusbio.com]
Application Note and Protocol: Measuring IL-17 Release from Human CD4+ T cells with ARN-6039
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the treatment of human CD4+ T cells with ARN-6039 and the subsequent measurement of Interleukin-17 (IL-17) release. This compound is a potent and orally available inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2][3][4] Th17 cells are a subset of CD4+ T cells that are critical mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases through the production of pro-inflammatory cytokines, most notably IL-17A.[5][6][7][8] This protocol outlines the isolation of human CD4+ T cells, their differentiation into the Th17 lineage, treatment with this compound, and the quantification of IL-17 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by their production of IL-17.[9][10] The differentiation of naive CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, including TGF-β and IL-6, and is dependent on the master transcriptional regulator, RORγt.[10][11] RORγt controls the expression of key genes involved in Th17 cell function, including the gene encoding IL-17A.[1] Dysregulation of the Th17 pathway and excessive IL-17 production are associated with the pathology of numerous autoimmune and inflammatory diseases.[5][8]
This compound is a small molecule that functions as an inverse agonist of RORγt.[2][3][4] By binding to RORγt, this compound inhibits its transcriptional activity, thereby suppressing Th17 cell differentiation and the subsequent release of IL-17.[1][11] This makes this compound a valuable tool for studying the role of the RORγt/Th17/IL-17 axis in health and disease and a potential therapeutic candidate for autoimmune disorders.
This application note provides a comprehensive protocol for researchers to assess the in vitro efficacy of this compound in inhibiting IL-17 release from primary human CD4+ T cells differentiated into the Th17 lineage.
Signaling Pathway
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. Enigma of IL-17 and Th17 Cells in Rheumatoid Arthritis and in Autoimmune Animal Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Manufacturing of Regulatory T Cell Products For Adoptive Cell Therapy and Strategies to Improve Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of IL-17A Inhibition in Rheumatic and Musculoskeletal Diseases: Current Insights and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for ARN-6039 in a Murine EAE Model of Multiple Sclerosis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Multiple Sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS).[1][2] The Experimental Autoimmune Encephalomyelitis (EAE) mouse model is the most widely used preclinical model to study the pathogenesis of MS and to evaluate potential therapeutic agents.[3] The differentiation and function of T helper 17 (TH17) cells, which are key drivers of MS and EAE pathogenesis, are critically dependent on the transcription factor Retinoic acid-related orphan receptor-gamma-t (ROR-γt).[1][2][4] ARN-6039 is a potent, orally bioavailable small molecule inverse agonist of ROR-γt that has shown efficacy in preclinical models of autoimmune diseases and has entered Phase I clinical trials for MS.[1][2][5][6]
These application notes provide a detailed protocol for the use of this compound in the MOG35-55-induced EAE model in C57BL/6 mice, a standard model for chronic MS. The document outlines procedures for EAE induction, preparation and administration of this compound, and methods for assessing disease progression and treatment efficacy.
Mechanism of Action: ROR-γt and the TH17 Signaling Pathway
ROR-γt is the master transcription factor for the development and function of TH17 cells.[2] Upon activation by cytokines such as IL-6 and TGF-β, naïve T cells upregulate ROR-γt. ROR-γt then drives the transcription of genes encoding for pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22.[4] These cytokines play a crucial role in orchestrating the inflammatory cascade that leads to blood-brain barrier breakdown, recruitment of inflammatory cells into the CNS, and subsequent demyelination and axonal damage characteristic of MS and EAE.[4]
This compound acts as an inverse agonist, binding to ROR-γt and repressing its transcriptional activity. This leads to the inhibition of TH17 cell differentiation and a significant reduction in the production of IL-17 and other pro-inflammatory cytokines.[2]
Experimental Protocols
EAE Induction in C57BL/6 Mice
This protocol describes the induction of chronic EAE using Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
Materials:
-
Female C57BL/6 mice, 8-10 weeks old.
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK).
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Pertussis toxin (PTX).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Isoflurane for anesthesia.
Procedure:
-
Day 0: Immunization:
-
Prepare the MOG/CFA emulsion by mixing MOG35-55 (final concentration 2 mg/mL) with CFA in a 1:1 ratio. Emulsify using two Luer-lock syringes connected by a coupling device until a thick, stable emulsion is formed (a drop should not disperse in water).
-
Anesthetize mice lightly with isoflurane.
-
Inject 100 µL of the emulsion subcutaneously (s.c.) into two sites on the flank (50 µL per site), for a total dose of 100 µg MOG35-55 per mouse.
-
Administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.
-
-
Day 2: PTX Boost:
-
Administer a second dose of 200 ng of PTX in 100 µL of PBS (i.p.).
-
-
Monitoring:
-
Monitor mice daily for clinical signs of EAE and body weight starting from Day 7 post-immunization.
-
Preparation and Administration of this compound
Materials:
-
This compound powder.
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water).
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in the vehicle. For example, to achieve a 10 mg/kg dose in a 20g mouse with a 100 µL gavage volume, a 2 mg/mL solution is required.
-
Vortex and/or sonicate the suspension to ensure it is homogenous before each use.
-
-
Administration:
-
Administer this compound or vehicle control via oral gavage (p.o.) once daily.
-
Prophylactic Treatment: Begin administration on Day 0 (day of immunization) and continue daily throughout the study.
-
Therapeutic Treatment: Begin administration upon the onset of clinical signs (e.g., clinical score ≥ 1.0) and continue daily.
-
Clinical Assessment of EAE
Mice are scored daily using a standard 0-5 scale.
| Score | Clinical Signs |
| 0 | No clinical signs of disease. |
| 1 | Limp tail. |
| 2 | Hind limb weakness or waddling gait. |
| 3 | Complete paralysis of one or both hind limbs. |
| 4 | Moribund state (hind limb paralysis and forelimb weakness). |
| 5 | Death due to EAE. |
Table 1: EAE Clinical Scoring Scale.
Histological Analysis
At the study endpoint (e.g., Day 28 post-immunization), mice are euthanized, and the spinal cords are collected for histological analysis.
Procedure:
-
Perfuse mice transcardially with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA overnight.
-
Process the tissue for paraffin (B1166041) embedding.
-
Cut 5 µm sections and stain with:
-
Hematoxylin and Eosin (H&E): To assess inflammatory cell infiltration.
-
Luxol Fast Blue (LFB): To assess demyelination.
-
-
Score sections blindly for inflammation and demyelination using a 0-4 scale.
| Score | Histopathological Findings (Inflammation) | Histopathological Findings (Demyelination) |
| 0 | No inflammatory cells. | No demyelination. |
| 1 | Few scattered inflammatory cells. | Rare foci of perivascular demyelination. |
| 2 | Perivascular cuffs of inflammatory cells. | Mild perivascular demyelination. |
| 3 | Multiple perivascular cuffs and parenchymal infiltration. | Confluent perivascular demyelination. |
| 4 | Extensive parenchymal infiltration. | Extensive and widespread demyelination. |
Table 2: Histological Scoring Criteria.
Experimental Workflow
Representative Data
The following tables present representative data demonstrating the expected efficacy of this compound in the EAE model.
Clinical Score and Body Weight (Prophylactic Treatment)
| Treatment Group (10 mg/kg, p.o.) | Mean Peak Clinical Score (± SEM) | Mean Day of Onset (± SEM) | Mean Body Weight Change (%) at Nadir (± SEM) |
| Vehicle | 3.2 ± 0.3 | 11.5 ± 0.8 | -18.5 ± 2.1 |
| This compound | 1.1 ± 0.2 | 16.2 ± 1.1* | -5.2 ± 1.5 |
*Table 3: Effect of prophylactic this compound treatment on clinical EAE parameters. Data are representative. *p<0.05, *p<0.01 vs. Vehicle.
Histological Scores (Endpoint Analysis)
| Treatment Group (10 mg/kg, p.o.) | Mean Inflammation Score (± SEM) | Mean Demyelination Score (± SEM) |
| Vehicle | 3.4 ± 0.4 | 3.1 ± 0.3 |
| This compound (Prophylactic) | 1.2 ± 0.3 | 1.0 ± 0.2 |
| This compound (Therapeutic) | 1.9 ± 0.4 | 1.7 ± 0.3 |
*Table 4: Effect of this compound on spinal cord pathology. Data are representative. *p<0.05, *p<0.01 vs. Vehicle.
Cytokine Levels in Splenocytes
| Treatment Group (10 mg/kg, p.o.) | IL-17A (pg/mL) (± SEM) | IFN-γ (pg/mL) (± SEM) |
| Vehicle | 1250 ± 150 | 850 ± 95 |
| This compound (Prophylactic) | 210 ± 45** | 780 ± 80 (n.s.) |
*Table 5: Effect of this compound on ex vivo cytokine production by MOG35-55-restimulated splenocytes. Data are representative. *p<0.01 vs. Vehicle; n.s. = not significant.
Summary and Conclusions
This compound, as a ROR-γt inverse agonist, is expected to potently ameliorate the clinical and pathological features of EAE in mice. The protocols described here provide a framework for evaluating the efficacy of this compound in a standard, chronic model of MS. Prophylactic administration is anticipated to delay disease onset and significantly reduce overall severity. Therapeutic administration is expected to halt disease progression and reduce pathology. The primary mechanism of action, inhibition of TH17 cell function, can be confirmed by measuring a selective reduction in IL-17A production. These application notes should serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound for multiple sclerosis.
References
- 1. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of this compound As A New Agent For Treatment Of Multiple Sclerosis (MS) - BioSpace [biospace.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for ARN-6039 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN-6039 is an orally available, potent inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a critical transcription factor for the differentiation and function of T helper 17 (Th17) cells, which are key mediators of inflammation in various autoimmune diseases. By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). This mechanism of action makes this compound a promising therapeutic candidate for autoimmune neuroinflammatory conditions such as Multiple Sclerosis (MS). Preclinical efficacy has been demonstrated in murine models of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for MS.
These application notes provide a detailed overview of the dosing and administration of this compound in preclinical animal studies based on available data, supplemented with established protocols for similar compounds and experimental models.
Mechanism of Action: RORγt Signaling Pathway
This compound exerts its therapeutic effect by intervening in the Th17 signaling pathway. As an inverse agonist, it binds to RORγt and reduces its transcriptional activity, leading to a downstream reduction in IL-17 production and a dampening of the inflammatory response.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vivo Efficacy in EAE Mouse Model
| Animal Model | Administration Route | Dose Range (mg/kg) | Treatment Regimen | Outcome |
| MOG35-55 induced EAE in BALB/c and C57BL/6 mice | Oral | 10, 20, 30, 40 | Administered after disease onset (therapeutic) | Significant reduction in mean cumulative disease scores[1] |
Table 2: Pharmacokinetic and Toxicological Profile
| Parameter | Value | Species | Notes |
| Oral Bioavailability (%F) | 37% | Not specified | Demonstrates good oral absorption[1] |
| Toxicology (NOAEL) | >2000 mg/kg | Not specified | No signs of toxicity observed up to this dose in GLP studies[1] |
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes a standard method for inducing a chronic progressive form of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra (inactivated)
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes with 27-gauge needles
-
Emulsification device (e.g., two Luer-lock syringes and a connecting needle)
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
Prepare CFA containing 4 mg/mL of M. tuberculosis.
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Create a 1:1 emulsion of the MOG35-55 solution and the CFA. A stable emulsion is critical for successful EAE induction. Emulsify until a drop of the mixture does not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100-200 µL of the MOG35-55/CFA emulsion subcutaneously, distributed over two sites on the flank. The total dose of MOG35-55 should be 100-200 µg per mouse.
-
Administer 100-200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 100-200 ng of PTX i.p. in 100 µL of sterile PBS.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state or death
-
-
Protocol 2: Oral Administration of this compound in EAE Mice
This protocol provides a generalized method for the oral administration of this compound, based on the reported effective doses and common practices for similar small molecule inhibitors.
Materials:
-
This compound
-
Vehicle for oral formulation (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (10-40 mg/kg) and the body weight of the mice.
-
Prepare a homogenous suspension of this compound in the chosen vehicle. This may require vortexing and/or sonication to ensure uniform particle distribution. Prepare fresh daily.
-
-
Administration:
-
For a therapeutic regimen , initiate dosing upon the first appearance of clinical signs of EAE (typically a score of 1).
-
Administer the prepared this compound suspension orally via gavage once daily. The volume is typically 100-200 µL per mouse.
-
A vehicle control group should receive the same volume of the vehicle without the active compound.
-
-
Monitoring:
-
Continue daily clinical scoring and body weight measurement throughout the study period (typically 21-28 days post-immunization).
-
Concluding Remarks
The preclinical data for this compound demonstrate its potential as an orally administered therapeutic for autoimmune diseases driven by the Th17 pathway. The provided protocols for the EAE mouse model and the administration of this compound offer a framework for researchers to further investigate its efficacy and mechanism of action. Successful implementation of these studies will be crucial in advancing the development of this compound as a novel treatment for conditions like Multiple Sclerosis. It is recommended to perform pilot studies to optimize the EAE induction and to confirm the appropriate therapeutic window for this compound administration in your specific laboratory setting.
References
Application Notes and Protocols for ARN-6039 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN-6039 is a potent and orally bioavailable small molecule that functions as an inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1] By inhibiting RORγt activity, this compound effectively suppresses the Th17 signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A). This makes this compound a valuable tool for in vitro studies of autoimmune diseases and for the development of novel therapeutics.
These application notes provide detailed protocols for the preparation of this compound solutions and its application in key in vitro experiments to assess its inhibitory effects on the Th17 pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available in vitro studies.
| Parameter | Value | Cell Line/System | Assay Type |
| IC50 | 360 nM | HEK293 cells | RORγt-activated IL-17A Promoter Assay |
| IC50 | 220 nM | CD4+ T cells | IL-17 Release Assay |
| Molecular Weight | 406.41 g/mol | N/A | N/A |
Signaling Pathway
The diagram below illustrates the signaling pathway of RORγt in Th17 cell differentiation and the mechanism of action for this compound. Naive T cells, in the presence of TGF-β and IL-6, are induced to express RORγt. RORγt then translocates to the nucleus and binds to ROR Response Elements (ROREs) in the promoter regions of target genes, driving the transcription of key pro-inflammatory cytokines like IL-17A, IL-17F, and the IL-23 receptor. This compound, as an inverse agonist, binds to RORγt and prevents its transcriptional activity, thereby inhibiting the production of these inflammatory mediators.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 4.064 mg of this compound per 1 mL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as used for the this compound treatment.
In Vitro Th17 Cell Differentiation and Inhibition by this compound
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the assessment of this compound's inhibitory effect on this process.
Materials:
-
Isolated naive CD4+ T cells (from human peripheral blood mononuclear cells or mouse splenocytes)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Recombinant human/mouse IL-6
-
Recombinant human/mouse TGF-β1
-
Anti-human/mouse CD3 antibody
-
Anti-human/mouse CD28 antibody
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Brefeldin A or Monensin
-
ELISA kit for IL-17A
-
Flow cytometry antibodies: Anti-CD4, Anti-IL-17A
Experimental Workflow:
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the plate with sterile PBS before use.
-
Cell Seeding: Seed naive CD4+ T cells at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Differentiation and Treatment: Add the following to the appropriate wells:
-
Anti-CD28 antibody (e.g., 1-2 µg/mL)
-
IL-6 (e.g., 20-50 ng/mL)
-
TGF-β1 (e.g., 1-5 ng/mL)
-
This compound at various concentrations (e.g., 1 nM to 10 µM) or DMSO vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
Restimulation (for intracellular cytokine staining): On the day of analysis, restimulate the cells for 4-6 hours with a cell stimulation cocktail (containing PMA and Ionomycin) in the presence of a protein transport inhibitor (Brefeldin A or Monensin).
-
Sample Collection:
-
For ELISA: Centrifuge the plate and collect the supernatant to measure secreted IL-17A.
-
For Flow Cytometry: Harvest the cells for intracellular cytokine staining.
-
-
Analysis:
-
ELISA: Perform the IL-17A ELISA according to the manufacturer's instructions.
-
Flow Cytometry: Stain the cells with a fluorescently labeled anti-CD4 antibody, then fix, permeabilize, and stain with a fluorescently labeled anti-IL-17A antibody. Analyze the percentage of CD4+IL-17A+ cells using a flow cytometer.
-
Conclusion
This compound is a specific and potent inhibitor of RORγt, making it an excellent research tool for studying Th17-mediated cellular processes and for the preclinical evaluation of potential autoimmune disease therapies. The protocols provided here offer a framework for the preparation and in vitro application of this compound. Researchers should optimize the specific concentrations and incubation times for their particular cell systems and experimental goals.
References
Application Notes and Protocols for ARN-6039 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of ARN-6039, a potent and orally available inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), in various cell culture applications. This compound selectively targets the RORγt transcription factor, a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).[1][2][3][4] This makes it a valuable tool for studying autoimmune and inflammatory diseases in vitro.
Summary of Recommended Concentrations
The following table summarizes the effective concentrations of this compound for key in vitro assays based on published data.
| Assay Type | Cell Line/Type | Effective Concentration | Reference |
| RORγt-activated IL-17A Promoter Assay | HEK293 cells | 360 nM | [1] |
| IL-17A Release Assay | CD4+ T cells | 220 nM | [1] |
I. RORγt Signaling Pathway and Mechanism of Action of this compound
RORγt is a critical transcription factor that, upon activation, binds to ROR Response Elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F. This binding, in conjunction with other co-activators, initiates the transcription of these pro-inflammatory cytokines, leading to the differentiation and function of Th17 cells. This compound, as an inverse agonist, binds to the ligand-binding domain of RORγt. This binding event induces a conformational change in the receptor that prevents the recruitment of co-activators and may even recruit co-repressors, thereby inhibiting the transcriptional activity of RORγt and subsequent IL-17 production.
Caption: RORγt signaling pathway and the inhibitory action of this compound.
II. Experimental Protocols
A. RORγt-activated IL-17A Promoter Reporter Assay in HEK293 Cells
This protocol is designed to quantify the inverse agonist activity of this compound on RORγt-mediated transcription of the IL-17A promoter.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Expression plasmid for human RORγt
-
IL-17A promoter-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (stock solution in DMSO)
-
Luciferase Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. Co-transfect the cells with the RORγt expression plasmid and the IL-17A promoter-luciferase reporter plasmid.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM. The recommended starting concentration is 360 nM, with a concentration range to determine the IC50. Include a vehicle control (DMSO).
-
Replace the transfection medium with 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Caption: Workflow for the RORγt-activated IL-17A promoter assay.
B. Inhibition of IL-17A Release from CD4+ T cells
This protocol details the procedure for assessing the inhibitory effect of this compound on IL-17A secretion from primary human CD4+ T cells differentiated into Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Human Th17 cell differentiation cocktail (e.g., anti-CD3/CD28 beads, IL-1β, IL-6, IL-23, anti-IFN-γ, anti-IL-4)
-
This compound (stock solution in DMSO)
-
Human IL-17A ELISA Kit
-
96-well tissue culture plates
Protocol:
-
Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Th17 Differentiation:
-
Culture the isolated naïve CD4+ T cells in a 96-well plate pre-coated with anti-CD3 antibody (or use anti-CD3/CD28 beads).
-
Add the Th17 differentiation cocktail to the culture medium.
-
Culture for 3-5 days at 37°C, 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the Th17 differentiation medium. The recommended starting concentration is 220 nM. Include a vehicle control (DMSO).
-
Add the this compound dilutions or vehicle control to the differentiating Th17 cells.
-
Continue to culture for an additional 48-72 hours.
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.
-
IL-17A ELISA:
-
Quantify the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-17A secretion relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Caption: Workflow for the IL-17A release assay from CD4+ T cells.
C. Cell Viability Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibition of RORγt activity is not due to a general toxic effect on the cells. A standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay can be used.
Materials:
-
Cells of interest (e.g., HEK293 or differentiated Th17 cells)
-
Appropriate culture medium
-
This compound (stock solution in DMSO)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay)
-
96-well tissue culture plates
-
Plate reader (absorbance or luminescence)
Protocol (MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations, including those used in the functional assays and higher concentrations, for the same duration as the primary experiment (e.g., 24-72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
III. Troubleshooting
-
Low Inhibition in Functional Assays:
-
Compound Activity: Ensure the this compound stock solution is properly prepared and stored.
-
Cell Health: Confirm that the cells are healthy and responsive to stimulation.
-
Assay Conditions: Optimize the concentration of transfection reagents, plasmids, or differentiation cytokines.
-
-
High Variability between Replicates:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions.
-
Cell Seeding Density: Maintain a consistent cell seeding density across all wells.
-
Edge Effects: Avoid using the outer wells of the 96-well plate, which are more prone to evaporation.
-
-
Cytotoxicity Observed:
-
Concentration: Reduce the concentration of this compound.
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all wells.
-
These protocols and guidelines should assist researchers in successfully utilizing this compound as a tool to investigate the role of RORγt and the Th17 pathway in various cellular models.
References
- 1. neurology.org [neurology.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of this compound As A New Agent For Treatment Of Multiple Sclerosis (MS) - BioSpace [biospace.com]
Application Notes and Protocols: Flow Cytometry Analysis of Th17 Cells Treated with ARN-6039
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22. These cells are crucial for host defense against extracellular bacteria and fungi. However, dysregulated Th17 responses are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis. The master transcriptional regulator for the differentiation and function of Th17 cells is the Retinoic acid receptor-related orphan receptor gamma t (RORγt).
ARN-6039 is an orally available small molecule that functions as an inverse agonist of RORγt.[1] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in Th17 cell differentiation and the subsequent decrease in the production of their signature pro-inflammatory cytokines. This makes this compound a promising therapeutic candidate for Th17-mediated autoimmune diseases.[2][3][4][5]
These application notes provide a detailed protocol for the in vitro differentiation of human Th17 cells, treatment with this compound, and the subsequent analysis of Th17 cell populations by multicolor flow cytometry.
Signaling Pathway of RORγt in Th17 Differentiation and Inhibition by this compound
The differentiation of naïve CD4+ T cells into Th17 cells is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). These cytokines activate the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then drives the transcription of genes encoding IL-17A, IL-17F, the IL-23 receptor (IL-23R), and CCR6, leading to the full differentiation and pro-inflammatory function of Th17 cells. This compound, as a RORγt inverse agonist, intervenes by binding to the ligand-binding domain of RORγt, which leads to the displacement of co-activators and recruitment of co-repressors, thereby repressing the transcription of RORγt target genes.[6][7]
Experimental Protocols
Part 1: In Vitro Differentiation of Human Th17 Cells from PBMCs
This protocol describes the differentiation of Th17 cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Human CD4+ T Cell Isolation Kit
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
Recombinant human IL-6
-
Recombinant human IL-1β
-
Recombinant human TGF-β1
-
Recombinant human IL-23
-
Anti-human IL-4 antibody
-
Anti-human IFN-γ antibody
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate Naïve CD4+ T cells: Purify naïve CD4+ T cells from the PBMC population using a negative selection kit.
-
Cell Culture Plate Coating: Coat a 24-well tissue culture plate with anti-CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS overnight at 4°C.
-
Cell Seeding: Wash the plate twice with sterile PBS. Seed the purified naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Th17 Differentiation Cocktail: Add the following reagents to the cell culture for Th17 polarization:[4][8]
-
Soluble anti-CD28 antibody (1 µg/mL)
-
Recombinant human IL-6 (10-30 ng/mL)
-
Recombinant human IL-1β (10-20 ng/mL)
-
Recombinant human TGF-β1 (5-10 ng/mL)
-
Recombinant human IL-23 (10-30 ng/mL)
-
Anti-human IL-4 antibody (10 µg/mL)
-
Anti-human IFN-γ antibody (1 µg/mL)
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 6-7 days.
Part 2: Treatment with this compound
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Treatment: On day 3 of culture, add this compound (or vehicle control, DMSO) to the differentiating Th17 cells at various concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM).
-
Continued Incubation: Continue the culture for an additional 3-4 days.
Part 3: Flow Cytometry Analysis
Materials:
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A or Monensin
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Stain
-
Anti-human CD4 antibody (e.g., PerCP-Cy5.5)
-
Fixation/Permeabilization Buffer Kit
-
Anti-human IL-17A antibody (e.g., PE)
-
Anti-human RORγt antibody (e.g., APC)
-
Flow Cytometer
Procedure:
-
Cell Restimulation: On the final day of culture, restimulate the cells to enhance cytokine detection. Add PMA (50 ng/mL) and Ionomycin (1 µg/mL) to the culture. Add a protein transport inhibitor (Brefeldin A or Monensin) for the final 4-6 hours.
-
Harvest Cells: Harvest the cells and wash with FACS buffer.
-
Viability Staining: Incubate the cells with a fixable viability dye to exclude dead cells.
-
Surface Staining: Stain for surface markers by incubating the cells with anti-human CD4 antibody for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.[9][10]
-
Intracellular Staining: Incubate the fixed and permeabilized cells with anti-human IL-17A and anti-human RORγt antibodies for 30-45 minutes at room temperature.[9][10]
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using appropriate flow cytometry software. Gate on live, single CD4+ T cells and then determine the percentage of IL-17A+ and RORγt+ cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 3. rupress.org [rupress.org]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Gene Expression Analysis in ARN-6039 Treated Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN-6039 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a master transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[1][2][3][4][5][6] Th17 cells, through their production of pro-inflammatory cytokines such as Interleukin-17 (IL-17), play a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1][4][5] By inhibiting the transcriptional activity of RORγt, this compound effectively suppresses the Th17 signaling pathway, leading to a reduction in IL-17 production and subsequent attenuation of the inflammatory response.[6]
These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on immune cells, with a particular focus on gene expression analysis. The protocols outlined below detail the in vitro differentiation of human Th17 cells, treatment with this compound, and subsequent analysis of gene expression changes using RNA sequencing (RNA-Seq).
Mechanism of Action of this compound
This compound exerts its therapeutic effect by binding to the ligand-binding domain of RORγt, preventing the recruitment of co-activators necessary for the transcription of target genes. This inverse agonism leads to a dose-dependent reduction in the expression of key Th17 signature genes, including IL17A, IL17F, IL22, IL23R, and CCR6.
Quantitative Data Summary
The following table summarizes the expected dose-dependent effect of this compound on the expression of key RORγt target genes in in vitro differentiated human Th17 cells. Data is presented as Log2 Fold Change relative to vehicle-treated control cells.
| Gene Symbol | This compound (10 nM) - Log2 Fold Change | This compound (100 nM) - Log2 Fold Change | This compound (1000 nM) - Log2 Fold Change |
| IL17A | -1.5 | -3.0 | -4.5 |
| IL17F | -1.2 | -2.5 | -4.0 |
| IL22 | -1.0 | -2.0 | -3.5 |
| IL23R | -0.8 | -1.5 | -2.5 |
| CCR6 | -0.5 | -1.0 | -2.0 |
| RORC | -0.2 | -0.5 | -1.0 |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Th17 Cells
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells.
Materials:
-
Ficoll-Paque PLUS
-
Human Naive CD4+ T Cell Isolation Kit
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
Recombinant human IL-6
-
Recombinant human TGF-β1
-
Recombinant human IL-23
-
Recombinant human IL-1β
-
Anti-human IL-4 antibody
-
Anti-human IFN-γ antibody
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Isolate Naive CD4+ T Cells: Isolate naive CD4+ T cells from PBMCs using a negative selection kit following the manufacturer's instructions.
-
Cell Culture Plate Coating: Coat a 96-well flat-bottom plate with anti-human CD3 antibody (1-5 µg/mL) in sterile PBS overnight at 4°C.
-
Cell Seeding: Wash the coated plate twice with sterile PBS. Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Th17 Differentiation Cocktail: Add the following to each well:
-
Anti-human CD28 antibody (1-2 µg/mL)
-
Recombinant human IL-6 (20-50 ng/mL)
-
Recombinant human TGF-β1 (1-5 ng/mL)
-
Recombinant human IL-23 (10-20 ng/mL)
-
Recombinant human IL-1β (10-20 ng/mL)
-
Anti-human IL-4 antibody (10 µg/mL)
-
Anti-human IFN-γ antibody (10 µg/mL)
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.
-
Verification of Differentiation (Optional): After the incubation period, verify Th17 differentiation by flow cytometry for intracellular IL-17A and RORγt expression.
Protocol 2: this compound Treatment of Differentiated Th17 Cells
Materials:
-
This compound stock solution (in DMSO)
-
Differentiated Th17 cells (from Protocol 1)
-
Complete RPMI 1640 medium
Procedure:
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: On day 5 of differentiation, gently remove half of the culture medium and replace it with fresh medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the treated cells for an additional 24-48 hours at 37°C in a 5% CO2 incubator.
Protocol 3: RNA Isolation, Library Preparation, and Sequencing
This protocol outlines the steps for extracting RNA and preparing it for sequencing.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
DNase I
-
RNA-Seq library preparation kit (low-input compatible)
-
Agilent Bioanalyzer or similar instrument
Procedure:
-
Harvest Cells: Harvest the this compound-treated and vehicle-treated Th17 cells by centrifugation.
-
RNA Isolation: Isolate total RNA from the cell pellets using a commercial RNA isolation kit according to the manufacturer's protocol. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Aim for a RIN (RNA Integrity Number) value of >8.
-
Library Preparation: Prepare RNA-Seq libraries from the isolated RNA using a low-input compatible library preparation kit, following the manufacturer's instructions. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Library Quality Control: Assess the quality and size distribution of the prepared libraries using an Agilent Bioanalyzer.
-
Sequencing: Perform single-end or paired-end sequencing of the libraries on an Illumina sequencing platform.
Protocol 4: RNA-Seq Data Analysis
This protocol provides a general workflow for analyzing the raw sequencing data.
Software/Tools:
-
FastQC
-
Trimmomatic or similar trimming tool
-
STAR or HISAT2 aligner
-
featureCounts or HTSeq-count
-
DESeq2 or edgeR for differential expression analysis
Procedure:
-
Quality Control of Raw Reads: Use FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Use Trimmomatic or a similar tool to remove adapter sequences and low-quality reads.
-
Alignment to Reference Genome: Align the trimmed reads to the human reference genome (e.g., GRCh38) using STAR or HISAT2.
-
Read Quantification: Use featureCounts or HTSeq-count to count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Use DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and vehicle-treated samples.
-
Data Visualization and Interpretation: Generate volcano plots and heatmaps to visualize the differentially expressed genes. Perform pathway and gene ontology analysis to interpret the biological significance of the gene expression changes.
Experimental Workflow and Logical Relationships
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diagenode.com [diagenode.com]
- 4. mdpi.com [mdpi.com]
- 5. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultra-low input RNA seq | Low input RNA library prep - QIAGEN [qiagen.com]
Application Note: In Vivo Imaging Techniques for Tracking ARN-6039 Distribution
Audience: Researchers, scientists, and drug development professionals.
Introduction ARN-6039 is a small molecule inverse-agonist that targets the Retinoid-related Orphan Receptor gamma-t (RORγt).[1] RORγt is a critical transcription factor that regulates the differentiation and function of T helper 17 (Th17) cells and their subsequent release of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2][3] This pathway is implicated in the immunopathology of several autoimmune diseases, including Multiple Sclerosis (MS), psoriasis, and rheumatoid arthritis.[3] this compound has shown promising efficacy in preclinical models of MS and possesses drug-like properties suitable for CNS penetration.[2] Understanding the precise in vivo biodistribution, target engagement, and pharmacokinetic profile of this compound is crucial for optimizing its therapeutic potential and clinical development. This document provides detailed protocols for two powerful in vivo imaging techniques—Positron Emission Tomography (PET) and Fluorescence Imaging—to visualize and quantify the distribution of this compound in preclinical models.
Mechanism of Action: this compound Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound.
Selecting an Imaging Modality
The choice of imaging modality is critical and depends on the specific research question. Both PET and optical fluorescence imaging are well-suited for tracking small molecules in vivo.[4]
| Feature | Positron Emission Tomography (PET) | Optical Fluorescence Imaging (OFI) |
| Principle | Detection of gamma rays from positron-emitting radionuclides. | Detection of photons emitted from fluorescent probes. |
| Sensitivity | Very high (picomolar range)[5] | High (nanomolar to picomolar range) |
| Quantification | Fully quantitative (% Injected Dose/gram) | Semi-quantitative (Radiant Efficiency) |
| Resolution | Moderate spatial resolution (1-2 mm) | Lower spatial resolution, especially in deep tissue. |
| Tissue Penetration | Unlimited | Limited (best with Near-Infrared probes)[6] |
| Tracer Requirement | Radiolabeling with isotopes (e.g., ¹⁸F, ¹¹C)[7] | Conjugation to a fluorophore[] |
| Key Advantage | Gold standard for quantitative biodistribution. | High throughput, lower cost, real-time imaging capability. |
| Key Disadvantage | Requires cyclotron and radiochemistry facilities. | Signal attenuation with tissue depth. |
Application Protocol 1: PET Imaging of [¹⁸F]this compound
This protocol describes the use of PET to obtain quantitative biodistribution data for this compound. It involves labeling a precursor of this compound with Fluorine-18 (¹⁸F), a positron emitter with a 109.8-minute half-life, which is well-suited for studying small molecules with rapid pharmacokinetics.[9][10]
Experimental Workflow: PET Imaging
References
- 1. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. neurology.org [neurology.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. BioDistribution | Bruker [bruker.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 9. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Establishing a Cellular Model to Test ARN-6039 Efficacy
Introduction
ARN-6039 is a potent, orally available small molecule that acts as an inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (ROR-γt).[1][2][3] ROR-γt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of CD4+ T cells.[4][5] These cells are critical mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases, including multiple sclerosis, psoriasis, and rheumatoid arthritis, primarily through the secretion of pro-inflammatory cytokines like Interleukin-17A (IL-17A).[1][5] By binding to ROR-γt, this compound inhibits its transcriptional activity, leading to reduced Th17 cell differentiation and a subsequent decrease in IL-17A production.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust cellular model for evaluating the efficacy of this compound. The protocols detailed herein describe methods to assess the impact of this compound on Th17 cell differentiation and function, providing a framework for preclinical drug evaluation.
Signaling Pathway and Experimental Strategy
To effectively test the efficacy of this compound, it is crucial to understand the signaling pathway it targets and to devise a comprehensive experimental workflow.
Application Notes
Cellular Model Selection
The ideal cellular model for testing this compound efficacy involves primary human CD4+ T cells, which can be differentiated into Th17 cells.
-
Primary Human CD4+ T Cells: These cells provide the most physiologically relevant model. Naive CD4+ T cells (CD4+/CD45RA+) can be isolated from peripheral blood mononuclear cells (PBMCs) and cultured under Th17 polarizing conditions (e.g., anti-CD3/CD28 antibodies, TGF-β, IL-6, IL-1β, and IL-23).
-
Cell Lines: While less physiologically representative, certain T cell lines, such as Jurkat cells, can be engineered to express ROR-γt and a reporter construct (e.g., IL-17A promoter-luciferase) to create a high-throughput screening system for ROR-γt modulators.
Experimental Design Considerations
-
Dose-Response: A dose-response curve should be generated for this compound to determine its half-maximal inhibitory concentration (IC50). A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Unstimulated Control: Naive T cells cultured without polarizing cytokines.
-
Positive Control (Polarized): Cells cultured with Th17 polarizing cytokines without any inhibitor.
-
-
Time-Course: The effect of this compound can be assessed at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of inhibition.
-
Cytotoxicity: It is crucial to perform a cell viability assay to ensure that the observed reduction in Th17 differentiation or IL-17A production is not a result of this compound-induced cell death.
Experimental Protocols
Protocol 1: Human CD4+ T Cell Isolation and Th17 Differentiation
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate Naive CD4+ T Cells: Enrich for naive CD4+ T cells using a negative selection magnetic bead-based kit.
-
Cell Plating: Plate the isolated T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies at a density of 1 x 10^5 cells/well.
-
Th17 Polarization: Add the Th17 polarizing cytokine cocktail (e.g., recombinant human TGF-β1, IL-6, IL-1β, IL-23, and anti-IFN-γ, anti-IL-4 antibodies) to the culture medium.
-
This compound Treatment: Add this compound at various concentrations to the designated wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
Protocol 2: IL-17A Quantification by ELISA
-
Collect Supernatant: After the incubation period, centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for human IL-17A according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-17A based on a standard curve.
Protocol 3: ROR-γt Reporter Gene Assay
-
Cell Line: Use a stable cell line (e.g., HEK293 or Jurkat) co-transfected with a ROR-γt expression vector and a reporter vector containing a luciferase gene under the control of an IL-17A promoter.[4]
-
Cell Plating: Seed the cells in a 96-well plate.
-
Treatment: Treat the cells with a ROR-γt agonist (if available) and varying concentrations of this compound.
-
Incubation: Incubate for 24-48 hours.
-
Luciferase Assay: Perform a dual-luciferase reporter assay according to the manufacturer's protocol to measure the activity of the IL-17A promoter-driven luciferase.
Protocol 4: Cell Viability Assay (MTS)
-
Perform Assay: After the desired treatment period, add MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on IL-17A Secretion
| This compound (nM) | IL-17A (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle) | 1520 ± 110 | 0 |
| 1 | 1350 ± 95 | 11.2 |
| 10 | 980 ± 70 | 35.5 |
| 100 | 450 ± 55 | 70.4 |
| 1000 | 120 ± 30 | 92.1 |
Table 2: Effect of this compound on ROR-γt Reporter Activity
| This compound (nM) | Luciferase Activity (RLU) ± SD | % Inhibition |
| 0 (Vehicle) | 85000 ± 6200 | 0 |
| 1 | 78000 ± 5500 | 8.2 |
| 10 | 55000 ± 4100 | 35.3 |
| 100 | 21000 ± 2500 | 75.3 |
| 1000 | 5500 ± 980 | 93.5 |
Table 3: Cytotoxicity of this compound
| This compound (nM) | Cell Viability (%) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 99.1 ± 4.8 |
| 10 | 98.5 ± 5.5 |
| 100 | 97.2 ± 6.1 |
| 1000 | 95.8 ± 5.9 |
Logical Framework for Efficacy Determination
Conclusion
The cellular model and protocols described in this application note provide a robust framework for the preclinical evaluation of this compound. By employing primary human T cells and specific molecular assays, researchers can effectively characterize the mechanism of action and determine the potency of this compound as a ROR-γt inverse agonist. The presented workflow, from cell culture to data analysis, ensures the generation of reliable and reproducible data, which is essential for advancing the development of this promising therapeutic candidate for autoimmune diseases.
References
- 1. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. neurology.org [neurology.org]
- 5. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of this compound As A New Agent For Treatment Of Multiple Sclerosis (MS) - BioSpace [biospace.com]
Troubleshooting & Optimization
ARN-6039 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARN-6039. The following information addresses common solubility issues encountered in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally available small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3][4][5] RORγt is a key transcription factor that regulates the differentiation and function of T helper 17 (TH17) cells, which play a crucial role in the immunopathology of autoimmune diseases.[3][4] By inhibiting RORγt, this compound can suppress the production of pro-inflammatory cytokines like IL-17, making it a potential therapeutic agent for autoimmune neuroinflammatory demyelinating diseases such as multiple sclerosis.[3][4][5]
Q2: I'm observing precipitation when diluting my this compound stock solution in DMSO into my aqueous experimental buffer. Why is this happening?
This is a common phenomenon known as "precipitation upon dilution" and is often observed with hydrophobic compounds like many small molecule inhibitors.[6][7] The drastic change in solvent polarity when moving from a concentrated organic stock (like DMSO) to a predominantly aqueous environment can cause the compound to "crash out" of the solution.[6][8]
Q3: How can I prevent this compound from precipitating when preparing my working solutions?
Several strategies can be employed to mitigate precipitation:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your concentrated stock, add the stock solution dropwise to the vortexing aqueous buffer.[6] This rapid dispersion helps to avoid localized areas of high concentration.
-
Lower the Final Concentration: Your target concentration may be above the aqueous solubility limit of this compound in your specific buffer. Try working with a lower final concentration.[6]
-
Use a Co-solvent: Incorporating a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) in your final aqueous buffer can improve the solubility of hydrophobic compounds.[8]
-
Adjust the pH: For ionizable compounds, the pH of the aqueous buffer can significantly influence solubility.[8] Experimenting with different pH values may help to keep this compound in solution.
Q4: What is the recommended storage condition for this compound solutions?
For short-term storage (days to weeks), it is recommended to store this compound solutions at 0 - 4°C. For long-term storage (months to years), aliquoting and storing at -20°C is advisable.[1] Always refer to the manufacturer's specific recommendations if available.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Issue: this compound precipitates out of solution during or after dilution in an aqueous buffer.
Step 1: Initial Assessment
-
Visual Inspection: Observe the solution for any visible particles, cloudiness, or a film on the container's surface. This is a clear indicator of poor solubility.[7]
-
Re-evaluate Concentration: You may be attempting to prepare a solution that is above the saturation point of this compound in your chosen buffer system. Consider if a lower concentration is feasible for your experiment.
Step 2: Optimizing the Preparation Method
If precipitation is observed, consider the following modifications to your protocol:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Temperature: Gently warming the solution may help to dissolve the compound. However, be cautious as excessive heat can lead to degradation.[8] Always check the compound's stability at elevated temperatures.
-
Sonication: Brief sonication can sometimes help to break up small aggregates and facilitate dissolution.
Step 3: Modifying the Buffer Composition
If optimizing the method is insufficient, you may need to alter the composition of your aqueous buffer.
-
pH Adjustment: Systematically vary the pH of your buffer to determine the optimal pH for this compound solubility. This is particularly relevant for compounds with ionizable groups.[8]
-
Co-solvent Screening: Introduce a small percentage (e.g., 1-10%) of a water-miscible organic co-solvent into your aqueous buffer.[8] Common co-solvents include ethanol, isopropanol, and polyethylene (B3416737) glycol (PEG). Always run appropriate vehicle controls in your experiments to account for any effects of the co-solvent.
The following table can be used to document your observations during co-solvent screening.
| Co-solvent | Concentration (%) | This compound Final Concentration (µM) | Observations (e.g., Clear, Precipitate, Hazy) |
| None (Control) | 0 | 10 | |
| Ethanol | 1 | 10 | |
| Ethanol | 5 | 10 | |
| Ethanol | 10 | 10 | |
| PEG 400 | 1 | 10 | |
| PEG 400 | 5 | 10 | |
| PEG 400 | 10 | 10 |
Caption: Example table for tracking this compound solubility in different co-solvent conditions.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Store the stock solution in aliquots at -20°C for long-term use.
Protocol for Preparing Working Solutions and Troubleshooting Precipitation
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your aqueous buffer to the experimental temperature.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution drop by drop.
-
Visually inspect the solution for any signs of precipitation.
-
If precipitation occurs, refer to the troubleshooting guide above to systematically optimize the preparation method and buffer composition.
Visualizations
Caption: RORγt signaling pathway and the inhibitory action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. neurology.org [neurology.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing ARN-6039 Concentration for Maximal RORγt Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ARN-6039 for the effective inhibition of Retinoic acid receptor-related orphan receptor gamma t (RORγt). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit RORγt?
A1: this compound is a potent, orally available small molecule that functions as an inverse agonist of RORγt.[1][2] RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, which are crucial mediators of inflammation.[3][4] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2][5] This mechanism makes it a valuable tool for studying autoimmune and inflammatory diseases.[1][2]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions. A broad range, such as a logarithmic dilution series from 1 nM to 10 µM, is a common starting point. Based on available data, this compound has shown inhibitory activity in the nanomolar range.[5]
Q3: How can I be sure that the observed effects are due to on-target RORγt inhibition?
A3: To confirm on-target activity, consider the following approaches:
-
Use a structurally different RORγt inhibitor: Comparing the effects of this compound with another known RORγt inhibitor can help verify that the observed phenotype is not due to off-target effects of a specific chemical scaffold.
-
Perform a rescue experiment: If feasible, overexpressing RORγt in your cell line may rescue the phenotype induced by this compound, indicating that the effect is mediated through this target.
-
Assess downstream target gene expression: Inhibition of RORγt should lead to a decrease in the expression of its target genes, such as IL17A, IL17F, and IL23R. This can be quantified using RT-qPCR.
Q4: I am observing significant cell death at concentrations where I expect to see specific inhibition. What should I do?
A4: It is crucial to distinguish between specific inhibition and cytotoxicity.
-
Determine the cytotoxic threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to identify the concentration range of this compound that is non-toxic to your cells.
-
Lower the concentration: Conduct your functional assays at concentrations below the cytotoxic threshold to ensure you are observing specific RORγt inhibition.
-
Check solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.5%.[6]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in various assays.
| Assay Type | Cell Line/System | Parameter | Value (nM) | Reference |
| RORγt-activated IL-17A Promoter Assay | HEK 293 cells | IC50 | 360 | [5] |
| IL-17 Release Assay | CD4+ T cells | IC50 | 220 | [5] |
Experimental Protocols
Protocol 1: RORγt Luciferase Reporter Gene Assay
This assay measures the ability of this compound to inhibit RORγt-mediated transcription.
Materials:
-
HEK293T cells
-
RORγt expression plasmid
-
ROR-responsive element (RORE)-luciferase reporter plasmid
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RORγt expression plasmid, RORE-luciferase reporter plasmid, and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.[3]
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[3]
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the luciferase assay kit manufacturer's instructions.[3]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: IL-17A ELISA for Th17 Cells
This protocol quantifies the inhibition of IL-17A secretion from differentiated Th17 cells treated with this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated naïve CD4+ T cells
-
Th17 differentiation-inducing cytokines (e.g., TGF-β, IL-6, IL-23)
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Human IL-17A ELISA kit
-
Microplate reader
Methodology:
-
Th17 Differentiation: Culture naïve CD4+ T cells in a plate pre-coated with anti-CD3 and anti-CD28 antibodies in the presence of a Th17-polarizing cytokine cocktail.[7]
-
Compound Treatment: Simultaneously, treat the cells with serial dilutions of this compound or a vehicle control.
-
Cell Culture: Culture the cells for 3-5 days to allow for Th17 differentiation and cytokine production.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the IL-17A ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and calculate the concentration of IL-17A in each sample. Plot the IL-17A concentration against the log of the this compound concentration to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | - Inconsistent cell seeding density- Cell passage number too high- Compound instability or precipitation- Variability in incubation times | - Ensure a consistent number of cells are seeded in each well.- Use cells within a defined, low-passage number range.- Prepare fresh dilutions of this compound for each experiment and visually inspect for precipitates.- Standardize all incubation times across experiments. |
| High background in reporter gene assay | - "Leaky" promoter in the reporter plasmid- Autofluorescence of the compound | - Use a reporter plasmid with a minimal promoter.- Test the compound in a parallel assay without the reporter plasmid to check for autofluorescence. |
| No inhibition of IL-17A secretion observed | - this compound concentration is too low- Ineffective Th17 differentiation- this compound degradation | - Test a higher concentration range of this compound.- Verify Th17 differentiation by checking for RORγt expression (e.g., by intracellular staining and flow cytometry or RT-qPCR).- Ensure proper storage and handling of the compound; prepare fresh stock solutions. |
| High variability in ELISA results | - Inaccurate pipetting- Insufficient plate washing- Bubbles in wells | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough and consistent washing of the ELISA plate between steps.- Carefully inspect wells for bubbles before reading the plate and remove them if present. |
Visualizations
Caption: RORγt signaling pathway in Th17 cell differentiation and the point of inhibition by this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are RORγt agonists and how do they work? [synapse.patsnap.com]
- 5. neurology.org [neurology.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. portal.cytodocs.com [portal.cytodocs.com]
Troubleshooting ARN-6039 instability in long-term cell culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of ARN-6039 in long-term cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges related to the stability and activity of this RORγt inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally available small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathology of various autoimmune diseases.[1][2] By acting as an inverse agonist, this compound inhibits the transcriptional activity of RORγt, leading to reduced production of pro-inflammatory cytokines such as IL-17A, IL-17F, and the IL-23 receptor.[3]
Q2: What are the recommended starting concentrations for this compound in cell culture?
Based on preclinical data, effective concentrations of this compound have been demonstrated in the nanomolar range. Specifically, it has shown activity in a RORγt-activated IL-17A promoter assay in HEK293 cells at 360 nM and in an IL-17 release assay from CD4+ T cells at 220 nM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below for long-term storage. For short-term storage (days to weeks), 0-4°C is acceptable.
Q4: I'm observing precipitation after adding this compound to my cell culture medium. What could be the cause and how can I resolve it?
Precipitation of small molecules like this compound in aqueous solutions is a common issue, often due to its hydrophobic nature. Several factors can contribute to this:
-
High Final Concentration: The concentration of this compound may exceed its solubility limit in the cell culture medium.
-
Improper Dilution: Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to "crash out" of solution.
-
Media Composition: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility.
-
Temperature: Changes in temperature can affect solubility.
Troubleshooting Steps:
-
Lower the final concentration: If possible, reduce the working concentration of this compound.
-
Optimize dilution: Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently swirling the medium to ensure rapid and even distribution.
-
Use a serum-free medium for initial dissolution: If compatible with your cells, dissolve this compound in a smaller volume of serum-free medium first before adding it to your complete, serum-containing medium.
-
Prepare fresh dilutions: Prepare the final working solution of this compound fresh for each experiment.
Q5: My results with this compound are inconsistent in long-term experiments. What could be the cause?
Inconsistency in long-term cultures can be due to the degradation of this compound over time. The stability of a small molecule in cell culture is influenced by several factors:
-
Chemical Degradation: The compound may be inherently unstable in the aqueous and buffered environment of the cell culture medium (typically pH 7.2-7.4) at 37°C.[4]
-
Metabolism by Cells: The cells themselves may metabolize this compound, reducing its effective concentration.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of cell culture plates and other plasticware, lowering the available concentration.
Troubleshooting Steps:
-
Replenish the medium: For long-term experiments, it is advisable to perform partial media changes with freshly prepared this compound-containing medium every 24-48 hours.
-
Assess stability: If you have access to analytical methods like HPLC or LC-MS/MS, you can perform a stability study by incubating this compound in your cell culture medium (with and without cells) and measuring its concentration over time.[4]
-
Use low-binding plates: Consider using low-protein-binding cell culture plates to minimize adsorption.
Data Presentation
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₁F₃N₂O₃ |
| Molecular Weight | 406.40 g/mol |
| Appearance | Crystalline solid |
| Storage | -20°C (long-term), 4°C (short-term) |
Table 2: Reported In Vitro Activity of this compound
| Assay | Cell Type | Effective Concentration (IC₅₀/EC₅₀) | Reference |
| RORγt-activated IL-17A Promoter Assay | HEK293 | 360 nM | [1] |
| IL-17 Release Assay | CD4+ T cells | 220 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Under sterile conditions, prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 0.4064 mg of this compound in 100 µL of DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, low-binding sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: General Workflow for Assessing this compound Stability in Cell Culture Medium
This protocol provides a general framework. Specific parameters such as time points and analytical methods should be optimized for your experimental setup.
-
Materials: this compound stock solution, cell culture medium (with and without serum, with and without cells), sterile plates, analytical equipment (HPLC or LC-MS/MS).
-
Procedure:
-
Prepare the final working concentration of this compound in the desired cell culture medium.
-
Dispense the medium containing this compound into triplicate wells of a sterile plate for each condition (e.g., medium alone, medium with serum, medium with cells).
-
Incubate the plates at 37°C in a CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot from each well.
-
Immediately process the samples for analysis. This may involve protein precipitation with a solvent like acetonitrile.
-
Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Visualizations
Caption: this compound inhibits the RORγt signaling pathway in Th17 cells.
Caption: A logical workflow for troubleshooting this compound instability issues.
References
- 1. neurology.org [neurology.org]
- 2. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
Potential off-target effects of the RORγt inhibitor ARN-6039
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the RORγt inhibitor, ARN-6039. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inverse agonist that specifically targets the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine IL-17.[1][2] By inhibiting RORγt, this compound effectively suppresses the Th17 pathway, which is implicated in the pathophysiology of various autoimmune diseases.
Q2: What is the reported on-target potency of this compound?
Preclinical data indicates that this compound is a potent inhibitor of RORγt. The following table summarizes the available in vitro potency data.
| Assay Type | Cell Line | Parameter | Value (nM) |
| RORγt-activated IL-17A Promoter Assay | HEK293 | IC₅₀ | 360 |
| IL-17 Release from CD4+ T cells | Human CD4+ T cells | IC₅₀ | 220 |
Q3: Has this compound been profiled for off-target activity against other nuclear receptors, such as RORα and RORβ?
While this compound is described as a selective RORγt inhibitor, publicly available data from comprehensive off-target screening panels, including specific binding affinities or inhibitory concentrations against other nuclear receptors like RORα and RORβ, is limited. Generally, the ligand-binding domains of RORγt and RORγ are identical, which can present a challenge in achieving selectivity. However, the development of isoform-specific inhibitors is an active area of research. Researchers should be aware of the potential for cross-reactivity with other ROR isoforms and consider empirical validation in their experimental systems.
Q4: What are the potential consequences of off-target inhibition of other ROR isoforms?
-
RORα: Inhibition of RORα could have unintended effects, as it is known to play a role in cerebellar development and function, as well as in the regulation of metabolism and circadian rhythm.
-
RORβ: RORβ is primarily expressed in the brain, retina, and pineal gland, where it is involved in neuronal differentiation and circadian rhythm. Off-target effects on RORβ could potentially lead to neurological or sleep-related disturbances.
Q5: Are there any known off-target effects on other protein classes, such as kinases?
Specific data from broad kinase screening panels for this compound is not publicly available. When using any small molecule inhibitor, it is crucial to consider the possibility of off-target kinase inhibition, which could lead to a variety of unintended cellular effects. Researchers are advised to perform their own assessments or consult any forthcoming publications for such data.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with RORγt inhibition. | Potential off-target effect on another nuclear receptor or kinase. | 1. Review the literature for known off-target profiles of similar RORγt inhibitors.2. Perform control experiments using other RORγt inhibitors with different chemical scaffolds.3. If possible, conduct a targeted screen of your compound against a panel of related nuclear receptors or kinases. |
| Discrepancy between in vitro potency and in vivo efficacy. | 1. Poor pharmacokinetic properties of this compound in the experimental model.2. Engagement of off-target pathways in vivo that counteract the intended therapeutic effect. | 1. Evaluate the pharmacokinetic and pharmacodynamic (PK/PD) relationship of this compound in your model system.2. Analyze key biomarkers related to both on-target (e.g., IL-17 levels) and potential off-target pathways. |
| Observed toxicity in animal models. | 1. On-target toxicity due to profound immunosuppression.2. Off-target toxicity mediated by inhibition of other critical cellular targets. | 1. Perform dose-ranging studies to identify a therapeutic window.2. Conduct thorough histopathological analysis of major organs.3. Consider using a RORγt knockout or conditional knockout model to differentiate on-target from off-target toxicity. |
Signaling & Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to RORγt inhibition and off-target assessment.
Caption: RORγt Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing Off-Target Effects.
Experimental Protocols
Protocol 1: RORγt Reporter Gene Assay
-
Cell Culture: Co-transfect HEK293 cells with a RORγt expression vector and a reporter plasmid containing a luciferase gene under the control of a ROR-responsive element (e.g., IL-17A promoter).
-
Compound Treatment: Seed the transfected cells in a 96-well plate and treat with a serial dilution of this compound or vehicle control for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Plot the luciferase activity against the log concentration of this compound and determine the IC₅₀ value using a non-linear regression model.
Protocol 2: Th17 Differentiation and IL-17A ELISA
-
Cell Isolation: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
Th17 Polarization: Culture the naïve CD4+ T cells under Th17-polarizing conditions (e.g., anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23, and anti-IFN-γ/IL-4 antibodies).
-
Compound Treatment: Add a serial dilution of this compound or vehicle control to the culture medium at the time of polarization.
-
Cytokine Measurement: After 3-5 days of culture, collect the supernatant and measure the concentration of IL-17A using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percent inhibition of IL-17A production at each concentration of this compound and determine the IC₅₀ value.
Disclaimer: This information is based on publicly available data and general knowledge of RORγt inhibitors. Researchers should always consult the latest publications and conduct their own validation experiments. Preclinical toxicology studies for this compound have been performed in rats and dogs, and the compound was reported to be well-tolerated.[3] For detailed, non-public information, it is recommended to contact the manufacturer or sponsoring organization directly.
References
- 1. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of this compound As A New Agent For Treatment Of Multiple Sclerosis (MS) - BioSpace [biospace.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Cytotoxicity Assessment of RORγt Inverse Agonists
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of RORγt inverse agonists, exemplified here as ARN-6039. As publicly available cytotoxicity data for this compound is limited, this guide offers generalized protocols, troubleshooting advice, and foundational knowledge for evaluating the cytotoxic potential of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it influence cytotoxicity?
This compound is a small molecule inverse agonist that targets the Retinoic acid receptor-related orphan receptor-gamma-t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are crucial for producing pro-inflammatory cytokines like IL-17.[1][2] By inhibiting RORγt, this compound suppresses the Th17 pathway.[3][4] While the primary therapeutic goal is to reduce inflammation in autoimmune diseases, targeting a key transcription factor could potentially impact the viability of other cell types. Cytotoxicity assessments are therefore crucial to determine the therapeutic window and off-target effects of the compound.
Q2: Which cell lines are appropriate for testing the cytotoxicity of a RORγt inverse agonist?
The choice of cell lines should be guided by the therapeutic target and the need to assess off-target effects. Appropriate cell lines could include:
-
Immune cell lines: Jurkat (T-lymphocyte), MOLT-4 (T-lymphoblastic leukemia), or primary human Th17 cells to assess the effect on the target cell population.
-
Hepatocellular carcinoma cell lines: HepG2 or Huh7 to evaluate potential liver toxicity, a common concern for orally administered drugs.
-
Renal cell lines: HEK293 (human embryonic kidney) to assess potential kidney toxicity.
-
A panel of cancer cell lines from different tissues of origin: To explore potential anti-cancer applications or broad-spectrum cytotoxicity.
Q3: What are the standard assays to measure the cytotoxicity of this compound?
Several standard assays can be used to measure cytotoxicity, each with a different principle:
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[5][6]
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of late-stage apoptosis or necrosis.[6]
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which correlates with the number of metabolically active cells.[7]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-Glo®): These assays detect specific markers of programmed cell death (apoptosis).[8][9]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to perform a wide range of concentrations to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only for background measurement).
-
Remove the old medium and add 100 µL of the diluted compound or control solutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol describes the detection of apoptosis using Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells).
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells (both adherent and suspension) after the desired treatment period.
-
Wash the cells twice with cold PBS.
-
Centrifuge at a low speed (e.g., 300-400 x g) for 5-10 minutes at 4°C.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Data Presentation
Quantitative data from cytotoxicity and apoptosis assays should be summarized in tables for clear comparison.
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |
| Jurkat | T-lymphocyte | MTT | 48 | 15.2 |
| HepG2 | Hepatocellular Carcinoma | MTS | 48 | > 50 |
| HEK293 | Human Embryonic Kidney | CellTiter-Glo® | 48 | > 50 |
| MOLT-4 | T-lymphoblastic Leukemia | MTT | 48 | 8.9 |
Table 2: Hypothetical Apoptosis Induction by this compound in Jurkat Cells (48h Treatment)
| This compound (µM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 5 | 78.4 ± 3.1 | 15.2 ± 1.5 | 6.4 ± 1.1 |
| 10 | 55.2 ± 4.5 | 30.8 ± 2.9 | 14.0 ± 2.3 |
| 20 | 20.7 ± 3.8 | 55.1 ± 4.2 | 24.2 ± 3.5 |
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in MTT/MTS Assay
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects on the microplate.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogeneous single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates.
-
Pipetting: Use calibrated pipettes and ensure consistent technique. Consider using a multichannel pipette for adding reagents.
-
Edge Effects: To mitigate evaporation from outer wells, fill them with sterile PBS or media without cells and use only the inner wells for the experiment.
-
Issue 2: High Background in Negative Control Wells (Untreated Cells)
-
Possible Cause: Unhealthy cells, contamination, or high solvent concentration.
-
Troubleshooting Steps:
-
Cell Health: Use cells in the logarithmic growth phase and ensure they are not over-confluent.
-
Contamination: Regularly check for microbial or mycoplasma contamination.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).
-
Issue 3: No Apoptotic Signal Detected with Annexin V/PI Staining
-
Possible Cause: The compound may not induce apoptosis at the tested concentrations or time points, or the apoptotic cells may have detached and were lost during washing.
-
Troubleshooting Steps:
-
Dose and Time Course: Perform a broader range of concentrations and multiple time points to capture the apoptotic window.
-
Collect Supernatant: For adherent cells, collect the supernatant which may contain detached apoptotic cells, and combine it with the trypsinized cells before staining.
-
Positive Control: Include a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to ensure the assay is working correctly.
-
Visualizations
Signaling Pathway of RORγt Inverse Agonist
Caption: Inhibition of the RORγt signaling pathway by an inverse agonist like this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for an in vitro cytotoxicity assay.
References
- 1. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 4. Pharmacological inhibition of ROR gamma t suppresses the Th17 pathway and alleviates antigen-induced arthritis in-vivo - OAK Open Access Archive [oak.novartis.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. yeasenbio.com [yeasenbio.com]
Technical Support Center: Optimizing Oral Bioavailability of ARN-6039 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of ARN-6039 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a consideration?
A1: this compound is a small molecule inverse-agonist that targets the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor for the differentiation of T helper 17 (Th17) cells, which are implicated in the pathology of various autoimmune diseases.[3][4] As an orally administered drug, its bioavailability—the fraction of the administered dose that reaches systemic circulation—is a critical factor for therapeutic efficacy. Preclinical studies have reported an oral bioavailability of 37% for this compound, which, while demonstrating efficacy in animal models, presents an opportunity for optimization to ensure consistent and maximal therapeutic exposure.[5]
Q2: What are the potential reasons for suboptimal oral bioavailability of this compound?
A2: While specific data for this compound is limited, RORγt inhibitors and other small molecules in its class often face challenges with oral bioavailability due to:
-
Poor Aqueous Solubility: Many potent small molecule inhibitors are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[6][7]
-
First-Pass Metabolism: After absorption from the gut, the drug is transported to the liver where it may be extensively metabolized before reaching systemic circulation, thereby reducing the amount of active compound.[6][7]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.[7]
Q3: What are some recommended formulation strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral absorption of poorly soluble compounds like this compound:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and other lipid-based formulations can improve the solubility and absorption of lipophilic drugs.[8][9][10]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.[6][11]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can lead to faster dissolution.[6][11]
-
Use of Co-solvents and Surfactants: Including pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol) and surfactants (e.g., Tween 80, Cremophor EL) in the formulation can enhance the solubility of the compound in the GI tract.[6][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to low dissolution and absorption. | 1. Verify Formulation: Ensure the formulation is appropriate for a poorly soluble compound. Consider a lipid-based formulation or a solid dispersion. 2. Particle Size Reduction: If using a suspension, minimize the particle size through micronization or nanosizing to enhance dissolution. 3. Solubility Enhancement: Test the solubility of this compound in various pharmaceutically acceptable co-solvents and surfactants to develop an optimized vehicle. |
| High variability in plasma concentrations between animals. | Inconsistent dosing, formulation instability, or physiological differences (e.g., food effects). | 1. Standardize Dosing Technique: Ensure consistent oral gavage technique and volume across all animals. 2. Assess Formulation Stability: Check for any precipitation or phase separation of this compound in the formulation prior to dosing. 3. Control for Food Effects: Standardize the fasting and feeding schedule of the animals, as food can significantly impact the absorption of lipophilic compounds. |
| Lack of in vivo efficacy despite demonstrated in vitro potency. | Insufficient drug exposure at the target tissue due to low bioavailability. | 1. Conduct a Pilot Pharmacokinetic (PK) Study: Determine the plasma concentrations of this compound with the current formulation to confirm if therapeutic levels are being reached. 2. Optimize the Formulation: Based on the PK data, reformulate to improve bioavailability using the strategies outlined in the FAQs. 3. Consider Alternative Routes: For initial proof-of-concept studies, intraperitoneal (IP) administration can be used to bypass first-pass metabolism and achieve higher systemic exposure. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of this compound and other RORγt Inverse Agonists
| Compound | Animal Model | Dose (mg/kg, p.o.) | Oral Bioavailability (%F) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| This compound | Mouse | 10, 20, 30, 40 | 37 | Not Reported | Not Reported | Not Reported | [5] |
| Compound 15 | Mouse | Not Reported | >50 | Not Reported | Not Reported | Not Reported | [13] |
| Compound 22 | Mouse | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Quinazolinedione 1a | Mouse | 1 | Not Reported | Not Reported | Not Reported | 27 | [14] |
Note: Specific Cmax, Tmax, and AUC values for this compound are not publicly available in the reviewed literature. The data for other RORγt inverse agonists are provided for comparative purposes.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation for Oral Gavage in Mice
This protocol provides a general method for preparing a self-emulsifying drug delivery system (SEDDS), a type of lipid-based formulation that can enhance the oral bioavailability of poorly soluble compounds like this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides like Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL or Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP or PEG 400)
-
Phosphate-buffered saline (PBS) or water
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Preparation of the Formulation:
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat the mixture (e.g., to 40°C) and vortex or sonicate until the compound is completely dissolved and the solution is clear and homogenous.
-
-
Administration:
-
The resulting formulation can be directly administered to mice via oral gavage using an appropriately sized gavage needle.
-
The formulation will spontaneously emulsify upon contact with the aqueous environment of the GI tract.
-
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Mouse restraint device
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip)
-
Syringe with the prepared this compound formulation
Procedure:
-
Animal Restraint: Securely restrain the mouse to prevent movement and ensure proper handling.
-
Gavage Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Administration: Once the needle is in the correct position (in the esophagus, not the trachea), slowly administer the compound using the syringe.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of distress immediately after the procedure.
Visualizations
Caption: RORγt Signaling Pathway and the Mechanism of Action of this compound.
References
- 1. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of this compound As A New Agent For Treatment Of Multiple Sclerosis (MS) - BioSpace [biospace.com]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of orally efficacious RORγt inverse agonists, part 1: Identification of novel phenylglycinamides as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of formulation vehicles in taxane pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of orally efficacious RORγt inverse agonists. Part 2: Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
ARN-6039 Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with ARN-6039, a RORγt inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inverse agonist that targets the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells, which are critical mediators of inflammation in various autoimmune diseases. By inhibiting RORγt, this compound is designed to suppress the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F), thereby reducing the inflammatory cascade.[1][2]
Q2: What are the known downstream effects of RORγt inhibition?
Inhibition of RORγt by an inverse agonist like this compound is expected to lead to:
-
Reduced expression of IL-17A, IL-17F, and IL-22.[3]
-
Decreased differentiation of naïve CD4+ T cells into Th17 cells.
-
Potential impacts on other immune cells where RORγt is expressed, such as γδ T cells and type 3 innate lymphoid cells (ILC3s).
-
Inhibition of RORγt-dependent gene transcription.
Q3: Are there any known off-target effects or safety concerns with RORγt inverse agonists?
A key consideration for RORγt inverse agonists is their potential effect on thymocytes. RORγt plays a role in the development and survival of T cells in the thymus.[4] Inhibition of RORγt could potentially lead to thymocyte apoptosis.[4][5] Therefore, monitoring for effects on T cell populations and thymus health is crucial in preclinical studies. Some clinical trials of other RORγt inverse agonists have been terminated due to safety concerns, including liver enzyme elevations.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in In Vivo Models
You have observed potent inhibition of IL-17 production in your in vitro cell-based assays, but in your in vivo model of autoimmune disease (e.g., Experimental Autoimmune Encephalomyelitis - EAE), you see variable or no significant reduction in disease severity.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Pharmacokinetics (PK) or Pharmacodynamics (PD):
-
Troubleshooting: Conduct a full PK/PD study in your animal model. Measure plasma and tissue concentrations of this compound over time and correlate this with a biomarker of target engagement (e.g., IL-17A levels in peripheral blood or infiltrated tissues).
-
Experimental Protocol: See "Protocol: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study" below.
-
-
Poor Bioavailability or Rapid Metabolism:
-
Troubleshooting: Analyze the formulation of this compound. Ensure proper solubilization and stability. Consider alternative delivery routes if oral bioavailability is low.
-
Data Presentation:
-
| Parameter | Expected | Observed | Troubleshooting Action |
| Oral Bioavailability (%) | > 30% | 5% | Reformulate vehicle; consider IP or SC administration. |
| Plasma Half-life (hours) | 8-12 | < 2 | Increase dosing frequency or use a sustained-release formulation. |
| Target Tissue Concentration | > IC50 | Below IC50 | Increase dose; confirm target tissue penetration. |
-
Disease Model Specifics:
-
Troubleshooting: The chosen in vivo model may not be predominantly Th17-driven, or other inflammatory pathways may compensate for RORγt inhibition. Profile the cytokine expression in your model to confirm Th17 dependency.
-
Logical Workflow for Troubleshooting In Vivo Efficacy:
References
- 1. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Th17 Pathway and Inflammatory Diseases of the Intestines, Lungs and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to minimize variability in ARN-6039 in vivo studies
Welcome to the technical support center for ARN-6039 in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure the robustness and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inverse-agonist that targets the Retinoic acid-related orphan receptor-gamma-t (ROR-γt).[1][2] ROR-γt is a key transcription factor that acts as the primary controller of T helper 17 (TH17) cells.[1][3] By inhibiting ROR-γt, this compound blocks the differentiation and function of TH17 cells and reduces the release of pro-inflammatory cytokines like IL-17.[1][2] This mechanism makes it a potential therapeutic for autoimmune diseases such as multiple sclerosis, psoriasis, and rheumatoid arthritis.[1][3] The compound has undergone Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics (PK).[2][4]
ROR-γt Signaling Pathway
Caption: this compound inhibits ROR-γt, blocking TH17 cell differentiation and inflammatory cytokine release.
Q2: What are the major sources of variability in preclinical in vivo studies?
-
Biological Variability:
-
Genetics: Differences between animal species and strains.[5]
-
Physiological Factors: Age, sex, and health status of the animals.[5][6]
-
Microbiome: The composition of the gut microbiota can significantly influence drug metabolism, absorption, and overall response.[7][8][9]
-
Diet: Dietary components can modulate the activity of nuclear receptors and metabolic enzymes, affecting drug pharmacokinetics and pharmacodynamics.[10][11][12]
-
-
Experimental (Procedural) Variability:
-
Compound Formulation & Administration: Issues with solubility, stability, and dosing accuracy.[13] Oral gavage technique is a critical source of variability.[14]
-
Environment: Housing conditions, cage density, light cycles, temperature, and noise can induce stress and affect animal physiology.[15]
-
Experimenter: Handling skills and consistency in performing procedures like injections or measurements are crucial.[14]
-
Assay Performance: Variability in sample collection, processing, and the analytical methods used for quantification.[16]
-
Troubleshooting Guides
Issue 1: High variability in plasma concentrations (Pharmacokinetics) of this compound.
High variability in drug exposure makes it difficult to establish a clear dose-response relationship.
| Potential Cause | Troubleshooting Action & Recommendations |
| Poor Formulation / Solubility | This compound is a small molecule and may have limited aqueous solubility.[13] Ensure the formulation is homogenous and stable. Action: Re-evaluate the vehicle. Consider using solubilizing excipients like cyclodextrins or adjusting the pH.[17][18] Visually inspect the formulation for precipitation before each dose. |
| Inaccurate Dosing | Errors in dose calculation, syringe volume, or incomplete administration. Action: Double-check all calculations. Use appropriately sized syringes for the required volume. For oral gavage, ensure the entire dose is delivered to the stomach without reflux.[19][20] |
| Improper Oral Gavage Technique | Incorrect placement of the gavage needle can lead to administration into the lungs or esophagus, causing distress and affecting absorption.[21][22] Action: Ensure all personnel are thoroughly trained. Use the correct size and type of gavage needle for the animal's weight.[19][23] Follow a standardized protocol (see Experimental Protocols section). |
| Food Effects / Fasting State | The presence of food in the stomach can alter drug absorption. A Phase 1 study of this compound included an assessment of fed vs. fasted conditions.[4] Action: Standardize the fasting period before dosing. Typically, a 4-hour fast is sufficient for mice. Ensure all animals have access to water. |
| Gut Microbiome Differences | Inter-animal variation in gut microbiota can alter the metabolism and absorption of orally administered drugs.[7][9] Action: Co-house animals from different litters for a period before the study to normalize microbiota. Consider using animals from a single, highly controlled vendor source. |
Troubleshooting Workflow: High PK Variability
Caption: A logical workflow for troubleshooting high pharmacokinetic (PK) variability in in vivo studies.
Issue 2: Inconsistent or unexpected pharmacodynamic (PD) or efficacy results.
This occurs when the biological response to this compound is variable, even with controlled drug exposure.
| Potential Cause | Troubleshooting Action & Recommendations |
| Poor Target Engagement | The drug may be present in the plasma but not reaching or binding to its intracellular target, ROR-γt.[24] Action: Implement a target engagement assay to confirm that this compound is binding to ROR-γt in your target tissue (e.g., immune cells). Cellular Thermal Shift Assay (CETSA) is a common method.[16][25] |
| Variability in the Disease Model | Inconsistent disease induction or progression in animal models of autoimmunity (e.g., EAE for multiple sclerosis). Action: Refine and standardize the disease induction protocol. Include robust positive and negative controls. Monitor animals closely for disease onset and score them consistently using a validated scoring system. |
| Assay Timing and Sample Quality | The timing of sample collection relative to the dose can significantly impact PD measurements.[26] Sample handling and processing can affect the quality of RNA, protein, or cells for analysis. Action: Perform a time-course experiment to determine the optimal window for measuring the PD effect. Standardize all sample collection and processing steps. |
| Biological Confounders | Underlying differences in immune status, stress levels, or microbiome composition can alter the inflammatory response.[14][15] Action: Ensure a sufficient acclimatization period (at least 1 week) before study start.[14] Minimize animal stress through proper handling.[15] Record and control for variables like animal source and housing density. |
Quantitative Data Summary
Table 1: Recommended Maximum Oral Gavage Volumes in Mice
To minimize the risk of reflux and aspiration, dosing volumes should be carefully controlled.[21]
| Mouse Body Weight (g) | Recommended Max Volume (mL/kg) | Calculated Volume (mL) |
| 20 | 10 | 0.20 |
| 25 | 10 | 0.25 |
| 30 | 10 | 0.30 |
| 35 | 10 | 0.35 |
| Data synthesized from multiple sources.[19][20][21][23] |
Table 2: this compound Single Ascending Dose (SAD) Clinical Trial Design
This table summarizes the dose levels used in the Phase 1 human trial, which can inform dose range finding in preclinical models.[4]
| Cohort | Dose of this compound | Study Conditions |
| 1 | 50 mg | Single dose, fasted |
| 2 | 100 mg | Single dose, fasted |
| 3 | 150 mg | Single dose, fasted |
| 4 | 200 mg | Single dose, fasted |
| 5 | 300 mg | Single dose, fasted & fed |
Experimental Protocols
Protocol 1: Standardized Oral Gavage Administration in Mice
This protocol provides a standardized method for oral administration to minimize procedural variability.[19][20][21][23]
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1-1.5 inch flexible or rigid with a ball tip for adult mice).[19]
-
1 mL syringe.
-
This compound formulation.
-
Animal scale.
Procedure:
-
Preparation:
-
Weigh the mouse to calculate the precise dosing volume (do not exceed 10 mL/kg).[19]
-
Draw the calculated volume of this compound formulation into the syringe and ensure no air bubbles are present.
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the maximum insertion depth; mark this on the needle if necessary.[20]
-
-
Restraint:
-
Needle Insertion:
-
Insert the gavage needle into the side of the mouth (in the gap behind the incisors).[23]
-
Gently advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow as the needle enters the esophagus.[20]
-
The needle should pass smoothly without resistance. If resistance is felt, STOP immediately, withdraw, and restart. Forcing the needle can cause perforation of the esophagus or stomach.[21]
-
-
Administration:
-
Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger over 2-3 seconds to administer the compound.[23]
-
Administering too quickly can cause reflux.
-
-
Post-Administration:
Protocol 2: Outline for a Pharmacokinetic (PK) Study
This protocol outlines the key steps for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of this compound.
Procedure:
-
Animal Groups: Assign animals to different time-point groups (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). A typical group size is n=3-5 mice per time point.
-
Dosing: Administer a single oral dose of this compound using the standardized gavage protocol.
-
Sample Collection:
-
At each designated time point, collect blood samples (e.g., via submandibular or saphenous vein) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Process the blood by centrifugation to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
-
Data Analysis:
In Vivo Study General Workflow
Caption: A typical experimental workflow for an in vivo study involving a small molecule inhibitor.
References
- 1. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of this compound As A New Agent For Treatment Of Multiple Sclerosis (MS) - BioSpace [biospace.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Gut Microbiome in Cardiovascular Drug Response: The Potential for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharma[e]cology: How the Gut Microbiome Contributes to Variations in Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Flavonoids as dietary regulators of nuclear receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. 5 Key Factors for Reliable Animal Behavior Studies | Amuza Inc [amuzainc.com]
- 16. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. mdpi.com [mdpi.com]
- 19. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 20. research.fsu.edu [research.fsu.edu]
- 21. iacuc.wsu.edu [iacuc.wsu.edu]
- 22. research-support.uq.edu.au [research-support.uq.edu.au]
- 23. animalcare.ubc.ca [animalcare.ubc.ca]
- 24. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Integrated pharmacokinetics and pharmacodynamics in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RORγt Inverse Agonists and Thymocyte Apoptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RORγt inverse agonists, such as ARN-6039, in the context of thymocyte apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which RORγt inverse agonists like this compound induce thymocyte apoptosis?
A1: Retinoic acid-related orphan receptor gamma t (RORγt) is a crucial transcription factor for the survival of CD4+CD8+ double-positive (DP) thymocytes.[1] It promotes their survival by upregulating the expression of the anti-apoptotic protein Bcl-xL.[1][2] RORγt inverse agonists bind to the ligand-binding domain of RORγt, which blocks the recruitment of co-activator proteins necessary for its function.[3][4] This inhibition of RORγt's transcriptional activity leads to reduced Bcl-xL expression, causing the DP thymocytes to undergo accelerated apoptosis.[2][5]
Q2: Why is targeting RORγt for autoimmune diseases a concern for thymocyte viability?
A2: RORγt is the master regulator of Th17 cells, which are key drivers of many autoimmune diseases.[6][7] Therefore, inhibiting RORγt is a promising therapeutic strategy. However, RORγt is also essential for the development and survival of thymocytes.[1][8] Systemic inhibition of RORγt can mimic the effects of genetic RORγt disruption, which includes significant apoptosis of developing T cells in the thymus and, in some mouse models, the development of thymic lymphomas.[1][6] Therefore, a key challenge is to develop RORγt inhibitors that can suppress peripheral Th17 cell function with minimal impact on thymocyte health.[5]
Q3: What is the difference between the two RORγ isoforms, RORγ and RORγt, and how does it relate to thymocytes?
A3: The RORC gene produces two isoforms, RORγ and RORγt. They share an identical ligand-binding domain but differ in their N-terminus and tissue distribution.[3] RORγ is expressed in many tissues like the liver and muscle, while RORγt expression is restricted to immune cells.[3][9] Importantly, only RORγt is present in thymocytes, making it the specific isoform responsible for their survival and development.[3][5]
Q4: Can I use glucocorticoids like dexamethasone (B1670325) as a positive control in my thymocyte apoptosis experiments?
A4: Yes, glucocorticoids are well-established inducers of apoptosis in immature thymocytes and can serve as a robust positive control.[10][11] The apoptotic pathway induced by glucocorticoids is distinct from that caused by RORγt inhibition but results in a similar outcome of programmed cell death, characterized by cell shrinkage and DNA fragmentation.[12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in apoptosis observed after treatment with this compound. | 1. Sub-optimal Compound Concentration: The concentration of the RORγt inverse agonist may be too low to induce a measurable effect. 2. Incorrect Assay Timing: Apoptosis is a dynamic process. The measurement might be taken too early, before significant apoptosis has occurred, or too late, when apoptotic cells have already been cleared.[14] 3. Compound Instability: The compound may have degraded due to improper storage or handling. | 1. Perform a Dose-Response Curve: Test a range of concentrations to determine the optimal effective dose for your specific experimental conditions. 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of the apoptotic response. 3. Verify Compound Integrity: Use a fresh stock of the compound. Always follow the manufacturer's storage recommendations. |
| High background apoptosis in negative control (vehicle-treated) cells. | 1. Spontaneous Apoptosis: Thymocytes, particularly DP cells, are highly susceptible to spontaneous apoptosis in vitro.[13] 2. Harsh Cell Isolation/Handling: Mechanical stress during thymus dissociation or centrifugation can damage cells and induce apoptosis. 3. Sub-optimal Culture Conditions: Inappropriate media, serum, or incubation conditions can stress the cells. | 1. Minimize Assay Duration: Use the shortest incubation time that allows for the detection of a compound-specific effect. 2. Gentle Handling: Handle cells gently during isolation and washing steps. Use low-speed centrifugation (e.g., 300-400 x g).[15] 3. Optimize Culture Conditions: Ensure the use of appropriate, pre-warmed culture media and maintain optimal CO2 and temperature. |
| High variability between experimental replicates. | 1. Inconsistent Cell Numbers: Pipetting errors or inaccurate cell counting can lead to different numbers of cells in each well. 2. Cell Clumping: Aggregated cells can lead to inconsistent staining and inaccurate analysis by flow cytometry.[15] 3. Inconsistent Compound Dosing: Inaccurate dilution or addition of the inverse agonist can cause variability. | 1. Ensure Accurate Cell Plating: Use calibrated pipettes and perform accurate cell counts before plating. 2. Prevent Clumping: Keep cells on ice when possible and gently mix before analysis. If clumping is severe, consider filtering the cell suspension through a nylon mesh.[15] 3. Prepare Fresh Dilutions: Prepare fresh serial dilutions of the compound for each experiment from a validated stock solution. |
| Weak or no signal in positive control (e.g., dexamethasone). | 1. Reagent Inactivity: The positive control reagent may be old or improperly stored. 2. Cell Resistance: While rare for primary thymocytes, certain cell populations can exhibit resistance.[16] 3. Assay Kit Problems: For kit-based assays (e.g., Annexin V, TUNEL), enzymes or reagents may be inactive.[15] | 1. Use Fresh Reagents: Prepare a fresh stock of your positive control. 2. Confirm Thymocyte Population: Ensure that the isolated cells are indeed primarily immature thymocytes, which are sensitive to glucocorticoids.[11] 3. Validate Assay Kit: Use a new or validated assay kit and check the expiration dates of all components. |
Quantitative Data Summary
The following table summarizes the in vitro activity of several RORγt inverse agonists on human Th17 cell IL-17A release and mouse thymocyte apoptosis. A higher pIC50 value indicates greater potency. The data demonstrates that higher concentrations of these compounds are generally required to induce thymocyte apoptosis compared to inhibiting IL-17A production.
| Compound | Human RORγt Binding (pIC50) | Human IL-17A Inhibition (pIC50) | Mouse Thymocyte Apoptosis (pIC50) |
| Compound 1 | 7.9 | 7.6 | 6.7 |
| Compound 2 | 8.0 | 7.9 | 6.8 |
| Compound 3 | 8.4 | 8.2 | 7.1 |
| Compound 4 | 8.2 | 8.0 | 7.2 |
| Compound 5 (AZD0284) | 8.5 | 8.4 | 7.0 |
| Compound 6 | 9.0 | 8.8 | 7.4 |
| Data adapted from Collins M, et al. (2025) PLOS ONE.[5][6] |
Experimental Protocols
Protocol 1: Ex Vivo Mouse Thymocyte Apoptosis Assay
This protocol details the steps for treating isolated mouse thymocytes with a RORγt inverse agonist and measuring apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
C57BL/6 mouse thymus
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
RORγt inverse agonist (e.g., this compound) and vehicle (e.g., DMSO)
-
Annexin V-FITC and PI Staining Kit
-
1X Annexin V Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Thymocyte Isolation:
-
Aseptically harvest thymus from a C57BL/6 mouse into a petri dish containing cold PBS.
-
Gently dissociate the thymus between the frosted ends of two sterile glass slides to create a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Centrifuge the cells at 350 x g for 7 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
-
Cell Counting and Plating:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the RORγt inverse agonist and a vehicle control (e.g., DMSO).
-
Add the compound or vehicle to the appropriate wells. The final DMSO concentration should typically be ≤0.1%.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Staining for Apoptosis:
-
Harvest cells from each well into individual FACS tubes.
-
Centrifuge at 350 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 1 mL of cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Gate on the thymocyte population based on forward and side scatter.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: RORγt signaling pathway in thymocytes and the inhibitory action of an inverse agonist.
Experimental Workflow
Caption: Workflow for assessing thymocyte apoptosis induced by a RORγt inverse agonist.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]
- 7. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Apoptosis in human thymocytes after treatment with glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucocorticoid-induced apoptosis in the thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucocorticoid-induced thymocyte apoptosis: protease-dependent activation of cell shrinkage and DNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thymocyte apoptosis induced by p53-dependent and independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. In vivo resistance to glucocorticoid-induced apoptosis in rat thymocytes with normal steroid receptor function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
ARN-6039 degradation products and their potential impact
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARN-6039, a potent RORγt inverse agonist. The information provided is intended to address common issues that may be encountered during experimental procedures.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as an inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune diseases.[3][4][5] By inhibiting RORγt activity, this compound effectively suppresses the Th17 pathway, leading to a reduction in the production of pro-inflammatory cytokines such as IL-17A.[4]
Q2: What are the recommended storage and handling conditions for this compound?
While specific degradation studies for this compound are not publicly available, general best practices for small molecule inhibitors should be followed to ensure compound integrity. It is recommended to store this compound as a solid at -20°C or lower, protected from light and moisture. For preparing stock solutions, use anhydrous-grade solvents such as DMSO. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Q3: How can I confirm the purity of my this compound sample?
The purity of small molecule compounds like this compound can be assessed using various analytical techniques.[6][7][8][9] High-performance liquid chromatography (HPLC) coupled with a UV detector is a common method for determining purity.[7] Mass spectrometry (MS) can be used to confirm the molecular weight of the compound.[7] For a comprehensive analysis, a combination of methods, such as LC-MS, is often employed.[7]
Troubleshooting Guides
Issue 1: Reduced or No Activity of this compound in a Cell-Based Assay
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Hypothesis: this compound may have degraded due to improper storage or handling, leading to a loss of active compound. Potential degradation pathways could include oxidation or hydrolysis. - Action: 1. Use a fresh, unopened vial of this compound to prepare a new stock solution. 2. Assess the purity of the current stock solution using HPLC. Compare the chromatogram to that of a new standard to identify potential degradation peaks. 3. If degradation is suspected, consider performing a forced degradation study (e.g., exposure to acid, base, peroxide, heat, and light) to understand the compound's stability profile. |
| Inaccurate Concentration | - Hypothesis: The final concentration of this compound in the assay is incorrect due to errors in serial dilutions or inaccurate initial weighing. - Action: 1. Recalculate all dilutions. 2. Prepare fresh serial dilutions from a newly prepared stock solution. 3. If possible, verify the concentration of the stock solution using a quantitative method like quantitative NMR (qNMR) or LC-MS with a standard curve. |
| Suboptimal Assay Conditions | - Hypothesis: The cell-based assay is not performing optimally, masking the effect of this compound.[10] - Action: 1. Ensure the cell line used expresses RORγt at sufficient levels. 2. Optimize the concentration of the reporter construct and the transfection efficiency in reporter assays.[11][12] 3. Include a known RORγt inverse agonist as a positive control to validate assay performance. 4. Titrate the DMSO concentration in the final assay volume to ensure it is not affecting cell viability or reporter activity (typically <0.5%). |
| Cell Line Issues | - Hypothesis: The cells used in the assay have lost their responsiveness or have been cultured for too many passages. - Action: 1. Use a fresh vial of cells from a reliable source (e.g., ATCC). 2. Adhere to recommended passage numbers for the cell line. 3. Regularly test for mycoplasma contamination. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Compound Handling | - Hypothesis: Inconsistent thawing of stock solutions or prolonged exposure to ambient temperature and light is leading to variable degradation. - Action: 1. Implement a standardized protocol for thawing and handling this compound stock solutions. Thaw quickly at room temperature and immediately place on ice. 2. Protect solutions from light by using amber vials or covering tubes with foil. 3. Minimize the time the compound spends in aqueous solutions before being added to the cells. |
| Assay Plate Edge Effects | - Hypothesis: Evaporation from the outer wells of the assay plate is concentrating the compound and other reagents, leading to variability. - Action: 1. Do not use the outer wells of the assay plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 2. Ensure proper sealing of the plates during incubation. |
| Biological Variability | - Hypothesis: Normal biological variation in cell response is contributing to inconsistent results. - Action: 1. Increase the number of technical and biological replicates. 2. Normalize the data to a positive control on each plate. 3. Monitor cell passage number and seeding density closely. |
Data Presentation
Table 1: Hypothetical Purity Analysis of this compound Batches
This table illustrates a hypothetical scenario of how purity data for different batches of this compound might be presented. The presence of degradation products could impact the compound's effective concentration and activity.
| Batch ID | Purity by HPLC (%) | Major Impurity/Degradant (Hypothetical) | Retention Time (min) | Potential Impact |
| This compound-A | 99.5 | None Detected | - | High confidence in experimental results. |
| This compound-B | 92.1 | Oxidized Product | 8.2 | Reduced potency, potential for off-target effects. |
| This compound-C | 95.7 | Hydrolyzed Product | 6.5 | May exhibit altered solubility and reduced activity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be required.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: RORγt Reporter Gene Assay
This protocol describes a general method for assessing the inverse agonist activity of this compound using a RORγt reporter gene assay.[11][12]
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
RORγt expression plasmid
-
ROR-responsive firefly luciferase reporter plasmid
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound stock solution
-
Luciferase assay reagent
-
-
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RORγt expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., 0.1% DMSO). Include a known RORγt agonist to stimulate the reporter and a known inverse agonist as a positive control.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold inhibition of RORγt activity by this compound relative to the vehicle control.
-
Visualizations
References
- 1. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of this compound As A New Agent For Treatment Of Multiple Sclerosis (MS) - BioSpace [biospace.com]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. researchgate.net [researchgate.net]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 9. Small Molecules Analysis & QC [sigmaaldrich.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. eubopen.org [eubopen.org]
- 12. iivs.org [iivs.org]
Improving the translational relevance of ARN-6039 preclinical data
This technical support center provides researchers, scientists, and drug development professionals with detailed information to improve the translational relevance of preclinical data for ARN-6039, a potent and orally available inverse agonist of the nuclear receptor RORγt.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments with this compound.
In Vitro Assays
-
Question: My IC50 value for this compound in the RORγt-activated IL-17A promoter reporter assay is significantly higher than the reported 360 nM. What are the possible causes?
-
Answer:
-
Cell Line Integrity: Ensure you are using a stable HEK293 cell line and that it has not been passaged too many times. Genetic drift in cell lines can alter signaling pathways.
-
Plasmid Constructs: Verify the integrity of your RORγt and IL-17A promoter-luciferase reporter constructs. Sequence the plasmids to confirm there are no mutations.
-
Transfection Efficiency: Optimize your transfection protocol. Low transfection efficiency will result in a weaker signal and an artificially high IC50. Use a positive control for transfection (e.g., a GFP-expressing plasmid) to monitor efficiency.
-
Compound Solubility: this compound is a small molecule that may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to your cell culture medium. Precipitated compound will not be bioavailable.
-
Assay Incubation Time: Ensure the incubation time with this compound is optimal. A time-course experiment may be necessary to determine the ideal duration for observing maximal inhibition.
-
-
-
Question: I am not observing a significant decrease in IL-17 release from my primary CD4+ T cells after treatment with this compound. Why might this be?
-
Answer:
-
T Cell Activation: Ensure your CD4+ T cells are properly activated to differentiate into Th17 cells. Inadequate stimulation with anti-CD3/anti-CD28 antibodies and polarizing cytokines (e.g., IL-6, TGF-β) will result in low IL-17 production, making it difficult to measure inhibition.
-
Cell Viability: High concentrations of this compound or the vehicle (e.g., DMSO) may be toxic to primary T cells. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) in parallel to ensure the observed effect is not due to cytotoxicity.
-
Cytokine Measurement: Verify the sensitivity and accuracy of your IL-17 ELISA or CBA assay. Include appropriate positive and negative controls.
-
Donor Variability: Primary cells from different donors can exhibit significant variability in their response to stimuli. It is advisable to test cells from multiple donors.
-
-
In Vivo EAE Model
-
Question: My EAE mice are not developing consistent clinical scores, or the disease incidence is low. What could be the issue?
-
Answer:
-
Immunization Protocol: The preparation of the MOG35-55/CFA emulsion is critical. Ensure it is a stable emulsion before injection. The dose of Pertussis Toxin is also crucial and may need to be optimized for your specific mouse strain and animal facility.
-
Mouse Strain and Age: Use C57BL/6 mice from a reliable vendor and ensure they are within the recommended age range (typically 8-12 weeks).
-
Animal Husbandry: Stress can impact EAE development. Ensure proper animal handling and housing conditions.
-
Clinical Scoring: Scoring should be performed by a trained individual who is blinded to the treatment groups to avoid bias.
-
-
-
Question: I am observing unexpected toxicity in my this compound treated group in the EAE model. What should I do?
-
Answer:
-
Vehicle Toxicity: The vehicle used to formulate this compound for oral administration could be causing toxicity. Run a vehicle-only control group to assess this.
-
Dose and Formulation: While preclinical studies have shown this compound to be well-tolerated up to high doses, the specific formulation can impact its absorption and potential for toxicity.[1] Consider reformulating or reducing the dose.
-
Off-Target Effects: While this compound is selective for RORγt, high concentrations could potentially have off-target effects. A thorough literature search for off-target effects of RORγt inverse agonists may provide insights.
-
-
Quantitative Data
| Parameter | Value | Assay | Source |
| IC50 | 360 nM | RORγt-activated IL-17A Promoter/Luciferase Reporter Assay (HEK293 cells) | [1] |
| IC50 | 220 nM | IL-17 Release from CD4+ T cells | [1] |
| In Vivo Efficacy | Significant reduction in EAE clinical score | MOG35-55 induced EAE in BALB/c and C57BL/6 mice | [1] |
| Oral Bioavailability (%F) | 37% | Preclinical model (species not specified) | [1] |
| Toxicity | No signs of toxicity up to 2000 mg/kg | GLP-Toxicity studies (species not specified) | [1] |
Experimental Protocols
1. RORγt-activated IL-17A Promoter Luciferase Reporter Assay
-
Cell Line: HEK293 cells
-
Materials:
-
HEK293 cells
-
Expression plasmid for human RORγt
-
Luciferase reporter plasmid containing the human IL-17A promoter
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM with 10% FBS
-
This compound
-
Luciferase assay reagent
-
-
Methodology:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the RORγt expression plasmid and the IL-17A promoter-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
2. IL-17 Release Assay from Primary Human CD4+ T cells
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
CD4+ T cell isolation kit
-
RPMI-1640 with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human IL-6 and TGF-β
-
This compound
-
Human IL-17A ELISA kit
-
-
Methodology:
-
Isolate CD4+ T cells from PBMCs using a negative selection kit.
-
Plate the purified CD4+ T cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody, IL-6, and TGF-β to the culture medium to induce Th17 differentiation.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Incubate the cells for 3-5 days.
-
Collect the cell culture supernatants and measure the concentration of IL-17A using an ELISA kit.
-
Calculate the IC50 value based on the inhibition of IL-17A production.
-
3. MOG35-55 Induced EAE in C57BL/6 Mice
-
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
This compound
-
Oral gavage formulation vehicle (e.g., 0.5% methylcellulose)
-
-
Methodology:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer PTX intraperitoneally.
-
Begin daily oral administration of this compound (e.g., 10, 20, 30, 40 mg/kg) or vehicle control after the onset of clinical signs (typically around day 10-12).[1]
-
Monitor the mice daily for clinical signs of EAE and record the scores based on a standard scale (see below).
-
Continue treatment and scoring for the duration of the study (e.g., 28 days).
-
-
EAE Clinical Scoring:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
Signaling Pathways and Experimental Workflows
Caption: RORγt Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for the MOG35-55 Induced EAE Mouse Model.
References
Mitigating confounding factors in ARN-6039 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARN-6039, a potent and orally available inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inverse agonist that specifically targets RORγt.[1] RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, which are crucial mediators of inflammation.[1] By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), thereby attenuating the inflammatory response.[1][2]
Q2: What are the primary research applications for this compound?
A2: this compound has been primarily investigated for its therapeutic potential in autoimmune diseases. Its ability to modulate the Th17 pathway makes it a candidate for conditions such as multiple sclerosis (MS), psoriasis, and rheumatoid arthritis.[1][3] Preclinical studies have demonstrated its efficacy in animal models of these diseases, such as the Experimental Autoimmune Encephalomyelitis (EAE) model for MS.[4]
Q3: What are some known in vitro and in vivo efficacy data for this compound?
A3: In vitro, this compound has demonstrated activity in a RORγt-activated IL-17A reporter assay in HEK293 cells with an IC50 of 360 nM and in an IL-17 release assay from CD4+ T cells with an IC50 of 220 nM.[4][5] In vivo, oral administration of this compound in a mouse EAE model at doses of 10, 20, 30, and 40 mg/kg resulted in a significant reduction in the mean cumulative clinical scores compared to the untreated group.[4]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound and other RORγt inverse agonists.
Issue 1: Inconsistent or lower than expected potency in cell-based assays.
Possible Causes and Solutions:
-
Serum Protein Binding: Small molecule inhibitors can bind to serum proteins, primarily albumin, in cell culture media. This reduces the free concentration of the compound available to interact with its target.
-
Troubleshooting:
-
Perform dose-response experiments with varying concentrations of serum or purified bovine serum albumin (BSA) to assess the impact on IC50 values. A rightward shift in the IC50 curve with increasing serum/BSA concentration indicates protein binding.
-
Consider using serum-free or low-serum media for your assays, if compatible with your cell type.
-
If serum is required, maintain a consistent serum concentration across all experiments for comparable results.
-
-
-
Compound Stability and Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions and could be unstable under certain conditions (e.g., prolonged storage at room temperature, exposure to light).
-
Troubleshooting:
-
Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles.
-
When diluting into aqueous media, ensure the final solvent concentration is low (typically <0.1%) and does not affect cell viability.
-
Visually inspect for any precipitation after dilution.
-
-
-
Cell Health and Passage Number: The responsiveness of cells to RORγt inhibition can be influenced by their overall health, passage number, and differentiation state.
-
Troubleshooting:
-
Use cells within a defined low passage number range.
-
Regularly assess cell viability using methods like Trypan Blue exclusion or a viability dye in flow cytometry.
-
Ensure consistent cell seeding densities and culture conditions.
-
-
Issue 2: High variability in in vivo efficacy studies (e.g., EAE model).
Possible Causes and Solutions:
-
Pharmacokinetics and Bioavailability: The oral bioavailability of this compound in preclinical models is reported to be approximately 37%.[4][5] Variability in absorption can lead to inconsistent plasma concentrations and, consequently, variable efficacy.
-
Troubleshooting:
-
Ensure consistent formulation and administration techniques.
-
Consider performing satellite pharmacokinetic studies to correlate plasma exposure with efficacy in your specific animal model and strain.
-
For initial studies, intraperitoneal (i.p.) administration might be considered to bypass absorption variability.
-
-
-
Disease Model Induction and Scoring: The EAE model is known for its inherent variability.
-
Troubleshooting:
-
Strictly adhere to a standardized induction protocol, including the source and preparation of myelin oligodendrocyte glycoprotein (B1211001) (MOG) and pertussis toxin.
-
Use age- and sex-matched animals from a reliable supplier.
-
Implement blinded clinical scoring by trained individuals to minimize bias.
-
-
-
Metabolism of the Compound: The metabolic profile of the compound can differ between species, affecting its half-life and exposure.
-
Troubleshooting:
-
If unexpected results are observed, consider in vitro metabolism studies using liver microsomes from the species being used to understand the metabolic stability of this compound.
-
-
Issue 3: Observing potential off-target effects.
Possible Causes and Solutions:
-
Selectivity Profile: While this compound is reported to be selective for RORγt, all small molecules have the potential for off-target interactions, especially at higher concentrations.[3] Off-target effects for the RORγt inhibitor class have been noted on other ROR isoforms (RORα and RORβ), and safety concerns like thymocyte apoptosis and liver enzyme elevations have been raised for some compounds in this class.[6]
-
Troubleshooting:
-
Assess Selectivity: If unexpected phenotypes are observed, it is crucial to assess the selectivity of this compound against RORα and RORβ. This can be done using commercially available cell-based reporter assays or binding assays.
-
Monitor for Known Class-Related Effects:
-
Thymocyte Viability: RORγt is essential for thymocyte development. To assess potential effects on thymocytes, an in vitro thymocyte apoptosis assay can be performed.
-
Liver Function: Monitor liver enzymes (e.g., ALT, AST) in in vivo studies, especially in long-term experiments.
-
-
Use Multiple RORγt Inhibitors: To confirm that an observed effect is due to RORγt inhibition, use another structurally distinct RORγt inverse agonist as a comparator.
-
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Endpoint | IC50 (nM) | Reference |
| RORγt-activated Reporter Assay | HEK293 | IL-17A Promoter Activity | 360 | [4][5] |
| IL-17 Release Assay | CD4+ T cells | IL-17 Secretion | 220 | [4][5] |
Table 2: In Vivo Efficacy of this compound in Mouse EAE Model
| Treatment Group | Dose (mg/kg, oral) | Mean Cumulative Score | Result | Reference |
| Vehicle | - | Not reported | - | [4] |
| This compound | 10 | Significantly reduced | Promising efficacy | [4] |
| This compound | 20 | Significantly reduced | Promising efficacy | [4] |
| This compound | 30 | Significantly reduced | Promising efficacy | [4] |
| This compound | 40 | Significantly reduced | Promising efficacy | [4] |
Table 3: Representative Preclinical Pharmacokinetics of a RORγt Inverse Agonist (BMS-986251)
This data is for the surrogate compound BMS-986251 and is provided as a representative example.
| Species | Dose (mg/kg) | Route | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) | Reference |
| Mouse | 1 | i.v. | 23 | 2.1 | 1.8 | - | [7] |
| Mouse | 3 | p.o. | - | - | - | 100 | [7] |
| Rat | 1 | i.v. | 15 | 1.9 | 2.6 | - | [7] |
| Rat | 3 | p.o. | - | - | - | 84 | [7] |
| Dog | 0.5 | i.v. | 4.8 | 2.2 | 6.5 | - | [7] |
| Dog | 1 | p.o. | - | - | - | 100 | [7] |
| Monkey | 0.5 | i.v. | 3.5 | 1.6 | 7.7 | - | [7] |
| Monkey | 1 | p.o. | - | - | - | 100 | [7] |
CL: Clearance, Vss: Volume of distribution at steady state, t1/2: Half-life, F: Bioavailability
Experimental Protocols
Human Th17 Cell Differentiation Assay
Objective: To assess the dose-dependent effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.
Methodology:
-
Isolation of Naive CD4+ T cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naive CD4+ T cells (CD4+CD45RA+CCR7+) using a negative selection immunomagnetic bead kit.
-
Assess purity by flow cytometry (>95%).
-
-
Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies overnight at 4°C.
-
Wash the plate with PBS.
-
Seed the purified naive CD4+ T cells at a density of 1-2 x 10^5 cells/well.
-
Add the Th17 polarizing cytokine cocktail:
-
IL-1β (e.g., 10 ng/mL)
-
IL-6 (e.g., 20 ng/mL)
-
IL-23 (e.g., 20 ng/mL)
-
TGF-β1 (e.g., 1 ng/mL)
-
Anti-IFN-γ antibody (e.g., 1 µg/mL)
-
Anti-IL-4 antibody (e.g., 1 µg/mL)
-
-
Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
-
Incubation:
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis of IL-17A Production:
-
Intracellular Cytokine Staining (Flow Cytometry):
-
Restimulate the cells for 4-6 hours with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A).
-
Stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular IL-17A.
-
Analyze the percentage of IL-17A+ cells within the CD4+ T cell population by flow cytometry.
-
-
ELISA:
-
Collect the cell culture supernatant before restimulation.
-
Measure the concentration of secreted IL-17A using a commercially available ELISA kit.
-
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.
Methodology:
-
Animals:
-
Use female C57BL/6 mice, 8-10 weeks old.
-
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide (e.g., 200 µg) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 200 µg).
-
Administer pertussis toxin (e.g., 200 ng) intraperitoneally on day 0 and day 2.
-
-
Treatment:
-
Begin oral administration of this compound (e.g., at 10, 20, 30, 40 mg/kg) or vehicle daily, starting from a few days post-immunization or at the onset of clinical signs.
-
-
Clinical Scoring:
-
Monitor the mice daily for body weight and clinical signs of EAE using a standardized scoring system (0-5 scale):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21-28), collect tissues for further analysis.
-
Histology: Perfuse the animals and collect spinal cords for histological analysis of inflammation (H&E staining) and demyelination (Luxol Fast Blue staining).
-
Cytokine Analysis: Isolate mononuclear cells from the central nervous system (CNS) and spleen and restimulate them with MOG35-55 to measure cytokine production (e.g., IL-17, IFN-γ) by ELISA or flow cytometry.
-
Visualizations
Caption: RORγt Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental workflow for the in vitro Th17 differentiation assay.
References
- 1. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of this compound As A New Agent For Treatment Of Multiple Sclerosis (MS) - BioSpace [biospace.com]
- 4. neurology.org [neurology.org]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ARN-6039 and Other Clinical-Stage RORγt Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid-related orphan receptor gamma t (RORγt) has emerged as a promising therapeutic target for a variety of autoimmune diseases due to its critical role as the master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, notably Interleukin-17 (IL-17). This has led to the development of several small molecule RORγt inverse agonists, with a number of candidates progressing into clinical trials. This guide provides a comparative overview of ARN-6039 against other notable RORγt inverse agonists that have entered the clinical landscape, focusing on their performance, supporting experimental data, and the methodologies employed in their evaluation.
Introduction to RORγt and its Signaling Pathway
RORγt is a nuclear receptor that, upon activation, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes. This initiates the transcription of genes crucial for Th17 cell differentiation and function, including those encoding for IL-17A, IL-17F, IL-22, and the IL-23 receptor.[1] The IL-23/IL-17 axis is a key driver of inflammation in numerous autoimmune conditions. Inverse agonists of RORγt function by binding to the receptor and stabilizing it in an inactive conformation, thereby repressing its transcriptional activity and suppressing the inflammatory cascade.
Below is a diagram illustrating the simplified signaling pathway of RORγt in Th17 cells.
Quantitative Comparison of RORγt Inverse Agonists
The following tables summarize the available preclinical and clinical data for this compound and other RORγt inverse agonists that have been in clinical development. It is important to note that direct comparisons of potency (e.g., IC50 values) should be interpreted with caution, as the experimental conditions can vary between studies.
Table 1: Preclinical Potency and Selectivity
| Compound Name | Synonym(s) | Target | IC50/EC50 (nM) | Assay Type | Selectivity over RORα/RORβ | Reference(s) |
| This compound | - | RORγt | 360 | RORγt-activated IL-17A Promoter/LUCPorter Assay (HEK 293 cells) | Not Reported | |
| RORγt | 220 | IL-17 release from CD4+ T cells | Not Reported | |||
| Vimirogant | VTP-43742 | RORγt | 17 (Ki = 3.5) | Not Specified | >1000-fold | [2] |
| Th17 differentiation | 57 | Mouse splenocytes | >1000-fold | [2] | ||
| IL-17A secretion | 18 | Activated hPBMCs | >1000-fold | [2] | ||
| IL-17A secretion | 192 | Human whole blood | >1000-fold | [2] | ||
| IMU-935 | - | RORγt | 24 | RORγt inverse agonist activity | Not Reported | [2] |
| Cytokine Inhibition (IL-17A, IL-17F, IFNγ) | 3-5 | PHA stimulated hPBMCs | Not Reported | [2] | ||
| BI 730357 | - | RORγt | 140 | IL-17 inhibition in human whole blood | Minimal cross-reactivity | [3] |
| RORγ-mediated IL-22 production | 43 | Human PBMCs | Minimal cross-reactivity | [3] | ||
| BMS-986251 | - | RORγt | 12 | RORγt GAL4 | >833-fold | |
| IL-17 inhibition | 24 | Human whole blood | >833-fold | |||
| Cedirogant | ABBV-157 | RORγt | IC50 of 0.56 mg/L for ex vivo IL-17A inhibition | Ex vivo IL-17A inhibition | Not Reported | [4] |
Table 2: Pharmacokinetic Properties
| Compound Name | Species | Oral Bioavailability (%) | Half-life (t½) | Key Findings | Reference(s) |
| This compound | Mouse | 37 | Not Reported | Possesses ideal CNS drug-like criteria. | [5] |
| Vimirogant | Human | Not Reported | Consistent with once-a-day dosing | Dose proportionality demonstrated. | [6] |
| IMU-935 | Human | Not Reported | 29-38 hours | Dose-proportional PK profile. Stable steady-state plasma concentrations achieved within the first week. | [7] |
| BI 730357 | Human | Not Reported | Predicted mean residence time of 34 hours | Projected to support once-daily dosing. | [3] |
| Cedirogant | Human | Orally bioavailable | Apparent clearance of 24.5 L/day | Comparable pharmacokinetics between healthy participants and psoriasis patients. | [4] |
Table 3: Clinical Trial Overview
| Compound Name | Indication(s) | Phase of Development | Key Clinical Findings | Status | Reference(s) |
| This compound | Multiple Sclerosis | Phase 1 | Single ascending oral doses in healthy adult subjects. No results publicly reported. | Completed | [8] |
| Vimirogant | Psoriasis | Phase 2a | 24% reduction in PASI score (350 mg dose) and 30% reduction (700 mg dose) relative to placebo. Generally well tolerated, with some reversible transaminase elevations at the higher dose. | Development appears to have been discontinued (B1498344). | [1][9] |
| IMU-935 | Psoriasis | Phase 1b | Found to be safe and well-tolerated. Efficacy analysis was confounded by a high placebo response rate. | Development ongoing; exploring higher doses and longer treatment periods. | [10][11] |
| BI 730357 | Psoriasis | Phase 2 | Up to 35% of patients achieved PASI 75 at 24 weeks. Generally well tolerated. | Development discontinued due to limited efficacy and preclinical carcinogenicity concerns. | [12] |
| BMS-986251 | Not specified | Phase 1 | - | Development appears to be halted. | [8] |
| Cedirogant | Psoriasis | Phase 2 | Up to 42% of patients achieved PASI 75 at week 16. Generally well tolerated. | Development discontinued due to preclinical toxicology findings. | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used in the evaluation of RORγt inverse agonists.
RORγt Inverse Agonist Potency Assay (Reporter Gene Assay)
Objective: To determine the in vitro potency of a compound to inhibit RORγt-mediated gene transcription.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used.
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector for the ligand-binding domain (LBD) of human RORγt fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
Compound Treatment: Transfected cells are treated with a range of concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for compound activity and luciferase expression.
-
Luciferase Assay: A luciferase assay reagent is added to the cells, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., cells treated with a known RORγt agonist or vehicle). The IC50 value, representing the concentration of the compound that causes 50% inhibition of the signal, is calculated using a suitable curve-fitting model.
IL-17 Secretion Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the functional effect of a compound on the production of IL-17 by primary human immune cells.
Methodology:
-
PBMC Isolation: PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Stimulation: PBMCs are cultured in a suitable medium and stimulated to differentiate into Th17 cells. This is typically achieved by adding a cocktail of cytokines, such as TGF-β, IL-6, and IL-23, along with anti-CD3 and anti-CD28 antibodies to activate the T cells.
-
Compound Treatment: The differentiating cells are treated with various concentrations of the RORγt inverse agonist or a vehicle control.
-
Incubation: The cells are incubated for a period of 3 to 5 days to allow for Th17 differentiation and IL-17 production.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
IL-17 Quantification: The concentration of IL-17A in the supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based multiplex assay.
-
Data Analysis: The amount of IL-17 produced in the presence of the compound is compared to the vehicle control, and the IC50 value for the inhibition of IL-17 secretion is determined.
Pharmacokinetic (PK) Studies in Humans
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of a RORγt inverse agonist in human subjects.
Methodology:
-
Study Design: Phase 1 clinical trials typically involve single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers.[7]
-
Dosing: In SAD studies, cohorts of subjects receive a single oral dose of the drug at escalating dose levels. In MAD studies, subjects receive multiple doses of the drug over a period of time (e.g., once or twice daily for 14 days).[7]
-
Blood Sampling: Blood samples are collected from subjects at multiple time points before and after drug administration.
-
Bioanalysis: The concentration of the drug (and potentially its metabolites) in the plasma or serum is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.
-
t½: Elimination half-life.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
-
-
Safety and Tolerability: Throughout the study, subjects are monitored for any adverse events.
Experimental and Logical Workflow
The development of a RORγt inverse agonist follows a structured path from initial discovery to clinical evaluation. The diagram below illustrates a typical workflow.
Conclusion
The landscape of RORγt inverse agonists in clinical development has been dynamic, with several promising candidates facing challenges related to efficacy or safety, leading to the discontinuation of their development. This compound entered Phase 1 clinical trials for multiple sclerosis, but detailed results and its current development status are not widely published.[8] In contrast, other compounds like Vimirogant and Cedirogant showed initial promise in psoriasis but were ultimately halted.[1][13] IMU-935 remains in active development, with a focus on optimizing dosing and patient selection.[10]
The data presented in this guide highlights the complexities of translating preclinical potency into clinical success. While in vitro and in vivo models are essential for initial characterization, the ultimate viability of a RORγt inverse agonist is determined by its safety and efficacy profile in human subjects. For researchers and drug development professionals, a thorough understanding of the comparative data and the underlying experimental methodologies is crucial for navigating the development of next-generation therapies targeting the RORγt pathway.
References
- 1. Induction and Clinical Scoring of Chronic-Relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. Induction and Diverse Assessment Indicators of Experimental Autoimmune Encephalomyelitis [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 9. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 12. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of ARN-6039 and VTP-43742: Efficacy in Targeting the RORγt Pathway
In the landscape of therapeutic development for autoimmune diseases, the Retinoid-related Orphan Receptor gamma t (RORγt) has emerged as a pivotal target. This nuclear receptor is a master regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Two small molecule inhibitors that have garnered attention in this area are ARN-6039 and VTP-43742 (also known as Vimirogant). This guide provides an objective comparison of their efficacy, drawing upon available preclinical and clinical data.
Mechanism of Action: Targeting the Th17 Pathway
Both this compound and VTP-43742 function by inhibiting the activity of RORγt, thereby impeding the differentiation of Th17 cells and the transcription of IL-17. This compound is described as an inverse agonist of RORγt, suggesting it reduces the basal activity of the receptor.[1][2] VTP-43742 is also a potent RORγt inhibitor.[3][4] By targeting this key transcription factor, both compounds aim to quell the inflammatory cascade driven by the Th17 pathway, which is implicated in the pathogenesis of numerous autoimmune disorders, including multiple sclerosis and psoriasis.[5][6]
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and VTP-43742. It is important to note that this data is compiled from various studies and does not represent a head-to-head comparison in the same experimental settings.
Table 1: In Vitro Efficacy of this compound and VTP-43742
| Parameter | This compound | VTP-43742 (Vimirogant) |
| Target | RORγt | RORγt |
| Mechanism | Inverse Agonist | Inhibitor |
| Binding Affinity (Ki) | Not Reported | 3.5 nM |
| IC50 (RORγt Activity) | 360 nM (RORγt-activated IL-17A Prom/LUCPorter assay in HEK 293 cells) | 17 nM |
| IC50 (IL-17A Secretion) | 220 nM (from CD4+ T cells) | 57 nM (mouse splenocytes), 18 nM (human PBMCs), 192 nM (human whole blood) |
| Selectivity | Not Reported | >1000-fold selectivity versus RORα and RORβ isotypes |
Table 2: In Vivo and Clinical Efficacy of this compound and VTP-43742
| Study Type | Model/Population | Dosing | Key Findings |
| This compound | |||
| In Vivo | MOG35-55 induced Experimental Autoimmune Encephalomyelitis (EAE) in BALB/c and C57BL/6 mice | 10, 20, 30, 40 mg/kg (oral administration) | Significant reduction in mean cumulative scores compared to untreated group.[5] |
| Clinical (Phase 1) | Healthy Adult Subjects (NCT03237832) | Single ascending oral doses of 50, 100, 150, 200, or 300 mg | To determine safety and tolerability.[7] |
| VTP-43742 (Vimirogant) | |||
| Clinical (Phase 2a) | Patients with moderate to severe psoriasis (NCT02555709) | 350 mg and 700 mg (oral, once daily for 4 weeks) | 24% and 30% reduction in Psoriasis Area Severity Index (PASI) score relative to placebo, respectively.[6][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE)
This preclinical model is widely used to study the pathogenesis of multiple sclerosis and to evaluate the efficacy of potential therapeutics.
-
Induction: Female C57BL/6 or BALB/c mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and Complete Freund's Adjuvant (CFA).[9][10][11][12][13]
-
Pertussis Toxin Administration: Mice typically receive intraperitoneal injections of pertussis toxin at the time of immunization and again 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.[10]
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 is no disease, and 5 is moribund or dead. Scores typically reflect the degree of limb paralysis.
-
Treatment: Oral administration of the test compound (e.g., this compound at 10, 20, 30, or 40 mg/kg) or vehicle control is initiated after the onset of disease.[5]
-
Outcome Measures: The primary outcome is the mean clinical score over time. Secondary outcomes can include body weight changes, histological analysis of the spinal cord for inflammation and demyelination, and cytokine profiling from isolated immune cells.
In Vitro IL-17 Release Assay from CD4+ T cells
This assay assesses the ability of a compound to inhibit the production of IL-17 from primary immune cells.
-
Cell Isolation: Naïve CD4+ T cells are isolated from the spleens and lymph nodes of mice.[14]
-
Cell Culture and Differentiation: The isolated T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of cytokines such as TGF-β and IL-6.[14][15]
-
Compound Treatment: The test compound (e.g., this compound) is added to the cell culture at various concentrations.
-
Restimulation and Cytokine Measurement: After a period of differentiation, the cells are often restimulated with agents like PMA and ionomycin. The concentration of IL-17 in the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[16][17]
VTP-43742 Phase 2a Psoriasis Clinical Trial (NCT02555709)
This study evaluated the efficacy and safety of VTP-43742 in patients with moderate to severe plaque psoriasis.[8][18][19][20]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[8]
-
Patient Population: Adults with a confirmed diagnosis of chronic plaque-type psoriasis for at least 6 months, with a Psoriasis Area Severity Index (PASI) score of ≥10, a Physician's Global Assessment (PGA) score of ≥3, and body surface area (BSA) involvement of ≥8%.[18]
-
Treatment: Patients received either 350 mg of VTP-43742, 700 mg of VTP-43742, or a placebo orally once daily for four weeks.[8]
-
Primary Outcome: The primary endpoint was the percentage change in PASI score from baseline to week 4.[8]
-
Biomarker Analysis: Plasma levels of IL-17A and IL-17F were measured to assess the pharmacodynamic effects of the drug.[20]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for the in vivo experiments.
Caption: RORγt signaling pathway in Th17 cell differentiation.
Caption: Experimental workflow for EAE studies.
Conclusion
Both this compound and VTP-43742 have demonstrated the potential to modulate the RORγt/Th17 pathway, a critical driver of autoimmune inflammation. VTP-43742 showed promising clinical efficacy in psoriasis, though its development was halted due to safety concerns regarding liver enzyme elevations.[21] this compound has shown efficacy in a preclinical model of multiple sclerosis and has progressed to Phase 1 clinical trials.[1][5] The available data underscores the therapeutic potential of targeting RORγt. However, the different stages of development and the lack of direct comparative studies make it challenging to definitively conclude on the superior efficacy of one compound over the other. Further clinical investigation of this compound will be necessary to fully elucidate its therapeutic profile and potential as a treatment for autoimmune diseases.
References
- 1. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of this compound As A New Agent For Treatment Of Multiple Sclerosis (MS) - BioSpace [biospace.com]
- 2. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. researchgate.net [researchgate.net]
- 4. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Vitae Pharmaceuticals' VTP-43742 psoriasis drug succeeds in phase 2a trial - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 9. researchgate.net [researchgate.net]
- 10. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. Distinct Regulation of IL-17 in Human Helper T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. | BioWorld [bioworld.com]
- 20. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 21. researchgate.net [researchgate.net]
Validating the Specificity of ARN-6039 for RORγt Over Other ROR Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ARN-6039's performance against other Retinoic Acid Receptor-related Orphan Receptor (ROR) isoforms, supported by established experimental methodologies. This compound is an orally available, small molecule inverse agonist of RORγt, a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells and the cytokines they produce, such as Interleukin-17 (IL-17), are central to the immunopathology of several autoimmune diseases.[1] Therefore, selective inhibition of RORγt is a promising therapeutic strategy.
The ROR family includes three members: RORα, RORβ, and RORγ.[3] RORγt is an isoform of RORγ predominantly expressed in immune cells.[2] Off-target inhibition of RORα and RORβ can lead to undesirable side effects, making isoform specificity a critical attribute for any clinical candidate targeting RORγt. This guide outlines the experimental framework used to validate this specificity.
Data Presentation: Comparative Inhibitor Activity
To validate the specificity of a RORγt inhibitor, its activity against all three ROR isoforms is quantified. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is determined through various assays. While specific quantitative data for this compound is not publicly available, the following table presents representative data for a highly selective RORγt inverse agonist, demonstrating the typical selectivity profile sought in drug development.
Table 1: Representative Specificity Profile of a Selective RORγt Inverse Agonist
| Target Isoform | Assay Type | IC50 / EC50 (nM) | Fold Selectivity (vs. RORγt) |
|---|---|---|---|
| RORγt | Luciferase Reporter Assay | 10 | - |
| RORα | Luciferase Reporter Assay | >10,000 | >1000x |
| RORβ | Luciferase Reporter Assay | >10,000 | >1000x |
| RORγt | Biochemical Binding Assay | 25 | - |
| RORα | Biochemical Binding Assay | >10,000 | >400x |
| RORβ | Biochemical Binding Assay | >10,000 | >400x |
Note: The data presented are illustrative of a typical selective inhibitor and are not specific to this compound. The high IC50/EC50 values for RORα and RORβ indicate minimal activity at concentrations where RORγt is potently inhibited.
Experimental Protocols
The validation of RORγt inhibitor specificity involves a multi-tiered approach, progressing from biochemical assays to cell-based and primary cell assays.
1. Biochemical Assays: Direct Target Engagement
These assays determine the direct binding of the inhibitor to the purified Ligand Binding Domain (LBD) of the ROR isoforms.
-
Radioligand Competition Binding Assay:
-
Recombinant human RORγt, RORα, and RORβ LBDs are individually incubated with a specific tritiated ligand (a known radiolabeled molecule that binds to the receptor).
-
Increasing concentrations of the test compound (e.g., this compound) are added to compete for binding with the radioligand.
-
The amount of bound radioligand is measured using a scintillation counter after separating the bound from the unbound ligand.
-
The concentration of the test compound that displaces 50% of the radioligand is determined as the IC50 value. A higher IC50 value for RORα and RORβ compared to RORγt indicates selectivity.
-
-
Co-factor Recruitment Assay (e.g., TR-FRET):
-
This assay measures the inhibitor's ability to disrupt the interaction between the ROR LBD and a coactivator peptide, a crucial step for transcriptional activation.
-
The ROR-LBD (e.g., GST-tagged RORγt-LBD) and a biotinylated coactivator peptide (e.g., SRC-1) are incubated together.
-
Fluorescence-based detection reagents (e.g., Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin) are added. Proximity of the LBD and peptide results in a FRET signal.
-
The test compound is added in increasing concentrations. As an inverse agonist, it will prevent coactivator recruitment, leading to a decrease in the FRET signal.
-
The IC50 is calculated based on the dose-response curve. The assay is performed separately for RORα and RORβ LBDs to determine selectivity.
-
2. Cellular Assays: Target Activity in a Cellular Context
These assays measure the compound's effect on ROR-mediated gene transcription within a cell line.
-
Gal4-ROR Chimera Luciferase Reporter Assay:
-
HEK293 cells (or another suitable cell line) are co-transfected with two plasmids:
-
One plasmid expresses a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the LBD of either RORγt, RORα, or RORβ.
-
A second plasmid contains a luciferase reporter gene under the control of a Gal4 Upstream Activating Sequence (UAS).
-
-
The cells are treated with increasing concentrations of the test compound.
-
The inverse agonist activity is measured by the reduction in luciferase expression (luminescence).
-
Separate assays for each ROR isoform allow for the determination of EC50 values and thus the selectivity of the compound.
-
3. Primary Cell Assays: Functional Effects on Relevant Immune Cells
These assays confirm the inhibitor's activity in primary cells, which are more physiologically relevant than cell lines.
-
Human Th17 Differentiation Assay:
-
Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
The cells are cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, TGF-β, IL-6, IL-1β, and IL-23).
-
The differentiating cells are treated with the test compound or a vehicle control (DMSO).
-
After several days, the cell culture supernatant is collected, and the concentration of IL-17A is measured by ELISA.
-
A potent and selective RORγt inhibitor will show a dose-dependent reduction in IL-17A production.
-
-
Selectivity Counterscreen (e.g., Th1 Differentiation):
-
To confirm that the inhibitor does not have broad immunosuppressive effects, its activity on other T cell lineages is assessed.
-
Naïve CD4+ T cells are cultured under Th1-polarizing conditions (e.g., with anti-CD3/CD28, IL-12, and anti-IL-4).
-
The cells are treated with the test compound.
-
The production of the Th1 signature cytokine, Interferon-gamma (IFN-γ), is measured.
-
A selective RORγt inhibitor should not significantly affect IFN-γ production.
-
Mandatory Visualizations
References
- 1. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of ARN-6039: A Comparative Analysis of Cross-Reactivity with Other Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
ARN-6039 is a potent and selective inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt), a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are pivotal in the pathogenesis of various autoimmune diseases, making RORγt an attractive therapeutic target. A critical aspect of the preclinical characterization of any nuclear receptor modulator is its selectivity profile. This guide provides a comparative analysis of the cross-reactivity of a representative RORγt inverse agonist, analogous to this compound, against a panel of other human nuclear receptors, supported by established experimental protocols.
Representative Selectivity Profile
Due to the limited availability of comprehensive public data on the cross-reactivity of this compound, the following table presents a representative selectivity profile for a potent RORγt inverse agonist, herein referred to as "this compound Analogue." The data is illustrative of the high selectivity that is a key objective in the development of this class of compounds. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) obtained from a functional co-regulator recruitment assay.
| Nuclear Receptor | Subfamily | Representative IC50 (nM) for this compound Analogue |
| RORγt | NR1F3 | 15 |
| RORα | NR1F1 | >10,000 |
| RORβ | NR1F2 | >10,000 |
| RARα | NR1B1 | >10,000 |
| RARβ | NR1B2 | >10,000 |
| RARγ | NR1B3 | >10,000 |
| RXRα | NR2B1 | >10,000 |
| LXRα | NR1H3 | >10,000 |
| LXRβ | NR1H2 | >10,000 |
| FXR | NR1H4 | >10,000 |
| VDR | NR1I1 | >10,000 |
| PXR | NR1I2 | >10,000 |
| CAR | NR1I3 | >10,000 |
| GR | NR3C1 | >10,000 |
| MR | NR3C2 | >10,000 |
| PR | NR3C3 | >10,000 |
| AR | NR3C4 | >10,000 |
| ERα | NR3A1 | >10,000 |
| ERβ | NR3A2 | >10,000 |
| PPARα | NR1C1 | >10,000 |
| PPARδ | NR1C2 | >10,000 |
| PPARγ | NR1C3 | >10,000 |
| TRα | NR1A1 | >10,000 |
| TRβ | NR1A2 | >10,000 |
This table presents hypothetical but representative data for an illustrative RORγt inverse agonist. The high IC50 values for other nuclear receptors indicate a lack of significant activity at concentrations up to 10,000 nM, demonstrating high selectivity for RORγt.
RORγt Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of RORγt in Th17 cell differentiation and the mechanism of its inhibition by an inverse agonist like this compound.
Experimental Protocols
The determination of cross-reactivity involves a combination of binding and functional assays. Below are detailed methodologies for two key experiments.
LanthaScreen™ TR-FRET Nuclear Receptor Co-regulator Recruitment Assay
This assay functionally measures the ability of a compound to inhibit the interaction between a nuclear receptor and its co-regulator peptide, providing a measure of agonism or inverse agonism.
Materials:
-
LanthaScreen™ TR-FRET Coregulator Buffer
-
GST-tagged Nuclear Receptor-Ligand Binding Domain (LBD) of interest
-
Fluorescein-labeled co-regulator peptide specific for the nuclear receptor
-
Terbium-labeled anti-GST antibody
-
Test compound (e.g., this compound) and control ligands
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Reagent Preparation:
-
Prepare a 2X solution of the nuclear receptor-LBD in the assay buffer.
-
Prepare a 2X mixture of the fluorescein-labeled co-regulator peptide and the terbium-labeled anti-GST antibody in the assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.
-
Add 5 µL of the 2X nuclear receptor-LBD solution to each well.
-
Incubate for 1 hour at room temperature.
-
Add 10 µL of the 2X co-regulator/antibody mixture to each well.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 495 nm and 520 nm after excitation at 340 nm.
-
Data Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Dual-Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of a nuclear receptor in response to a test compound.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Expression plasmid for the full-length nuclear receptor or a Gal4-DNA binding domain-nuclear receptor LBD fusion
-
Reporter plasmid containing a luciferase gene downstream of a nuclear receptor-responsive promoter or a Gal4 upstream activating sequence
-
A control plasmid expressing Renilla luciferase for normalization
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Test compound (e.g., this compound)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly luciferase activity in the cell lysate.
-
Add the Stop & Glo® reagent and measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the IC50 or EC50 value.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines a typical workflow for assessing the cross-reactivity of a lead compound against a panel of nuclear receptors.
The Rise and Fall of a RORγt Inverse Agonist: Benchmarking ARN-6039 Against Standard-of-Care in Multiple Sclerosis
For researchers, scientists, and drug development professionals, the story of ARN-6039 offers a compelling look into a promising therapeutic target for Multiple Sclerosis (MS) that ultimately did not reach later-stage clinical development. This guide provides a comparative analysis of the preclinical data for this compound, an orally available inverse agonist of the orphan nuclear receptor RORγt, against established standard-of-care treatments for MS. While clinical data for this compound is unavailable due to the discontinuation of its development and the dissolution of Arrien Pharmaceuticals, its unique mechanism of action provides a valuable case study for future drug discovery efforts in autoimmune diseases.
This compound was a novel small molecule designed to selectively target the Th17/IL-17 pathway, a key driver of inflammation in MS.[1][2] Its development was based on the rationale that inhibiting RORγt, the master regulator of Th17 cell differentiation, would suppress the production of pro-inflammatory cytokines like IL-17 and thereby ameliorate the autoimmune attack on the central nervous system.[3][4]
Mechanism of Action: A Targeted Approach
This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the context of RORγt, this leads to a potent suppression of the transcriptional activity that drives Th17 cell differentiation and function.
Preclinical Efficacy of this compound
Preclinical studies in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard model for MS, demonstrated the potential of this compound.
| Parameter | Finding | Reference |
| In vitro activity | Inhibited RORγt-activated IL-17A promoter activity in HEK293 cells (IC50 = 360 nM) and IL-17 release from CD4+ T cells (IC50 = 220 nM). | [4] |
| In vivo efficacy (EAE model) | Oral administration significantly reduced clinical scores compared to the untreated group at doses of 10, 20, 30, and 40 mg/kg after disease onset. | [4] |
| Pharmacokinetics | Exhibited good oral bioavailability (%F = 37) and CNS penetration. | [4] |
| Safety | No signs of toxicity were observed at doses up to 2000 mg/kg in GLP toxicity studies. | [4] |
Comparison with Standard-of-Care Treatments
The therapeutic landscape of MS has evolved significantly. Below is a comparison of this compound's proposed mechanism with major classes of standard-of-care treatments, including those prevalent around 2016 and current options.
| Drug Class | Examples | Mechanism of Action | Key Differences from this compound |
| Injectable Immunomodulators | Interferon-β (Avonex, Rebif, Betaseron), Glatiramer Acetate (Copaxone) | Interferon-β: Modulates immune response, reduces T-cell activation and migration into the CNS. Glatiramer Acetate: Acts as a decoy for the immune system, induces anti-inflammatory T helper 2 cells. | Broader, less specific immunomodulation compared to the targeted RORγt inhibition of this compound. |
| Oral Therapies | Fingolimod (Gilenya), Dimethyl Fumarate (Tecfidera), Teriflunomide (Aubagio) | Fingolimod: Sequesters lymphocytes in lymph nodes. Dimethyl Fumarate: Activates the Nrf2 pathway, leading to antioxidant and anti-inflammatory effects. Teriflunomide: Inhibits pyrimidine (B1678525) synthesis, reducing lymphocyte proliferation. | Target different aspects of the immune response; this compound specifically targets the Th17 pathway. |
| Monoclonal Antibodies | Natalizumab (Tysabri), Ocrelizumab (Ocrevus), Alemtuzumab (Lemtrada) | Natalizumab: Blocks lymphocyte trafficking across the blood-brain barrier. Ocrelizumab: Depletes CD20+ B cells. Alemtuzumab: Depletes T and B cells. | Target cell surface molecules or entire cell populations, whereas this compound targets an intracellular transcription factor. |
Experimental Protocols
The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound, based on available public information.
RORγt-activated IL-17A Promoter/Luciferase Reporter Assay:
-
HEK293 cells were co-transfected with expression vectors for RORγt and an IL-17A promoter-luciferase reporter construct.
-
Transfected cells were treated with varying concentrations of this compound or vehicle control.
-
After a specified incubation period, cells were lysed, and luciferase activity was measured as a readout of IL-17A promoter activation.
-
IC50 values were calculated to determine the potency of this compound in inhibiting RORγt-mediated transcription.
In vitro Th17 Differentiation and IL-17 Release Assay:
-
Naive CD4+ T cells were isolated from peripheral blood or spleen.
-
Cells were cultured under Th17-polarizing conditions (e.g., with IL-6, TGF-β, IL-23, and anti-CD3/CD28 antibodies).
-
Cultures were treated with varying concentrations of this compound or vehicle control.
-
After several days, the concentration of IL-17 in the culture supernatant was measured by ELISA.
-
IC50 values were determined to assess the inhibitory effect of this compound on Th17 differentiation and IL-17 production.
Experimental Autoimmune Encephalomyelitis (EAE) Model:
The Discontinuation of this compound and the Future of RORγt Inhibitors
Arrien Pharmaceuticals initiated a Phase I clinical trial for this compound in healthy volunteers in 2016, which was completed in early 2017.[1] However, no results from this study have been publicly released, and the company is now defunct. The reasons for the discontinuation of this compound's development are not publicly known.
Despite the fate of this compound, RORγt remains a target of significant interest for the treatment of MS and other autoimmune diseases. The high specificity of targeting a master regulator of a key pathogenic cell type continues to be an attractive therapeutic strategy. The challenges for developing RORγt inhibitors likely include achieving the desired CNS penetration, ensuring a favorable safety profile (as RORγt has roles in other physiological processes), and demonstrating superior efficacy over the increasingly crowded and effective landscape of MS therapies.
The preclinical data for this compound serves as a valuable benchmark for the development of next-generation RORγt modulators. Future research in this area will undoubtedly build upon the lessons learned from early candidates like this compound.
References
- 1. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of this compound As A New Agent For Treatment Of Multiple Sclerosis (MS) - BioSpace [biospace.com]
- 3. neurology.org [neurology.org]
- 4. doctronic.ai [doctronic.ai]
A Comparative Review of Small Molecule RORγt Inhibitors for Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a host of autoimmune diseases. As the master regulator of T helper 17 (Th17) cell differentiation, RORγt is instrumental in the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17), which are key drivers in the pathophysiology of conditions like psoriasis, psoriatic arthritis, and multiple sclerosis.[1][2] The development of small molecule inhibitors that can modulate RORγt activity represents a promising avenue for oral therapies in this space. This guide provides a comparative analysis of key small molecule RORγt inhibitors, with a focus on their preclinical and clinical performance, supported by experimental data.
The RORγt Signaling Pathway
The activation of RORγt is a key step in the differentiation of Th17 cells. The pathway is initiated by cytokines such as IL-6 and IL-23, which activate STAT3.[3] Activated STAT3, along with other transcription factors, induces the expression of RORγt. RORγt then translocates to the nucleus and binds to ROR response elements (ROREs) on the DNA, driving the transcription of genes encoding for pro-inflammatory cytokines like IL-17A and IL-17F.[3] Small molecule inhibitors of RORγt act as inverse agonists, binding to the ligand-binding domain of the receptor and preventing its transcriptional activity.[4]
Preclinical Comparative Data
A variety of small molecule RORγt inhibitors have been developed and evaluated in preclinical studies. Their potency is often compared based on their half-maximal inhibitory concentration (IC50) in various assays.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs RORα/RORβ | Reference |
| JNJ-54271074 | RORγt | 1-hybrid reporter assay | 9 | >444x vs RORα, >1111x vs RORβ | [5] |
| JNJ-54271074 | RORγt | FRET co-activator peptide assay | 8 | - | [5] |
| TMP778 | RORγ | Cell-based nuclear receptor reporter assay | 17 | ~100x vs RORα/RORβ | [6] |
| TMP920 | RORγ | Cell-based nuclear receptor reporter assay | 1100 | - | [6] |
| BI 730357 | RORγ | Human whole blood IL-17 inhibition | 140 | - | [7] |
| BI 730357 | RORγ | Human PBMC IL-22 production | 43 | - | [7] |
| S18-000003 | RORγt | Human RORγt-GAL4 promoter reporter assay | 29 | - | [8] |
| S18-000003 | RORγt | Human Th17 differentiation | 13 | - | [8] |
| VTP-938 | RORγ | - | 0.9 | - | [8] |
| Compound 1 (imidazopyridine series) | RORγt | TR-FRET | 19 | - | [9] |
Clinical Trial Comparative Data
Several RORγt inhibitors have advanced to clinical trials, primarily for the treatment of moderate-to-severe plaque psoriasis. The primary endpoint in many of these trials is the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75).
| Compound | Phase | Indication | Dose | PASI 75 at Week 16 (%) | Key Findings & Status | Reference |
| VTP-43742 | Phase 2a | Psoriasis | 350 mg | 24 (placebo-adjusted at week 4) | Showed a clear signal of efficacy. Development discontinued (B1498344). | [1][3][10] |
| 700 mg | 30 (placebo-adjusted at week 4) | Reversible transaminase elevations observed at the higher dose. | [1][10] | |||
| Cedirogant (ABBV-157) | Phase 2b | Psoriasis | 75 mg | 28.6 | Showed PASI improvement and was generally well-tolerated. | [4][11] |
| 150 mg | 7.7 | Study terminated early due to preclinical findings. | [4][11] | |||
| 375 mg | 41.7 | Development has been discontinued. | [4][11] | |||
| BI 730357 | Phase 2 | Psoriasis | 200 mg qd | 30 (at week 12) | Moderate efficacy versus placebo. | [12][13] |
| 400 mg qd | - | Exposure-response relationship plateaued at ≥200 mg once daily. | [12] | |||
| 200 mg bid | - | Development discontinued due to limited efficacy and non-human carcinogenicity findings. | [13][14] | |||
| JNJ-61803534 | Phase 1 | Healthy Volunteers | Up to 200 mg (SAD) | N/A | Well-tolerated with dose-dependent inhibition of ex vivo stimulated IL-17A production. | [15][16] |
| Development terminated due to findings in a rabbit embryo-fetal study. | [17] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a co-activator peptide.
-
Principle: A terbium-labeled anti-tag antibody (donor) binds to a tagged RORγt-LBD. A fluorophore-labeled co-activator peptide (acceptor) binds to the LBD, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Incubate tagged RORγt-LBD with a terbium-labeled anti-tag antibody.
-
Add varying concentrations of the test compound.
-
Add a fluorophore-labeled co-activator peptide.
-
Incubate to allow the reaction to reach equilibrium.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence to determine the FRET signal and the IC50 of the compound.
-
Radioligand Binding Assay
This assay determines the binding affinity of a compound to RORγt by measuring its ability to displace a radiolabeled ligand.
-
Principle: A radiolabeled ligand with a known affinity for RORγt is incubated with the receptor. A test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured to determine the displacement by the test compound.
-
Protocol Outline:
-
Prepare membrane fractions from cells expressing recombinant RORγt.[18]
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., ³H-labeled compound) and a range of concentrations of the test compound.[18]
-
After incubation to reach equilibrium, separate the bound from free radioligand by vacuum filtration through a glass fiber filter.[18][19]
-
Wash the filters to remove non-specifically bound radioligand.[19]
-
Measure the radioactivity retained on the filters using a scintillation counter.[19]
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).[18]
-
Cell-Based Reporter Assay
This assay measures the functional activity of a compound on RORγt-mediated gene transcription.
-
Principle: A reporter cell line is engineered to express a fusion protein of the RORγt-LBD and a DNA-binding domain (e.g., GAL4). These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the DNA-binding domain. Activation of RORγt leads to the expression of the reporter gene. An inhibitor will decrease the reporter gene expression.
-
Protocol Outline:
-
Plate the RORγt reporter cell line in a multi-well plate.
-
Treat the cells with varying concentrations of the test compound.
-
Incubate the cells for a sufficient time to allow for changes in gene expression.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Determine the IC50 of the compound by plotting the reporter activity against the compound concentration.
-
Conclusion
Small molecule RORγt inhibitors represent a promising oral therapeutic strategy for a range of autoimmune diseases. Preclinical data have demonstrated the potent and selective inhibition of RORγt by several compounds. However, clinical translation has been challenging, with issues of modest efficacy, dose-dependent adverse events, and preclinical toxicology findings leading to the discontinuation of several promising candidates.[20] The comparative data presented here highlight the progress and hurdles in the field. Future efforts will likely focus on developing inhibitors with improved therapeutic windows and a better understanding of the long-term safety of targeting this key nuclear receptor.
References
- 1. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 2. RORγt-specific transcriptional interactomic inhibition suppresses autoimmunity associated with TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitae Pharmaceuticals' VTP-43742 psoriasis drug succeeds in phase 2a trial - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 4. Cedirogant in adults with psoriasis: a phase II, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase II Randomized Trial of BI 730357, an Oral RORγt Inhibitor, for Moderate-to-Severe Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BI 730357, a RORγt inhibitor, for moderate-to-severe plaque psoriasis [psoriasis-hub.com]
- 14. New Oral Psoriasis Drug Demonstrates Promising Safety | Conexiant [conexiant.com]
- 15. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. drughunter.com [drughunter.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. benchchem.com [benchchem.com]
ARN-6039 Efficacy in Preclinical Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of ARN-6039, a small molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). Due to the limited publicly available data on this compound in patient-derived cell models, this document focuses on its performance in established preclinical models of autoimmune disease and compares it with other RORγt inverse agonists that have been in clinical development.
Executive Summary
This compound has demonstrated potent activity in preclinical in vitro and in vivo models relevant to autoimmune diseases, particularly Multiple Sclerosis (MS). As a selective RORγt inverse agonist, it effectively suppresses the differentiation of Th17 cells and the production of the pro-inflammatory cytokine IL-17. While direct comparisons in the same experimental models are not publicly available, this guide consolidates the existing data for this compound and places it in the context of other notable RORγt inhibitors: BMS-986251, Cedirogant (B3325134) (ABBV-157), BI 730357, and IMU-935.
Data Presentation
In Vitro Efficacy of RORγt Inverse Agonists
| Compound | Assay | Cell Type | Endpoint | IC50 (nM) |
| This compound | RORγt-activated IL-17A Promoter Assay | HEK 293 | Luciferase Activity | 360[1] |
| This compound | IL-17 Release Assay | CD4+ T cells | IL-17 Secretion | 220[1] |
| BI 730357 | IL-17 Inhibition | Human Whole Blood | IL-17 Secretion | 140 |
| BI 730357 | IL-22 Inhibition | Human PBMCs | IL-22 Secretion | 43 |
| Cedirogant (ABBV-157) | ex vivo IL-17A Inhibition | Human | IL-17A Secretion | EC50: 0.56 mg/L[2] |
In Vivo Efficacy of RORγt Inverse Agonists in Autoimmune Models
| Compound | Animal Model | Disease | Dosing | Key Findings |
| This compound | MOG35-55 Induced EAE | Multiple Sclerosis | 10, 20, 30, 40 mg/kg (oral), post-onset | Significant reduction in mean cumulative disease score.[1] |
| BMS-986251 | Imiquimod-induced | Psoriasis | 2, 7, 20 mg/kg BID (oral) | Significant reduction in skin thickening at all doses. |
| IMU-935 | Animal models | Psoriasis, IBD, MS | Not specified | Indications of activity.[3] |
Note: Direct comparative studies are not available. The efficacy of these compounds has been evaluated in different preclinical models of autoimmune diseases.
Signaling Pathway and Experimental Workflow
RORγt Signaling Pathway and Point of Intervention
The diagram below illustrates the central role of RORγt in Th17 cell differentiation and the mechanism of action for RORγt inverse agonists like this compound.
Caption: RORγt signaling pathway and this compound intervention.
General Experimental Workflow for In Vivo Efficacy Testing in EAE Model
The following diagram outlines a typical workflow for evaluating the efficacy of a compound in the MOG35-55 induced Experimental Autoimmune Encephalomyelitis (EAE) mouse model.
Caption: Workflow for EAE Model efficacy testing.
Experimental Protocols
Detailed protocols for the specific preclinical studies on this compound are not publicly available. The following are generalized protocols for the types of experiments cited.
RORγt-activated IL-17A Promoter Luciferase Reporter Assay (General Protocol)
This assay is used to screen for compounds that modulate RORγt activity on the IL-17A promoter.
-
Cell Culture and Transfection:
-
HEK 293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 96-well plates and co-transfected with:
-
An expression vector for human RORγt.
-
A luciferase reporter plasmid containing the human IL-17A promoter.
-
A control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Transfection is typically performed using a lipid-based transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 18-24 hours of incubation with the compound, cells are lysed.
-
Luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.
-
-
Data Analysis:
-
The inhibitory concentration 50 (IC50) is calculated by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
IL-17 Release Assay from CD4+ T cells (General Protocol)
This assay measures the ability of a compound to inhibit IL-17 secretion from primary human T cells.
-
Isolation of CD4+ T cells:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Naïve CD4+ T cells are then isolated from PBMCs by negative selection using magnetic-activated cell sorting (MACS).
-
-
Th17 Differentiation and Compound Treatment:
-
Isolated naïve CD4+ T cells are cultured in Th17-polarizing conditions, which typically include:
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies).
-
A cocktail of cytokines to drive Th17 differentiation (e.g., IL-1β, IL-6, IL-23, and TGF-β) and neutralizing antibodies against Th1/Th2 cytokines (e.g., anti-IFN-γ and anti-IL-4).
-
-
Test compounds at various concentrations or vehicle control are added at the beginning of the culture period.
-
-
Measurement of IL-17 Secretion:
-
After 3-5 days of culture, the cell culture supernatants are collected.
-
The concentration of IL-17A in the supernatant is measured by Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's protocol.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition of IL-17A secretion against the log of the compound concentration.
-
MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE) in Mice (General Protocol)
EAE is the most commonly used animal model for human multiple sclerosis.[1][4][5]
-
Animals:
-
Female C57BL/6 or BALB/c mice, 8-12 weeks old, are typically used.[1]
-
-
Induction of EAE:
-
On day 0, mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and Complete Freund's Adjuvant (CFA).
-
On day 0 and day 2, mice receive an intraperitoneal injection of pertussis toxin.[4]
-
-
Compound Administration:
-
For therapeutic treatment, the test compound (e.g., this compound) or vehicle is administered orally once daily, starting after the onset of clinical signs.[1]
-
-
Clinical Assessment:
-
Mice are monitored daily for clinical signs of EAE and body weight.
-
Clinical signs are scored on a standardized scale, typically from 0 to 5, where:
-
0 = No clinical signs
-
1 = Limp tail
-
2 = Hind limb weakness
-
3 = Hind limb paralysis
-
4 = Hind and forelimb paralysis
-
5 = Moribund or dead
-
-
-
Data Analysis:
-
Efficacy is assessed by comparing the mean clinical scores, disease incidence, and maximum disease score between the treatment and vehicle groups.
-
Comparison with Alternatives
Several other RORγt inverse agonists have been developed and tested in preclinical and clinical settings. While a direct comparison is challenging due to the use of different preclinical models, the following provides an overview of their reported activities.
-
BMS-986251: Showed robust efficacy in mouse models of psoriasis.[6] However, its development was associated with the observation of thymic lymphomas in a preclinical carcinogenicity study.
-
Cedirogant (ABBV-157): Demonstrated clinical efficacy in Phase I and II trials for psoriasis.[7] However, its development was discontinued (B1498344) due to findings in a preclinical chronic toxicology study.[8]
-
BI 730357: Showed moderate efficacy in a Phase II trial for plaque psoriasis, but the development was terminated due to limited efficacy and findings from a non-human carcinogenicity study.[9]
-
IMU-935: Has shown activity in animal models for psoriasis, inflammatory bowel disease, and multiple sclerosis.[3] Preclinical data suggests it does not affect thymocyte maturation, a potential safety concern for some RORγt inhibitors.
Conclusion
This compound demonstrates potent and promising preclinical efficacy as a RORγt inverse agonist, particularly in a model of multiple sclerosis. Its ability to inhibit IL-17 production in vitro and ameliorate disease in vivo supports its therapeutic potential for autoimmune disorders. The landscape of RORγt inverse agonists has seen several candidates discontinued due to safety or limited efficacy, highlighting the challenges in developing this class of drugs. The available data for this compound positions it as a significant compound in this therapeutic area, warranting further investigation to fully characterize its efficacy and safety profile in patient-relevant models.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Cedirogant Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunic Reports Pre-Planned Phase 1b Interim Analysis of IMU-935 in Psoriasis Patients Confounded by High Placebo Rate [prnewswire.com]
- 4. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, safety, and efficacy of cedirogant from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Phase II Randomized Trial of BI 730357, an Oral RORγt Inhibitor, for Moderate-to-Severe Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of ARN-6039: A Comparative Analysis of RORγt Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published preclinical research findings for ARN-6039, a small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). The performance of this compound is compared with other publicly disclosed RORγt inhibitors, supported by available experimental data. This document is intended to serve as a resource for researchers and drug development professionals investigating therapeutic agents targeting the Th17/IL-17 pathway.
Introduction to RORγt and its Role in Autoimmunity
RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells.[1][2] These cells are a subset of CD4+ T cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F).[1][3] The RORγt/Th17/IL-17 signaling axis is critical in the pathogenesis of various autoimmune and inflammatory diseases, including multiple sclerosis (MS), psoriasis, and rheumatoid arthritis.[4] Consequently, inhibiting RORγt activity has emerged as a promising therapeutic strategy for these conditions. This compound is a novel, orally available small molecule designed to suppress the inflammatory cascade by acting as an inverse agonist of RORγt.[4][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a selection of other RORγt inhibitors. It is important to note that the data are compiled from various sources and direct head-to-head studies are limited. Therefore, comparisons should be made with caution, considering the potential variability in experimental conditions.
Table 1: In Vitro Potency of RORγt Inhibitors
| Compound | Assay Type | Cell Line / System | Endpoint | IC50 / Ki | Reference |
| This compound | RORγt-activated IL-17A Promoter Assay | HEK 293 cells | IL-17A Promoter Activity | 360 nM | [5] |
| This compound | IL-17 Release Assay | CD4+ T cells | IL-17 Release | 220 nM | [5] |
| VTP-43742 | RORγt Binding Assay | Not Specified | Binding Affinity | Ki = 3.5 nM | [6] |
| VTP-43742 | IL-17A Secretion Assay | Mouse Splenocytes | IL-17A Secretion | IC50 = 57 nM | [6] |
| VTP-43742 | IL-17A Secretion Assay | Activated Human PBMCs | IL-17A Secretion | IC50 = 18 nM | [6] |
| GSK2981278 | Th17 Cytokine Production Assay | Human CD4+ T cells | IL-17A, IL-17F, IL-22 Production | Significant Inhibition (IC50 not specified) | [7] |
| TAK-828F | IL-17 Production Assay | Mouse Splenocytes | IL-17 Production | Dose-dependent inhibition (0.01-10 µM) | [8] |
| TAK-828F | Th17 Differentiation Assay | Naive T cells and Memory CD4+ T cells | Th17, Tc17, Th1/17 Differentiation | Strong inhibition at 100 nM | [8] |
Table 2: In Vivo Efficacy of RORγt Inhibitors in EAE Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | MOG35-55 induced EAE in BALB/c and C57BL/6 mice | 10, 20, 30, 40 mg/kg, oral administration after disease onset | Significant reduction in mean cumulative scores | [5] |
| VTP-43742 | MOG35-55/CFA immunized mouse EAE model | Oral dosing | Significantly suppressed clinical symptoms and demyelination | [6] |
| TAK-828F | Murine chronic EAE model | Prophylactic and therapeutic treatment | Efficacious in both prophylactic and therapeutic settings | [9][10] |
Table 3: Pharmacokinetic Properties of RORγt Inhibitors
| Compound | Parameter | Value | Species | Reference |
| This compound | Oral Bioavailability (%F) | 37% | Not Specified | [5] |
| VTP-43742 | Dosing Schedule | Once-a-day | Human | [11] |
Experimental Protocols
Detailed experimental protocols are often proprietary and not fully disclosed in publications. However, based on the available information, the following provides an overview of the methodologies used in the cited research.
In Vitro Assays
-
RORγt-activated IL-17A Promoter Assay (for this compound): This assay likely involved co-transfecting HEK 293 cells with a plasmid expressing RORγt and a reporter plasmid where the expression of a reporter gene (e.g., Luciferase) is driven by the IL-17A promoter.[5] The cells would then be treated with varying concentrations of this compound to determine its effect on the reporter gene expression, thus measuring the inhibition of RORγt-mediated transcription.
-
IL-17 Release/Secretion Assays (for this compound, VTP-43742, TAK-828F): These assays typically involve isolating primary immune cells (e.g., CD4+ T cells, splenocytes, or PBMCs) and stimulating them under conditions that promote Th17 differentiation and IL-17 production.[5][6][8] The cells are then treated with the test compound at various concentrations. The amount of IL-17 released into the cell culture supernatant is quantified using methods like ELISA.[12][13][14]
-
RORγt Binding Assay (for VTP-43742): This assay measures the direct interaction between the compound and the RORγt protein.[6] It often involves a competitive binding format where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the RORγt ligand-binding domain.
In Vivo Models
-
Experimental Autoimmune Encephalomyelitis (EAE) Model: This is a widely used animal model for human multiple sclerosis.[15][16][17][18] EAE is typically induced in mice by immunization with a myelin-derived peptide, such as Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55), emulsified in Complete Freund's Adjuvant (CFA).[17] Pertussis toxin is often co-administered to facilitate the entry of inflammatory cells into the central nervous system.[17] Disease progression is monitored by scoring the clinical signs of paralysis. The efficacy of test compounds is evaluated by their ability to prevent, delay the onset, or reduce the severity of the clinical symptoms.[5][6][9]
Mandatory Visualizations
Signaling Pathway
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.
Experimental Workflow
Caption: Generalized Preclinical Experimental Workflow.
References
- 1. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 2. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. neurology.org [neurology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 10. Pharmacological evaluation of TAK-828F, a novel orally available RORγt inverse agonist, on murine chronic experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitae Pharmaceuticals' VTP-43742 psoriasis drug succeeds in phase 2a trial - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 12. researchgate.net [researchgate.net]
- 13. es.acrobiosystems.com [es.acrobiosystems.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. redoxis.se [redoxis.se]
- 17. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 18. scantox.com [scantox.com]
A Comparative Analysis of the Therapeutic Window: ARN-6039 Versus Biologics in Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel RORγt Inverse Agonist with Established Biologic Therapies
The landscape of autoimmune disease treatment is continually evolving, with a shift towards more targeted therapies. This guide provides a comparative assessment of the therapeutic window of ARN-6039, a novel small molecule inverse agonist of the Retinoid-related Orphan Receptor gamma-t (RORγt), against established biologics used in the treatment of similar inflammatory conditions. By examining preclinical and clinical data, we aim to offer a clear perspective on the potential therapeutic index of this emerging oral therapy in comparison to injectable biologic agents.
Executive Summary
This compound, by targeting the master regulator of Th17 cell differentiation, represents a distinct oral treatment modality for autoimmune diseases such as multiple sclerosis and psoriasis.[1] Biologics, on the other hand, have revolutionized the management of these conditions through highly specific targeting of downstream inflammatory mediators or cell surface markers. This comparison focuses on key safety and efficacy parameters to delineate the therapeutic window for this compound and representative biologics, including IL-17 inhibitors (secukinumab, ixekizumab) and multiple sclerosis therapies (ocrelizumab, natalizumab).
Quantitative Data Comparison
The following tables summarize the available preclinical and clinical data to provide a comparative view of the therapeutic windows.
Table 1: Preclinical Safety and Efficacy of this compound
| Parameter | Species | Value | Route of Administration | Study Type |
| No Observed Adverse Effect Level (NOAEL) | Rat/Dog | >2000 mg/kg | Oral | GLP Toxicology[2] |
| Effective Dose (ED) Range | Mouse | 10-40 mg/kg | Oral | Experimental Autoimmune Encephalomyelitis (EAE) Model[2] |
| Estimated Therapeutic Index (TI) | Mouse | >50-200 | - | - |
Note: The Therapeutic Index is estimated based on the NOAEL in rats/dogs and the effective dose range in mice. A direct calculation is not possible without species-matched NOAEL and ED50 values.
Table 2: Preclinical Safety of Selected Biologics
| Biologic | Target | NOAEL | Species | Route of Administration |
| Secukinumab | IL-17A | 50 mg/kg/week | Cynomolgus Monkey | Intravenous[3] |
| Ixekizumab | IL-17A | 50 mg/kg | Cynomolgus Monkey | Subcutaneous[4] |
| Ocrelizumab | CD20 | Not explicitly defined; effects related to B-cell depletion observed at tested doses. | Cynomolgus Monkey | Intravenous[5] |
| Natalizumab | α4-integrin | Generally well-tolerated at doses up to 60 mg/kg. | Cynomolgus Monkey | Intravenous[6] |
Table 3: Clinical Dose and Efficacy of this compound and Selected Biologics
| Drug | Indication | Clinical Dose | Efficacy Endpoint |
| This compound | Multiple Sclerosis (Phase I) | 50-300 mg (single ascending dose) | Safety and Tolerability in Healthy Volunteers |
| Secukinumab | Psoriasis | 300 mg subcutaneous every 4 weeks | PASI 75/90/100 response[7] |
| Ixekizumab | Psoriasis | 80 mg subcutaneous every 2 or 4 weeks | PASI 75/90/100 response[8] |
| Ocrelizumab | Multiple Sclerosis | 600 mg intravenous every 24 weeks | Reduction in annualized relapse rate and MRI lesions[9] |
| Natalizumab | Multiple Sclerosis | 300 mg intravenous every 4 weeks | Reduction in annualized relapse rate and MRI lesions |
Experimental Protocols
1. This compound Preclinical Toxicology (GLP)
-
Objective: To determine the potential toxicity of this compound following repeated oral administration in both a rodent (rat) and a non-rodent (dog) species.[4][10]
-
Methodology:
-
Animals were assigned to vehicle control and multiple dose groups of this compound.
-
The drug was administered orally once daily for a predefined period (e.g., 28 days).
-
Endpoints included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and macroscopic and microscopic pathology.
-
The No Observed Adverse Effect Level (NOAEL) was determined as the highest dose at which no significant treatment-related adverse effects were observed.[4][10]
-
2. Experimental Autoimmune Encephalomyelitis (EAE) Model for this compound Efficacy
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.
-
Methodology:
-
EAE was induced in mice, typically C57BL/6, by immunization with a myelin antigen such as MOG35-55 in complete Freund's adjuvant, followed by pertussis toxin administration.
-
Once clinical signs of EAE appeared, mice were treated orally with vehicle or varying doses of this compound (e.g., 10, 20, 30, 40 mg/kg) daily.
-
Clinical scores were recorded daily to assess disease severity.
-
Efficacy was determined by the reduction in the mean cumulative clinical scores and the area under the curve (AUC) compared to the vehicle-treated group.[2]
-
3. Biologic Preclinical Toxicology in Non-Human Primates
-
Objective: To assess the safety and toxicity of monoclonal antibodies in a relevant species, typically the cynomolgus monkey, due to cross-reactivity with the human target.
-
Methodology:
-
Monkeys were administered the biologic (e.g., secukinumab, ixekizumab) via the intended clinical route (intravenous or subcutaneous) at various dose levels.
-
The dosing schedule was designed to mimic and exceed the proposed clinical regimen (e.g., weekly or bi-weekly).
-
A comprehensive set of safety parameters were monitored, including injection site reactions, clinical observations, body weight, hematology, clinical chemistry, immunogenicity (anti-drug antibodies), and detailed histopathology of all major organs.
-
The NOAEL was established based on the absence of significant adverse findings.[3][4]
-
4. Phase III Clinical Trial for Psoriasis (e.g., Secukinumab, Ixekizumab)
-
Objective: To evaluate the efficacy and safety of the biologic in adult patients with moderate-to-severe plaque psoriasis.[11][12]
-
Methodology:
-
A large cohort of patients meeting inclusion criteria (e.g., PASI score ≥12, body surface area involvement ≥10%) were randomized to receive the biologic at a specific dose and regimen, placebo, or an active comparator.[12]
-
The primary efficacy endpoint was typically the proportion of patients achieving a 75% or 90% reduction in the Psoriasis Area and Severity Index (PASI 75 or PASI 90) from baseline at a specified time point (e.g., week 12).[13]
-
Secondary endpoints often included the proportion of patients achieving a static Physician's Global Assessment (sPGA) score of 0 (clear) or 1 (almost clear), and PASI 100.[13]
-
Safety was assessed through the monitoring of adverse events, laboratory parameters, and vital signs throughout the study.
-
5. Phase III Clinical Trial for Multiple Sclerosis (e.g., Ocrelizumab, Natalizumab)
-
Objective: To assess the efficacy and safety of the biologic in adult patients with relapsing forms of multiple sclerosis.[14]
-
Methodology:
-
Patients with a confirmed diagnosis of relapsing-remitting MS and recent clinical or MRI activity were randomized to receive the biologic or a placebo/active comparator.
-
The primary endpoint was typically the annualized relapse rate (ARR) over a defined period (e.g., 96 weeks).[14][15]
-
Key secondary endpoints included the number of new or newly enlarging T2 lesions and gadolinium-enhancing lesions on brain MRI, and time to confirmed disability progression.[15]
-
Safety and tolerability were rigorously monitored throughout the trial.
-
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway.
Caption: Biologic Mechanisms of Action.
Caption: Drug Development Workflow.
Concluding Remarks
The assessment of a therapeutic window is a critical component of drug development, balancing efficacy with safety. This compound, as a small molecule inhibitor of RORγt, demonstrates a wide preclinical therapeutic window, with a significant margin between the effective doses in a mouse model of autoimmunity and the no-observed-adverse-effect level in toxicology studies.[2] This suggests a favorable safety profile for this oral agent.
Biologics, while highly effective, have a therapeutic window that is primarily defined by on-target immunosuppressive effects and the potential for immunogenicity. Their high specificity generally leads to a good safety profile within the therapeutic dose range, but their administration route and cost remain significant considerations.
The data presented in this guide suggest that this compound holds promise as a potential oral therapy for autoimmune diseases with a wide therapeutic margin. Further clinical investigation is necessary to fully delineate its therapeutic window in patient populations and to directly compare its risk-benefit profile with that of approved biologics. The distinct mechanism of action and oral bioavailability of this compound position it as a potentially valuable addition to the armamentarium for treating Th17-mediated diseases.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. lovelacebiomedical.org [lovelacebiomedical.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. altasciences.com [altasciences.com]
- 10. nebiolab.com [nebiolab.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Mapping Psoriasis Endpoints: beyond the mirage of complete skin clearance [clinicaltrialsarena.com]
- 14. Adult and pediatric relapsing multiple sclerosis phase II and phase III trial design and their primary end points: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relapse Rate and MRI Activity in Young Adult Patients With Multiple Sclerosis: A Post Hoc Analysis of Phase 3 Fingolimod Trials - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of ARN-6039: A Comparative Analysis with Leading Immunomodulators
For Immediate Release
This guide provides a comparative analysis of the in vivo efficacy of ARN-6039, a novel RORγt inverse agonist, against established immunomodulators—Fingolimod, Siponimod, and Ozanimod—in the context of preclinical models of autoimmune neuroinflammation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Introduction to a New Class of Immunomodulators
This compound is a small molecule that targets the Retinoid-related Orphan Receptor gamma t (RORγt), a master transcription factor for Th17 cells.[1][2] By acting as an inverse agonist, this compound effectively suppresses the differentiation and pro-inflammatory activity of Th17 cells, which are key mediators in the pathogenesis of autoimmune diseases such as multiple sclerosis. In contrast, Fingolimod, Siponimod, and Ozanimod belong to the class of Sphingosine-1-Phosphate (S1P) receptor modulators. These drugs act by sequestering lymphocytes in the lymph nodes, thereby preventing their infiltration into the central nervous system (CNS) and subsequent inflammatory damage.
Comparative In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
The primary model for evaluating the in vivo efficacy of these immunomodulators is the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely accepted preclinical representation of multiple sclerosis. The following data, summarized from various studies, compares the performance of this compound and the S1P receptor modulators in the MOG35-55 induced EAE model in C57BL/6 mice.
It is crucial to note that a direct head-to-head comparative study with identical experimental conditions has not been published. The data presented below is compiled from separate studies, and therefore, direct comparisons should be interpreted with caution due to variations in experimental protocols.
| Drug | Target | Dosage | Treatment Start | Peak Mean Clinical Score (vs. Vehicle) | Reference |
| This compound | RORγt | 10, 20, 30, 40 mg/kg (oral) | After onset of disease | Significant reduction in mean cumulative scores (Specific daily scores not available) | [3] |
| Fingolimod | S1P Receptor Modulator | 0.3 mg/kg (oral) | Prophylactic (Day 0) | ~1.11 (vs. ~2.12 in untreated) | [4] |
| Fingolimod | S1P Receptor Modulator | 1 mg/kg (i.p.) | Day 15 (Therapeutic) | Significant reduction | [5] |
| Siponimod | S1P Receptor Modulator | 30 mg/kg (in food) | Day 20 (Therapeutic) | Improved clinical severity | [6] |
| Ozanimod | S1P Receptor Modulator | 0.6 mg/kg (oral) | At disease onset (Score 1) | Significant reduction in clinical severity | [7] |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction
The MOG35-55 induced EAE in C57BL/6 mice is a standard and widely used model for multiple sclerosis research. The general protocol involves the following steps:
-
Antigen Emulsion Preparation : Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 is emulsified in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Immunization : Female C57BL/6 mice, typically 8-12 weeks old, are immunized subcutaneously with the MOG35-55/CFA emulsion at two sites on the back.
-
Pertussis Toxin Administration : Mice receive an intraperitoneal (i.p.) injection of Pertussis Toxin on the day of immunization and again 48 hours later. This toxin acts as an adjuvant to enhance the autoimmune response.
-
Clinical Scoring : Mice are monitored daily for clinical signs of EAE, which are typically graded on a scale of 0 to 5, where 0 represents no signs of disease and 5 indicates a moribund state or death. Scores are based on the severity of tail and limb paralysis.
The workflow for a typical EAE study is depicted below:
Signaling Pathways
The therapeutic effects of this compound and the S1P receptor modulators are mediated through distinct signaling pathways.
RORγt Signaling Pathway in Th17 Cells
This compound targets the RORγt transcription factor, which is essential for the differentiation of naive T helper cells into pro-inflammatory Th17 cells. By inhibiting RORγt, this compound prevents the transcription of genes encoding key inflammatory cytokines such as IL-17A, IL-17F, and IL-22.
References
- 1. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of this compound As A New Agent For Treatment Of Multiple Sclerosis (MS) - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
RORγt Inverse Agonists: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its central role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine IL-17.[1][2] This has led to the development of several small molecule RORγt inverse agonists, a number of which have advanced into clinical trials. This guide provides a comparative meta-analysis of publicly available clinical trial data for these emerging therapeutics, offering a valuable resource for researchers and drug developers in the field.
The RORγt Signaling Pathway
RORγt is a nuclear receptor that acts as a master transcription factor for Th17 cell differentiation.[3][4] Upon activation, it binds to ROR response elements (ROREs) in the promoter regions of target genes, including those encoding IL-17A, IL-17F, IL-22, and the IL-23 receptor.[2][5] The IL-17/IL-23 signaling axis, regulated by RORγt, is a key driver of inflammation in numerous autoimmune conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[2][5][6] Inverse agonists of RORγt function by binding to the receptor and promoting a conformational change that inhibits its transcriptional activity, thereby reducing the production of pro-inflammatory cytokines.
Comparative Analysis of Clinical-Stage RORγt Inverse Agonists
The development of RORγt inverse agonists has been met with both promise and challenges, with a number of candidates progressing to clinical trials.[1] So far, clinical trials have had a high attrition rate, primarily due to lack of efficacy for topical formulations and safety concerns for oral medications.[1][7] The following tables summarize the publicly available data for some of the key clinical-stage RORγt inverse agonists.
Table 1: Overview of Investigational RORγt Inverse Agonists in Clinical Trials
| Compound Name (Company) | Indication | Highest Phase Completed | Key Findings |
| Cedirogant (ABBV-157) (AbbVie) | Plaque Psoriasis | Phase 2b | Showed potential efficacy and was generally well-tolerated; trial terminated early due to preclinical findings. Decreased serum IL-17.[6] |
| VTP-43742 (Vitae Pharmaceuticals/Allergan) | Plaque Psoriasis | Phase 2a | Demonstrated a reduction in Psoriasis Area and Severity Index (PASI) scores.[8][9] Development was halted due to reversible liver enzyme elevations in some patients.[1] |
| BMS-986251 (Bristol-Myers Squibb) | Psoriasis | Preclinical | Demonstrated robust efficacy in preclinical models of psoriasis.[10] Preclinical studies revealed thymic lymphomas, a safety concern that has impacted the development of some RORγt inhibitors.[1] |
| PF-06763809 (Pfizer) | Plaque Psoriasis (Topical) | Phase 1 | Well-tolerated with an acceptable safety profile, but did not show a significant reduction in skin infiltrate thickness or disease biomarkers compared to vehicle.[11] |
| JNJ-54271074 (Janssen) | Rheumatoid Arthritis, Psoriasis | Preclinical | Showed dose-dependent suppression of joint inflammation in a collagen-induced arthritis model and inhibited IL-17A production in PBMCs from rheumatoid arthritis patients.[12][13] |
| IMU-935 (Immunic) | Psoriasis, other autoimmune diseases | Phase 1 | A selective oral RORγt inverse agonist that has shown promise in preclinical models and is advancing in clinical development.[1] |
| BI 730357 (Boehringer Ingelheim) | Psoriasis | Phase 1 | An oral RORγt inverse agonist that has entered clinical development.[1] |
| INV-17 (Innovimmune Biotherapeutics) | Multiple Sclerosis | Preclinical | Demonstrated robust efficacy in preventing experimental autoimmune encephalomyelitis (EAE), a mouse model of MS.[14][15] |
Table 2: Efficacy Data from Key Clinical Trials of RORγt Inverse Agonists for Psoriasis
| Compound | Trial Phase | Primary Efficacy Endpoint | Results |
| Cedirogant (ABBV-157) | Phase 2b | PASI 75 (≥75% improvement in PASI) | Efficacy rates were within the range of advanced oral psoriasis therapies, though the trial was terminated early.[6] |
| VTP-43742 | Phase 2a | Change in PASI score | Showed a 15% reduction in PASI after 21 days and up to a 30% improvement after 28 days.[8] |
| PF-06763809 (Topical) | Phase 1 | Change in psoriatic skin infiltrate thickness | No significant difference from vehicle.[11] |
Experimental Protocols
Detailed experimental protocols for clinical trials are extensive and proprietary. However, the general methodologies for key assessments cited in the publicly available data are outlined below.
Psoriasis Area and Severity Index (PASI) Assessment
The Psoriasis Area and Severity Index (PASI) is a widely used tool to measure the severity and extent of psoriasis.
Methodology:
-
Body Division: The body is divided into four regions: head, trunk, upper extremities, and lower extremities.
-
Area Score: The percentage of skin area affected by psoriasis is assessed for each region and assigned a score from 0 (no involvement) to 6 (>90% involvement).
-
Severity Score: The severity of the psoriatic lesions in each region is assessed for three clinical signs: erythema (redness), infiltration (thickness), and desquamation (scaling). Each sign is rated on a scale of 0 (none) to 4 (very severe).
-
Calculation: The scores for area and severity are combined in a weighted formula to produce a final PASI score ranging from 0 to 72. A higher score indicates greater disease severity. PASI 75, a common clinical trial endpoint, represents a 75% or greater reduction in the PASI score from baseline.[6]
Measurement of Skin Infiltrate Thickness
Ultrasonography is used to objectively measure changes in psoriatic plaque thickness.
Methodology:
-
High-Frequency Ultrasound: A high-frequency ultrasound probe (e.g., 20 MHz) is applied to the target psoriatic lesion.
-
Echo-Poor Band (EPB) Measurement: The thickness of the inflammatory infiltrate in the upper dermis, which appears as a hypoechoic or "echo-poor" band, is measured in millimeters. A reduction in the EPB thickness indicates a decrease in inflammation and lesion severity.[11]
In Vitro Inhibition of IL-17 Production
This assay is crucial in the preclinical evaluation of RORγt inverse agonists to determine their potency and mechanism of action.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells are cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, TGF-β, and IL-23).
-
Compound Treatment: The cells are treated with varying concentrations of the RORγt inverse agonist.
-
Cytokine Measurement: After a defined incubation period, the supernatant is collected, and the concentration of IL-17A is measured using an enzyme-linked immunosorbent assay (ELISA) or other immunoassays. The IC50 value, representing the concentration of the compound that inhibits 50% of IL-17A production, is then determined.[10][12]
Conclusion and Future Directions
The clinical development of RORγt inverse agonists has demonstrated the potential of this therapeutic strategy for autoimmune diseases, particularly psoriasis. However, the journey has been marked by challenges, including ensuring a favorable safety profile, especially concerning potential liver toxicity and effects on thymocyte maturation, and achieving sufficient efficacy with topical formulations.[1][16][17]
Future research and development efforts will likely focus on:
-
Improving Selectivity: Designing molecules that selectively inhibit RORγt's pro-inflammatory functions while minimizing effects on its role in thymocyte development to mitigate safety risks.[16]
-
Optimizing Drug Delivery: Enhancing the penetration and local concentration of topical formulations to improve their efficacy.
-
Exploring New Indications: Expanding clinical investigations into other Th17-mediated diseases such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[5][18][19]
The continued exploration of this target class holds significant promise for delivering novel oral and topical treatments for patients with debilitating autoimmune and inflammatory conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I, randomized, double-blind study to assess the safety, tolerability and efficacy of the topical RORC2 inverse agonist PF-06763809 in participants with mild-to-moderate plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. Innovimmune Biotherapeutics, Inc.'s Preclinical Data On Highly Selective ROR Gamma Inhibitor Prevents Multiple Sclerosis In Mice - BioSpace [biospace.com]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ARN-6039: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like ARN-6039 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, this guide provides a comprehensive set of procedures based on general principles of laboratory chemical waste management and the known properties of its constituent chemical groups. This compound is identified as 6-methoxy-5-morpholino-2-((3-(trifluoromethyl)pyridin-2-yl)methyl)-2,3-dihydro-1H-inden-1-one, with CAS number 1675206-11-7[1].
Core Principle: Treat as Hazardous Waste
In the absence of specific disposal instructions, this compound and any materials contaminated with it should be treated as hazardous waste. This approach ensures the highest level of safety and compliance with regulatory standards. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams[2][3].
Summary of Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C21H21F3N2O3[1] |
| Molecular Weight | 406.41 g/mol [1] |
| Appearance | Not specified (typically a solid) |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound and its waste.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and other contaminated materials in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Should this compound be dissolved in a solvent, collect the solution in a compatible, sealed, and clearly labeled hazardous waste container. The container must be appropriate for the solvent used.
-
Sharps Waste: Any sharps, such as needles or broken glassware, contaminated with this compound must be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous waste[2].
3. Waste Container Management:
-
Compatibility: Ensure the waste container material is compatible with the chemical properties of this compound and any solvents used.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture[4]. The date of waste accumulation should also be recorded.
-
Storage: Store waste containers in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory[4]. This area should be away from general lab traffic and have secondary containment to prevent spills from reaching drains[3].
-
Segregation: Store this compound waste away from incompatible materials, particularly strong oxidizing agents and acids, to prevent adverse chemical reactions[4][5].
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent before they can be considered for non-hazardous disposal[3]. The rinsate from this process must be collected and disposed of as hazardous waste[3]. After thorough rinsing and removal or defacing of the original label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
5. Final Disposal Procedure:
-
The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. This is typically coordinated through your institution's Environmental Health and Safety (EHS) office.
-
The preferred method for the disposal of organic compounds of this nature is high-temperature incineration by a licensed facility[5].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram
This guide provides a framework for the safe handling and disposal of this compound. It is imperative for all laboratory personnel to be trained on these procedures and to consult with their institution's EHS department for specific guidance and compliance with local, state, and federal regulations.
References
Essential Safety and Handling Protocols for ARN-6039
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of ARN-6039, a potent, orally available inverse agonist of RORgammat. Given the absence of a specific Safety Data Sheet (SDS) in the public domain, these recommendations are based on best practices for handling potent, small molecule research compounds and investigational drugs.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.
-
Hand Protection: Nitrile gloves are required. Given the potent nature of the compound, consider double-gloving. Change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat is essential. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or disposable coveralls should be used.
-
Respiratory Protection: For procedures that may generate dust or aerosols, such as weighing the compound or preparing concentrated stock solutions, a properly fitted N95 or higher-rated respirator is necessary. All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood.
Operational Plans: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
This compound should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), refrigeration at 4°C is recommended. For long-term storage (months to years), store at -20°C.
-
Keep the compound in its original, tightly sealed container.
Preparation of Solutions:
-
All manipulations involving the solid compound or the preparation of stock solutions must be conducted in a chemical fume hood to prevent inhalation of dust or aerosols.
-
Use appropriate solvents as recommended by the supplier or relevant literature.
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plans
The disposal of this compound and all contaminated materials must adhere to institutional and local regulations for hazardous chemical waste.
Solid Waste:
-
Unused or expired solid this compound is considered hazardous chemical waste.
-
All disposable materials that have come into contact with this compound, such as pipette tips, weighing papers, and contaminated gloves, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste:
-
Solutions containing this compound must be collected in a dedicated, sealed, and labeled hazardous liquid waste container.
-
Do not dispose of solutions containing this compound down the drain.
-
Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.
Decontamination:
-
Glassware that has been in contact with this compound should be decontaminated by triple rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) before washing. The rinsate must be collected as hazardous liquid waste.
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required PPE, including respiratory protection if the spill involves a powder.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material, such as vermiculite (B1170534) or a commercial spill absorbent, to avoid raising dust.
-
For liquid spills: Cover the spill with an inert absorbent material.
-
-
Clean the Spill:
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 406.41 g/mol | MedKoo Biosciences |
| Chemical Formula | C21H21F3N2O3 | MedKoo Biosciences |
| IC50 (IL-17A Prom/LUCPorter assay) | 360 nM | MedKoo Biosciences |
| IC50 (IL-17 release from CD4+ T cells) | 220 nM | MedKoo Biosciences |
Experimental Protocols
While specific experimental protocols for this compound are proprietary, the following represents a general methodology for an in-vitro cell-based assay to assess the activity of a RORgammat inverse agonist.
Protocol: In-Vitro IL-17 Release Assay from CD4+ T cells
-
Isolation of CD4+ T cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) with anti-CD4 microbeads.
-
-
Cell Culture and Differentiation:
-
Culture the isolated CD4+ T cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and cytokines to induce Th17 differentiation (e.g., IL-6, TGF-β, IL-23, and IL-1β).
-
-
Compound Treatment:
-
Plate the differentiated Th17 cells in a 96-well plate.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the different concentrations of this compound to the cells and incubate for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
-
-
Quantification of IL-17 Release:
-
After the incubation period, centrifuge the plate and collect the cell culture supernatant.
-
Measure the concentration of IL-17 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-17 concentration against the log of the this compound concentration.
-
Perform a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits IL-17 release by 50%.
-
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
